3-(2-Fluoro-5-methylphenyl)aniline, HCl
Description
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c1-9-5-6-13(14)12(7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSURCGDIFMOPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-03-4 | |
| Record name | [1,1′-Biphenyl]-3-amine, 2′-fluoro-5′-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(2-Fluoro-5-methylphenyl)aniline Hydrochloride
This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride, a novel substituted aromatic amine of interest in pharmaceutical and materials science research. As this compound is not extensively documented in publicly available literature, this document serves as a procedural guide, outlining the essential experimental protocols and the scientific rationale necessary for its thorough characterization. We will delve into the causality behind experimental choices, ensuring a self-validating system of analysis for researchers and drug development professionals.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] The introduction of substituents onto the aniline core dramatically influences the molecule's electronic properties, reactivity, and biological activity. In the case of 3-(2-Fluoro-5-methylphenyl)aniline, the presence of a fluorine atom and a methyl group is anticipated to modulate its lipophilicity, metabolic stability, and binding interactions with biological targets. The hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics. A precise and thorough characterization of its physical properties is paramount for ensuring its identity, purity, and suitability for further development.[1]
Predicted Physicochemical Properties
While experimental data for the title compound is scarce, we can predict certain properties based on its chemical structure and by analogy to similar compounds like 3,5-difluoroaniline.[2] The hydrochloride salt form is expected to be a crystalline solid at room temperature with a relatively high melting point compared to its free base. The presence of the polar aniline hydrochloride group suggests some degree of aqueous solubility, which will be a critical parameter to determine experimentally.
Table 1: Predicted and Essential Physical Properties for Characterization
| Property | Predicted Nature / Importance | Analytical Technique(s) |
| Molecular Formula | C₁₃H₁₂FN · HCl | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 237.70 g/mol | Mass Spectrometry (MS) |
| Appearance | Expected to be a white to off-white crystalline solid. | Visual Inspection, Microscopy |
| Melting Point | Expected to be a sharp, defined melting point, likely >150 °C, indicative of purity. | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |
| Solubility | Crucial for formulation and biological studies. Expected to have moderate solubility in water and polar organic solvents. | Equilibrium Solubility Assay, High-Throughput Screening |
| pKa | Governs the ionization state at different pH values, impacting absorption and distribution. | Potentiometric Titration, UV-Vis Spectroscopy |
| LogP/LogD | Indicates lipophilicity and partitioning behavior, key for predicting membrane permeability. | Shake-Flask Method (octanol/water), HPLC-based methods |
| Hygroscopicity | The tendency to absorb moisture from the air, affecting stability and storage conditions. | Dynamic Vapor Sorption (DVS) |
| Polymorphism | The ability to exist in multiple crystalline forms, which can impact solubility and bioavailability. | X-ray Powder Diffraction (XRPD), DSC, TGA |
Structural Elucidation and Purity Assessment: A Multi-Technique Approach
The unambiguous confirmation of the chemical structure and the assessment of purity are the foundational steps in characterizing any new chemical entity. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis.[1][3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive information about the molecular structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR: Will confirm the presence and connectivity of all protons, including the aromatic protons with their characteristic splitting patterns influenced by the fluorine and methyl substituents, the methyl singlet, and the broad amine proton signal.
-
¹³C NMR: Will identify all unique carbon environments within the molecule.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[4]
-
Expected Peaks: N-H stretching vibrations (as -NH₃⁺) in the range of 2800-3200 cm⁻¹, C-N stretching, and characteristic aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide structural clues through fragmentation patterns.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Purity Determination
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method with UV detection is typically employed for aniline derivatives. Purity is determined by the area percentage of the main peak.
Gas Chromatography (GC): For volatile impurities or related substances, GC can be a valuable complementary technique.[5]
Experimental Protocols
The following section details the step-by-step methodologies for characterizing the key physical properties of 3-(2-Fluoro-5-methylphenyl)aniline HCl.
Workflow for Physicochemical Characterization
The overall workflow for characterizing a novel compound like 3-(2-Fluoro-5-methylphenyl)aniline HCl follows a logical progression from structural confirmation to the determination of key physical properties.
Caption: Interrelationship of analytical techniques for compound characterization.
Conclusion
The comprehensive physical and chemical characterization of novel compounds like 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a critical, multi-faceted process. By employing a suite of orthogonal analytical techniques as outlined in this guide, researchers can confidently establish the identity, purity, and key physicochemical properties of this new chemical entity. This foundational knowledge is indispensable for ensuring the reproducibility of scientific results and for making informed decisions in the fields of drug discovery and materials science.
References
-
PubChem. (n.d.). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(5-methylfuran-2-yl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. Retrieved January 24, 2026, from [Link]
- Process for the preparation of 3,5-difluoroaniline. (1997). Google Patents.
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. (n.d.). Indian Journal of Chemical Technology. Retrieved January 24, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved January 24, 2026, from [Link]
-
DESIGN AND IN-SILICO STUDIES OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES AGAINST COVID-19 MAIN PROTEASE (MPRO:6Y84). (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 24, 2026, from [Link]
Sources
An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)aniline Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride, a fluorinated biarylamine of significant interest in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, outlines robust synthetic protocols for its preparation, describes key analytical techniques for its structural elucidation and purity assessment, and explores its potential applications, particularly in the realm of drug development. The methodologies presented are grounded in established chemical principles, offering researchers and scientists a practical and scientifically rigorous resource.
Compound Profile and Physicochemical Properties
3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a substituted biarylamine, a structural motif prevalent in a wide array of biologically active compounds and functional materials. The strategic incorporation of a fluorine atom and a methyl group on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1][2][3] The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial attribute for pharmaceutical formulations and biological assays.
The core structure consists of an aniline moiety linked at the 3-position to a 2-fluoro-5-methylphenyl group. The free base form's chemical formula is C₁₃H₁₂FN, and its hydrochloride salt is C₁₃H₁₂FN·HCl.
| Property | Value |
| Chemical Name | 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride |
| Molecular Formula | C₁₃H₁₃ClFN |
| Molecular Weight | 237.71 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and water |
Synthesis of 3-(2-Fluoro-5-methylphenyl)aniline
The synthesis of unsymmetrical biarylamines such as 3-(2-Fluoro-5-methylphenyl)aniline can be efficiently achieved through modern cross-coupling reactions. The two most prominent and reliable methods are the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[4][5][6][7][8] This approach involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline, two convergent pathways are viable.
Diagram: Synthetic Pathways via Suzuki-Miyaura Coupling
Caption: Convergent synthetic routes to the target biarylamine.
Experimental Protocol (Pathway A):
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq.), 2-fluoro-5-methylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is then added.
-
Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Degassed Solvents: Oxygen can interfere with the catalytic cycle, hence the use of degassed solvents.
Ullmann Condensation Approach
The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[9][10][11][12] While it traditionally required harsh reaction conditions, modern advancements have introduced milder protocols using ligands to accelerate the catalysis.[9][11]
Diagram: Synthetic Pathway via Ullmann Condensation
Caption: Ullmann condensation for biarylamine synthesis.
Experimental Protocol:
-
Reaction Setup: A mixture of 3-iodoaniline (1.0 eq.), 2-fluoro-5-methylaniline (1.2 eq.), copper(I) iodide (0.1 eq.), a ligand such as L-proline (0.2 eq.), and potassium carbonate (2.0 eq.) is placed in a reaction vessel.
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added as the solvent.
-
Reaction Execution: The mixture is heated to 100-120 °C under an inert atmosphere for 24-48 hours, with monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Causality of Experimental Choices:
-
Copper Catalyst: Copper facilitates the oxidative addition and reductive elimination steps necessary for C-N bond formation.
-
Ligand: The ligand (e.g., L-proline) enhances the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.
-
High-Boiling Polar Solvent: DMSO is used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.
Formation of the Hydrochloride Salt
The purified free base, 3-(2-Fluoro-5-methylphenyl)aniline, is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized 3-(2-Fluoro-5-methylphenyl)aniline HCl. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, and the amine protons may be broad or exchangeable with D₂O.
-
¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[13][14] It will show a single resonance for the fluorine atom, with coupling to adjacent protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15][16]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the molecular formula.
-
Fragmentation Pattern: The presence of a chlorine atom in the hydrochloride salt will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak (M+), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[16][17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound.[19][20][21][22]
-
Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings show strong absorbance.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Research and Drug Development
The 3-(2-Fluoro-5-methylphenyl)aniline scaffold is of considerable interest to the pharmaceutical and materials science industries.
Medicinal Chemistry
Biaryl structures are considered "privileged scaffolds" in drug discovery, as they are found in numerous therapeutic agents targeting a wide range of diseases.[6][23][24] The aniline moiety itself is a common feature in many drugs, although its potential for metabolic instability is a consideration in drug design.[25]
The introduction of fluorine into drug candidates is a well-established strategy to enhance various properties:[1][2][3][26]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
-
Lipophilicity and Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Given these attributes, 3-(2-Fluoro-5-methylphenyl)aniline HCl serves as a valuable building block for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.
Materials Science
Substituted biarylamines are also precursors to electroactive polymers and organic light-emitting diode (OLED) materials. The specific substitution pattern and the presence of the fluorine atom can tune the electronic and photophysical properties of the resulting materials.
Conclusion
3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a synthetically accessible and highly versatile chemical entity. Its unique combination of a biarylamine core with fluorine and methyl substituents makes it a compound of high value for researchers in drug discovery and materials science. The synthetic and analytical protocols detailed in this guide provide a solid foundation for the preparation and characterization of this and related molecules, paving the way for further exploration of their scientific and therapeutic potential.
References
-
Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022-06-15). Advanced Synthesis & Catalysis. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023-08-29). Chemistry LibreTexts. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). PubMed Central. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017-10-18). ResearchGate. [Link]
-
Examples of biaryl structure applications. ResearchGate. [Link]
-
Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... (2019-01-01). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Halogenated Organic Compounds. (2023-09-01). Spectroscopy Online. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022-01-01). MDPI. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022-01-04). PubMed Central. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025-08-05). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). National Institutes of Health. [Link]
-
Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025-08-09). ResearchGate. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Fluorine in drug discovery: Role, design and case studies. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Fluorine-Labeled N -Boc- l -proline as a Marker for Solid-State NMR Characterization of Biofunctionalizations on Paper Substrates. ResearchGate. [Link]
-
Expanding chemical space by para-C−H arylation of arenes. (2022-07-08). PubMed Central. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Aniline replacement in drug-like compounds. (2024-01-10). Cresset Group. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]
-
Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16). MDPI. [Link]
-
A few structures of biaryl in pharmaceutical products. ResearchGate. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021-12-15). ScienceDirect. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012-07-17). PubMed Central. [Link]
-
2D‐NMR studies of a model for Krytox® fluoropolymers. Scilit. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cresset-group.com [cresset-group.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-(2-Fluoro-5-methylphenyl)aniline Hydrochloride in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document leverages established physicochemical principles, data from the parent compound aniline hydrochloride, and standard methodologies to offer a robust predictive and practical guide for researchers, chemists, and formulation scientists. The focus is on the causal relationships between the molecular structure of the solute, the properties of the solvent, and the resulting solubility, providing the necessary tools to approach this challenge systematically.
Introduction: The Critical Role of Solubility
3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a substituted anilinium salt, a class of compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. The solubility of such an intermediate is a critical parameter that dictates its utility across the development lifecycle. From the selection of appropriate reaction media and the design of efficient purification and crystallization processes to the development of final formulations, a thorough understanding of a compound's solubility profile is indispensable.
This guide addresses the solubility of this specific hydrochloride salt by establishing a foundational understanding of the forces that govern the dissolution of ionic compounds in organic media. We will explore the structural features of the target molecule, extrapolate from known data on aniline hydrochloride, and present a gold-standard experimental protocol for accurate solubility determination.
Physicochemical Analysis and Predictive Framework
To predict the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride, we must first analyze its structure in relation to its parent compound, aniline hydrochloride, and consider the fundamental principles of dissolution.
Molecular Structure Analysis
The molecule consists of a protonated aniline core, forming an anilinium cation, and a chloride anion. This ionic nature is the single most important determinant of its solubility behavior. The dissolution process requires overcoming the strong electrostatic forces within the crystal lattice (lattice energy) and establishing favorable interactions between the ions and the solvent molecules (solvation energy).
Compared to the parent anilinium chloride, the target molecule possesses two key substituents on the phenyl ring:
-
A Fluoro (-F) group: Located at the 2-position, this highly electronegative group acts as a weak electron-withdrawing group and can act as a hydrogen bond acceptor.
-
A Methyl (-CH₃) group: Located at the 5-position, this is a nonpolar, electron-donating group that increases the molecule's lipophilicity and steric bulk.
These substitutions will subtly modulate the charge distribution, crystal packing, and potential for intermolecular interactions compared to aniline hydrochloride, but the overarching solubility characteristics will remain those of an organic salt.
The Theory of "Like Dissolves Like" for Ionic Compounds
The principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar intermolecular forces.[1][2] For an ionic salt like an anilinium chloride, this means:
-
High Polarity is Essential: Only highly polar solvents can effectively stabilize the separated positive (anilinium) and negative (chloride) ions.[3]
-
Hydrogen Bonding is Key: Polar protic solvents (e.g., water, methanol, ethanol), which can donate hydrogen bonds, are exceptionally effective. They can solvate the chloride anion via hydrogen bonding and the anilinium cation through ion-dipole interactions, effectively overcoming the crystal lattice energy.
-
Aprotic Solvents are Less Effective: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) have strong dipoles and can solvate the cation well. However, they are less effective at solvating the small chloride anion, leading to generally lower solubility compared to protic solvents.
-
Nonpolar Solvents are Ineffective: Nonpolar solvents (e.g., hexane, toluene, diethyl ether) lack the necessary polarity to solvate the ions and cannot overcome the lattice energy. Solubility is expected to be negligible.
The diagram below illustrates the logical flow for predicting solubility based on these principles.
Caption: Logical framework for predicting solubility based on solute and solvent properties.
Predicted Solubility Profile
Based on the known properties of aniline hydrochloride and the theoretical framework, we can establish a qualitative prediction for the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. Aniline hydrochloride itself is known to be soluble in water, alcohol, and chloroform.[4][5] We anticipate a similar pattern, categorized by solvent class.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent solvation of both the anilinium cation (ion-dipole) and the chloride anion (H-bonding). Most likely to overcome crystal lattice energy effectively. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Good solvation of the anilinium cation via ion-dipole interactions, but poor solvation of the chloride anion. Solubility is limited by the energy required to separate Cl⁻. |
| Halogenated | Dichloromethane (DCM) | Low to Sparingly Soluble | Moderate polarity may allow for some dissolution, but lacks strong H-bonding capabilities. Chloroform is a known solvent for aniline HCl.[5] |
| Ethers | THF, 2-MeTHF | Sparingly Soluble | Lower polarity and inability to solvate the anion effectively will severely limit solubility. |
| Nonpolar | Toluene, Heptane | Insoluble | Insufficient polarity to overcome the strong ionic interactions of the crystal lattice. |
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to quantitative data, a rigorous experimental approach is required. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[6][7]
Rationale for the Shake-Flask Method
This method is authoritative because it ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is achieved by using an excess of the solid material and allowing sufficient time for the dissolution process to complete. Kinetic solubility methods, while faster, often overestimate solubility as they rely on precipitation from a supersaturated solution and are highly sensitive to experimental conditions. For foundational data intended for process development, the thermodynamic value is essential.
Step-by-Step Experimental Workflow
The following protocol provides a self-validating system for determining the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Protocol:
-
Preparation:
-
To a series of 4 mL glass vials, add an excess amount (e.g., 20-30 mg) of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. The key is to ensure solid remains visible at the end of the experiment.
-
Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials at a consistent speed (e.g., 250 rpm) for a minimum of 24 hours.
-
Self-Validation Insight: For a new compound, it is crucial to establish the time to equilibrium. This can be done by taking samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle.
-
For solvents with fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to ensure a clear supernatant.
-
-
Sampling and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately pass the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, tared vial. This step is critical to remove any microscopic solid particles.
-
Accurately weigh the filtered sample, then dilute it with a suitable solvent (typically the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
-
Analytical Quantification:
-
The concentration of the diluted sample is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8]
-
Methodology: A calibration curve must be prepared using standards of known concentrations of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. The analyte concentration in the experimental sample is calculated by comparing its response to this curve.
-
The final solubility is then calculated back from the dilution factor and expressed in units such as mg/mL or g/L.
-
-
Solid Phase Analysis (Recommended):
-
After the experiment, the remaining solid from the vial should be recovered, dried, and analyzed by a technique like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Trustworthiness Insight: This step validates the experiment by confirming that the compound did not undergo a polymorphic transformation or form a solvate during equilibration, which would yield the solubility of a different solid form.
-
Data Summary and Interpretation
The results from the experimental protocol should be compiled into a clear, concise table for easy comparison and interpretation.
| Solvent | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Standard Deviation | Classification |
| Methanol | 32.7 | (Experimental Value) | (± Value) | Freely Soluble |
| Ethanol | 24.6 | (Experimental Value) | (± Value) | Soluble |
| Acetonitrile | 37.5 | (Experimental Value) | (± Value) | Sparingly Soluble |
| Dichloromethane | 9.1 | (Experimental Value) | (± Value) | Slightly Soluble |
| Toluene | 2.4 | (Experimental Value) | (± Value) | Insoluble |
| Heptane | 1.9 | (Experimental Value) | (± Value) | Insoluble |
Solubility classifications are based on USP definitions (e.g., Soluble: 10-33 mg/mL, Sparingly Soluble: 1-10 mg/mL).
The quantitative data will provide a clear picture of the compound's behavior, allowing scientists to select appropriate solvents for chemical reactions (e.g., methanol for high concentration), crystallizations (e.g., an ethanol/toluene mixture for anti-solvent crystallization), or formulation studies.
Conclusion
This guide provides a comprehensive scientific and methodological approach to determining the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. By combining a theoretical understanding of its ionic nature with a robust, gold-standard experimental protocol, researchers can generate the reliable, quantitative data necessary for informed decision-making in process development and pharmaceutical science. The principles and workflows detailed herein are broadly applicable to other organic salts, serving as a foundational template for solubility characterization.
References
- Garuda Chemicals. (n.d.). Aniline Hydrochloride.
-
Portfolio-pplus.com. (2021, October 27). Product: Aniline Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [https://www.researchgate.net/publication/285196811_Experimental_Measurement_and_Modeling_of_Aniline_Hydrochloride_Solubility_in_Water_Methanol_Ethanol_Propan-1-ol_and_Their_Mixed_Systems]([Link]_ Solubility_in_Water_Methanol_Ethanol_Propan-1-ol_and_Their_Mixed_Systems)
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Retrieved from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 18). PubChem Compound Summary for CID 112646530, 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Bentham Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 18). PubChem Compound Summary for CID 81781437, 3-Fluoro-5-(4-fluoro-2-methylphenoxy)aniline. Retrieved from [Link]
-
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium chloride. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. reddit.com [reddit.com]
- 3. Sodium chloride - Wikipedia [en.wikipedia.org]
- 4. Product: Aniline Hydrochloride [portfolio-pplus.com]
- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scispace.com [scispace.com]
Purity Analysis of 3-(2-Fluoro-5-methylphenyl)aniline: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Percentage Point
In the landscape of pharmaceutical development, the term 'purity' transcends a simple numerical value. For an intermediate such as 3-(2-Fluoro-5-methylphenyl)aniline, a critical building block in modern therapeutics, its purity profile is the foundational blueprint for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Even seemingly insignificant impurities can alter pharmacological activity, introduce toxicity, or compromise the drug product's shelf life. This guide is crafted not as a rigid set of instructions, but as a holistic framework for developing a robust, scientifically-grounded purity analysis strategy. We will explore the causality behind analytical choices, integrate orthogonal methodologies, and build a self-validating system for impurity control, consistent with the highest standards of scientific integrity and regulatory expectations.
The Strategic Imperative: Understanding the Impurity Universe
A successful purity analysis begins long before a sample is injected. It starts with a deep understanding of the molecule's synthetic heritage. The most probable route to 3-(2-Fluoro-5-methylphenyl)aniline is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This knowledge is our primary tool for predicting the "impurity universe" we must navigate.
Figure 1: Conceptual workflow of the Suzuki-Miyaura synthesis.
This synthetic pathway immediately informs our analytical strategy by predicting the likely classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3-bromoaniline and (2-fluoro-5-methylphenyl)boronic acid.
-
Homocoupling By-products: Formation of biphenyls from the dimerization of either starting material.[1][2]
-
Protodeboronation By-products: The boronic acid is replaced by a hydrogen atom.
-
Catalyst Residues: Trace amounts of palladium or other metals used in the coupling.[3]
-
-
Degradation Products: Anilines are susceptible to oxidation, which can lead to colored impurities over time, especially when exposed to air and light.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate).
The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making their detection and quantification a regulatory necessity.[4][5][6][7][8]
The Core Methodology: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, UV-active molecule like 3-(2-Fluoro-5-methylphenyl)aniline, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity assessment.
Causality Behind the Method Design
-
Why a C18 Column? The octadecyl (C18) stationary phase provides a highly hydrophobic environment. This is ideal for retaining the aromatic rings of the target molecule and its structurally similar impurities through hydrophobic interactions. The long alkyl chains offer high surface area and resolving power, enabling the separation of closely related compounds.
-
Why a Buffered Mobile Phase? The aniline functional group has a pKa of approximately 4-5. A buffered mobile phase (e.g., using formate or phosphate at a pH of ~3) ensures that the amine is consistently protonated. This prevents peak tailing and shifting retention times, leading to a more robust and reproducible method.
-
Why Gradient Elution? The potential impurities span a range of polarities. A gradient elution, which starts with a higher percentage of aqueous mobile phase and gradually increases the organic solvent (e.g., acetonitrile), is essential. This allows for the effective elution of both more polar impurities (which elute early) and more non-polar, strongly retained impurities like homocoupling by-products (which elute late).
-
Why a Photodiode Array (PDA) Detector? While a simple UV detector set at a single wavelength (e.g., 254 nm) can quantify impurities, a PDA detector is vastly superior for a development setting. It captures the entire UV-Vis spectrum for every point in the chromatogram. This allows for:
-
Peak Purity Analysis: Comparing spectra across a single peak can detect co-eluting impurities.
-
Impurity Identification Clues: The UV spectrum can help classify an unknown impurity (e.g., confirming it has a similar chromophore to the parent compound).
-
Experimental Protocol: HPLC Purity and Related Substances
-
Instrumentation:
-
UPLC/HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (with PDA scan from 200-400 nm).
-
Injection Volume: 2 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 3-(2-Fluoro-5-methylphenyl)aniline into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of 0.5 mg/mL.
-
Data Presentation: Sample Purity Profile
| Component | Retention Time (min) | Area % | ICH Limit |
| Impurity 1 (Starting Material) | 3.2 | 0.08% | Identification: ≥0.10% |
| 3-(2-Fluoro-5-methylphenyl)aniline | 5.8 | 99.75% | N/A |
| Impurity 2 (Unknown) | 6.5 | 0.04% | Reporting: ≥0.05% |
| Impurity 3 (By-product) | 8.1 | 0.13% | Qualification: ≥0.15% |
| Total Impurities | N/A | 0.25% | N/A |
Orthogonal Techniques: Building a Self-Validating System
Relying on a single analytical technique is insufficient. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive and trustworthy purity assessment.
Gas Chromatography (GC) for Volatiles and Residual Solvents
-
Causality: HPLC is blind to highly volatile compounds that do not retain on the column. Gas chromatography, which separates based on boiling point and polarity in the gas phase, is the ideal orthogonal technique. It is the gold standard for analyzing residual solvents as mandated by ICH Q3C.
-
Methodology: Headspace GC with a Flame Ionization Detector (FID) is typically used. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting non-volatile components that would contaminate the system.
Mass Spectrometry (MS) for Impurity Identification
-
Causality: While HPLC-PDA provides retention time and UV spectra, it does not give the molecular weight, which is a critical piece of information for identifying an unknown impurity. Coupling the HPLC to a mass spectrometer (LC-MS) provides this data.
-
Methodology: High-Resolution Mass Spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is particularly powerful. It can measure the mass of an impurity with extreme accuracy (e.g., to four decimal places), allowing for the determination of its elemental formula.
Figure 2: An integrated workflow for comprehensive purity analysis.
Quantitative NMR (qNMR) for Absolute Purity
-
Causality: Chromatographic methods determine relative purity (area %). They cannot distinguish between the main compound and, for example, water or inorganic salts. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity or assay of a substance.[9][10][11][12][13][14][15][16][17] The signal intensity in NMR is directly proportional to the number of nuclei, requiring no calibration curve for the analyte itself.[9][15]
-
Methodology: A known mass of the sample is dissolved with a known mass of a certified internal standard (a stable compound with non-overlapping peaks). By comparing the integrals of specific, well-resolved peaks from the analyte and the standard, the exact concentration and thus the purity of the analyte can be calculated with high precision. This technique is invaluable for qualifying in-house reference standards.[12][14]
Conclusion: A Unified Strategy for Quality Assurance
The purity analysis of 3-(2-Fluoro-5-methylphenyl)aniline is not a single experiment but a strategic, multi-pronged investigation. It begins with a theoretical assessment of potential impurities based on the synthesis and is executed through a primary HPLC separation method. This core method is then supported and validated by orthogonal techniques: GC for volatiles, LC-MS for structural elucidation of unknowns, and qNMR for an absolute measure of purity. This integrated approach creates a self-validating system that ensures not only that a purity specification is met, but that the impurity profile is thoroughly understood and controlled, guaranteeing the quality and safety of this vital pharmaceutical intermediate.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, National Center for Biotechnology Information.[Link]
-
3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. PubChem, National Center for Biotechnology Information.[Link]
-
3-Fluoro-5-(5-methylfuran-2-yl)aniline. PubChem, National Center for Biotechnology Information.[Link]
-
3-Fluoro-5-(4-fluoro-2-methylphenoxy)aniline. PubChem, National Center for Biotechnology Information.[Link]
-
Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. PrepChem.com.[Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.[Link]
-
Impurities formed during the Suzuki−Miyaura coupling. ResearchGate.[Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation.[Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed, National Center for Biotechnology Information.[Link]
-
method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency.[Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate.[Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.[Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.[Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.[Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.[Link]
- Synthesis method of m-fluoroaniline.
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.[Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.[Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed, National Center for Biotechnology Information.[Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health.[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.[Link]
-
Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]
-
Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry.[Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.[Link]
-
Analysis of aromatic amines by high-performance liquid chromatography. ResearchGate.[Link]
-
Quantitative NMR (qNMR). University of Illinois Chicago.[Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.[Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.[Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. jpionline.org [jpionline.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ikev.org [ikev.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. emerypharma.com [emerypharma.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
An In-Depth Technical Guide to the Safe Handling of 3-(2-Fluoro-5-methylphenyl)aniline HCl in a Research Setting
Compound Profile and Inferred Hazard Synopsis
3-(2-Fluoro-5-methylphenyl)aniline HCl belongs to the aromatic amine class. The core aniline structure is known for its systemic toxicity, and the substitutions on the phenyl rings (a fluoro group and a methyl group) may modulate its reactivity, absorption, and metabolic profile. The hydrochloride salt form generally increases water solubility compared to the free base, which can influence its absorption pathways.
Based on extensive data on analogous compounds, a researcher must assume this compound presents the following primary hazards[1][2][3]:
-
High Acute Toxicity: Presumed to be toxic if swallowed, inhaled, or absorbed through the skin[1][3][4].
-
Methemoglobinemia Induction: A critical and hallmark hazard of anilines. Absorption can lead to the oxidation of iron in hemoglobin, rendering it incapable of transporting oxygen[5][6][7]. This can cause cyanosis (blueish skin), headache, dizziness, and in severe cases, coma and death[5][6].
-
Suspected Carcinogen and Mutagen: Aniline and several of its derivatives are classified as suspected human carcinogens (IARC Group 2B) and are suspected of causing genetic defects[1][3][8].
-
Target Organ Damage: Prolonged or repeated exposure is known to cause damage to organs, particularly the blood, liver, and spleen[1][5].
-
Serious Eye Damage: As a hydrochloride salt and an amine, it is expected to be corrosive or severely irritating to the eyes[1][3][4].
Physicochemical Properties & Implications for Laboratory Handling
While specific experimental data for 3-(2-Fluoro-5-methylphenyl)aniline HCl is unavailable, the following table outlines expected properties based on its structure and data from similar compounds like 2-Fluoroaniline and Aniline HCl.
| Property | Expected Value/Characteristic | Causality & Handling Implication |
| Appearance | White to off-white or tan solid. | As a solid, the primary inhalation risk comes from fine dust. Weighing and transfer operations must be conducted in a manner that prevents aerosolization. |
| Molecular Formula | C₁₃H₁₃ClFN • HCl | N/A |
| Molecular Weight | ~253.7 g/mol | N/A |
| Solubility | Expected to be soluble in water, methanol, and DMSO. | High solubility in common lab solvents increases the risk of dermal absorption. Spills can spread quickly and require appropriate cleanup materials. |
| Volatility | Low (as a salt). | The risk of inhaling significant vapor concentrations at room temperature is low. However, heating the compound will increase this risk. |
| Hygroscopicity | Likely hygroscopic. | The compound may absorb moisture from the air, which can affect its stability and weighing accuracy. Store in a desiccator. |
Core Toxicological Assessment & Mechanistic Insights
The primary mechanism of aniline toxicity is metabolic activation. In the body, aniline is oxidized to phenylhydroxylamine and nitrosobenzene. These metabolites are potent oxidants that trigger the conversion of hemoglobin to methemoglobin (MetHb).
The presence of a fluorine atom on the phenyl ring can have complex effects. Electron-withdrawing groups like fluorine can sometimes increase the electrophilicity of metabolic intermediates, potentially enhancing their reactivity with biological macromolecules. Therefore, it is prudent to assume the toxicity of this fluorinated analogue is at least comparable to, if not greater than, that of aniline itself.
All work with this compound must be guided by the principle of minimizing exposure to the lowest reasonably achievable level[9]. Assume any mixture containing this compound is more toxic than its most toxic component[9].
Strategic Risk Mitigation & Laboratory Protocols
A multi-layered approach to risk mitigation is mandatory. This involves a combination of engineering controls, personal protective equipment, and strict procedural adherence.
Engineering Controls & Personal Workspace
-
Chemical Fume Hood: All manipulations of 3-(2-Fluoro-5-methylphenyl)aniline HCl, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood[10][11]. This is the primary barrier to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions[11].
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly[11].
Personal Protective Equipment (PPE) Selection & Justification
Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement.
-
Hand Protection: Use double-gloving. Wear two pairs of nitrile gloves. The outer glove should be removed and replaced immediately upon any sign of contamination. Nitrile provides good protection against incidental splashes of acids and organic solvents[12].
-
Eye Protection: Chemical safety goggles with side shields are mandatory at all times[10][12]. Regular eyeglasses are insufficient.
-
Body Protection: A fully buttoned laboratory coat must be worn[10][12]. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Not typically required if all work is conducted within a fume hood. If a situation arises where the fume hood is not available or fails, a respirator with an organic vapor/acid gas cartridge would be necessary for emergency response.
Experimental Workflow: Weighing and Solution Preparation
The following diagram outlines the mandatory workflow for preparing a solution from the solid compound.
Caption: Workflow for safely weighing and dissolving the solid HCl salt.
Spill Management Protocol
In the event of a spill, remain calm and execute the following procedure:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Assess: Evaluate the spill size and personal risk. Do not attempt to clean a large spill without proper training and equipment.
-
Cleanup (Small Spill inside Fume Hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
For a solid spill, gently sweep the material into a dustpan. Avoid creating dust.
-
For a liquid spill, once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reactivity & Incompatibility
-
Strong Oxidizers: Avoid contact with strong oxidizing agents, which can lead to violent reactions.
-
Strong Bases: Contact with strong bases will liberate the aniline free base, which is more volatile and may have different solubility and toxicity characteristics.
-
Acids & Anhydrides: While it is an HCl salt, further reactions with strong acids or acid anhydrides are possible and should be evaluated on a case-by-case basis[11].
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials[13][14].
References
-
Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]
-
3-Fluoro-5-(5-methylfuran-2-yl)aniline. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]
-
Aniline | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
Safety Data Sheet: Aniline. Carl ROTH (UK Version). [Link]
-
Safety Data Sheet: Aniline. Penta Chemicals. [Link]
-
Aniline: general information. GOV.UK. [Link]
-
Safety Data Sheet: Aniline hydrochloride. Penta Chemicals. [Link]
-
Aniline. U.S. Environmental Protection Agency (EPA). [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press (US). [Link]
-
Chemical Storage. University of Wisconsin–Madison, Environment, Health & Safety. [Link]
-
Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. nj.gov [nj.gov]
- 6. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 7. gov.uk [gov.uk]
- 8. epa.gov [epa.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. fishersci.com [fishersci.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. globalresearchchem.com [globalresearchchem.com]
- 14. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Aniline Derivatives
Abstract
This technical guide provides a comprehensive exploration of Thermogravimetric Analysis (TGA) as a critical tool for characterizing the thermal stability and decomposition profiles of aniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to delve into the causal relationships between molecular structure, substituent effects, and thermal behavior. We will examine the theoretical underpinnings of thermal stability, present detailed experimental workflows for generating high-fidelity data, and provide a framework for interpreting the resulting thermograms. This guide emphasizes a self-validating approach to methodology, ensuring that the data generated is both accurate and reproducible.
The Foundational Role of TGA in Characterizing Aniline Derivatives
Aniline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, polymers, and dyes. Their thermal stability is a critical parameter that dictates storage conditions, shelf-life, processing parameters, and degradation pathways.[1] Thermogravimetric Analysis (TGA) is an essential technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This provides quantitative insights into:
-
Thermal Stability: Determining the temperature at which a compound begins to degrade.
-
Decomposition Kinetics: Understanding the rate and mechanism of degradation.
-
Compositional Analysis: Quantifying volatile components, such as water or solvents, and identifying the composition of multi-component systems.[3]
-
Predictive Lifetime Studies: Estimating the long-term stability of materials under specific temperature conditions.[4]
For drug development professionals, this data is invaluable. An unexpected thermal lability can compromise the efficacy and safety of an active pharmaceutical ingredient (API), while a thorough understanding of a material's thermal profile can accelerate formulation development and ensure product robustness.
The Interplay of Molecular Structure and Thermal Stability
The thermal stability of an aniline derivative is not an arbitrary value; it is intrinsically linked to its molecular architecture. The nature, position (ortho, meta, para), and electronic properties of substituents on the aromatic ring dictate the strength of the molecular bonds and the favorability of various decomposition pathways.
Electronic Effects: The Influence of Substituents
Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their impact on the electron density of the aromatic ring and the C-N bond is a primary determinant of thermal stability.
-
Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the aromatic ring. This can increase the strength of the C-N bond, thereby enhancing thermal stability. Studies on triazine derivatives incorporating substituted amines have suggested that electron-donating groups lead to enhanced stability.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -Br) pull electron density away from the ring. This can weaken the C-N bond and create energetically favorable pathways for decomposition, often leading to lower thermal stability. For instance, studies on anilinium iodide salts have shown that electron-withdrawing aryl substituents promote thermal degradation.
Positional Isomerism: The "Ortho Effect" and Steric Hindrance
The position of a substituent is as critical as its electronic nature. Ortho-substituted anilines often exhibit unique behavior due to steric hindrance and the potential for intramolecular interactions (e.g., hydrogen bonding). This "ortho effect" can destabilize the molecule or its conjugate acid, influencing its reactivity and, by extension, its decomposition pathway in ways not predicted by electronic effects alone.[6] Comparative studies on various isomers, such as aminobenzoic acids, have demonstrated significant differences in thermal stability and decomposition mechanisms based solely on the substituent's position.[7] For example, 4-aminosalicylic acid is known to be less stable and more prone to decarboxylation than its 5-aminosalicylic acid isomer.[7]
A Self-Validating TGA Protocol for Aniline Derivatives
The following protocol is designed to generate high-quality, reproducible TGA data. The causality behind each step is explained to empower the scientist to adapt the method for specific derivatives while maintaining data integrity. This protocol is aligned with principles outlined in standards such as ASTM E1131.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer with a sensitive microbalance and a furnace capable of precise temperature programming.
-
Calibration: Regularly calibrate the instrument's temperature and mass signals using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss). This is a non-negotiable step for ensuring data accuracy and inter-lab comparability.
Experimental Workflow: A Step-by-Step Guide
-
Sample Preparation (The Source of Truth):
-
Action: Use 2-10 mg of a homogenous, dry sample. The sample should be representative of the bulk material.
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature accurately reflects the temperature at which decomposition occurs. Inconsistent sample preparation is a primary source of experimental error.
-
-
Crucible Selection:
-
Action: Use an inert crucible, typically alumina or platinum.
-
Causality: The crucible must not react with the sample or its decomposition products at elevated temperatures.
-
-
Atmosphere Control (Defining the Reaction Environment):
-
Action: Purge the furnace with an inert gas (typically nitrogen or argon) at a consistent flow rate (e.g., 20-50 mL/min) for at least 30 minutes before the experiment and throughout the run.
-
Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the material's intrinsic thermal stability. For studying oxidative stability, a switch to a reactive gas like air or oxygen can be programmed.
-
-
Heating Program (Probing the Thermal Limits):
-
Action:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30-40 °C).
-
Ramp the temperature at a linear heating rate, typically 10 °C/min or 20 °C/min, to a final temperature well above the final decomposition event (e.g., 600-800 °C).
-
-
Causality: A linear heating rate provides a clear relationship between temperature and mass loss.[8] Slower heating rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values. Using a consistent heating rate is crucial for comparing different samples.
-
-
Data Acquisition:
-
Action: Record the sample mass, sample temperature, and time throughout the experiment.
-
Causality: This creates the fundamental dataset for generating the TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
-
Advanced Applications and Hyphenated Techniques
To gain deeper insight into decomposition mechanisms, TGA can be coupled with other analytical techniques for Evolved Gas Analysis (EGA).
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): As the sample decomposes, the evolved gases are passed through a heated gas cell in an FTIR spectrometer. This allows for the real-time identification of gaseous products containing specific functional groups (e.g., CO₂, H₂O, HCl, NO₂), providing direct evidence of the decomposition pathway.
-
TGA-MS (Mass Spectrometry): The evolved gases are introduced into a mass spectrometer, which separates and detects the gaseous products based on their mass-to-charge ratio. This is a highly sensitive technique for identifying the molecular weight of the fragments being evolved at each stage of decomposition.
These hyphenated techniques transform TGA from a quantitative tool for mass loss into a qualitative tool for mechanistic investigation, which is indispensable for forced degradation studies in pharmaceutical development.
Conclusion: From Data to Decision
Thermogravimetric Analysis is a powerful and essential technique in the toolkit of any scientist working with aniline derivatives. By moving beyond a "black-box" approach and understanding the fundamental links between molecular structure, experimental parameters, and the resulting data, researchers can unlock a wealth of information. A methodologically sound, self-validating TGA protocol provides not just a thermogram, but a reliable fingerprint of a material's thermal behavior. This enables informed decisions regarding a compound's stability, guides the development of robust formulations, and ultimately contributes to the creation of safer and more effective products.
References
-
ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
-
TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from [Link]
-
Grokipedia. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]
-
AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]
-
AKJournals. (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 69(1), 163-173. Retrieved from [Link]
-
OmicsOnline. (2016). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Pharmaceutica Analytica Acta, 7(7). Retrieved from [Link]
-
Reid, M. et al. (2021). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Retrieved from [Link]
-
Trivedi, M. K., & Tallapragada, R. M. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Science Journal of Chemistry, 3(4), 50. Retrieved from [Link]
-
Ramasamy, A. et al. (2023). Synthesis, characterization and non-isothermal degradation kinetics of rosebengal end capped Poly(aniline)/Cr2O3 nanocomposite. Retrieved from [Link]
-
Jordan Journal of Chemistry. (2007). Characterization and Thermal Decomposition of Indolylidene Aniline Azo-Dyes Derivatives. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key? Retrieved from [Link]
-
OSHA. (n.d.). P-TOLUIDINE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]
-
AIJFR. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. Retrieved from [Link]
-
Acta Physico-Chimica Sinica. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Retrieved from [Link]
-
MDPI. (2019). Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow Discharge Plasma by Using an Oblique Angle Electrode Deposition Configuration. Retrieved from [Link]
-
AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of aniline-fullerene-based stabilizer on thermal decomposition of nitrocellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous TGA-DTA curve of poly(o-anisidine)-Sn(IV)silicophosphate nanocomposite. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
-
NIH. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
MDPI. (2021). Comparative Modelling and Thermal Analysis of AlGaN/GaN Power Devices. Retrieved from [Link]
-
Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9). Retrieved from [Link]
-
IARC Publications. (n.d.). ortho-TOLUIDINE 1. Exposure Data. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Chemsrc. (n.d.). p-Toluidine. Retrieved from [Link]
Sources
- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 2. journaleras.com [journaleras.com]
- 3. azom.com [azom.com]
- 4. carlroth.com [carlroth.com]
- 5. Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR [aijfr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. akjournals.com [akjournals.com]
- 8. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Matrix: A Senior Application Scientist's Guide to the X-ray Crystallography of Fluorinated Aniline Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the aniline framework has become a cornerstone of modern molecular design, profoundly altering properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] These modifications, however, also introduce unique and often subtle effects on the molecule's solid-state architecture. Understanding and controlling the crystal packing of these compounds is paramount for predicting physical properties, ensuring batch-to-batch consistency, and designing effective crystalline forms of active pharmaceutical ingredients (APIs).
X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of these molecules at atomic resolution.[3] This guide provides a comprehensive, field-proven walkthrough of the crystallographic workflow for fluorinated aniline compounds, moving beyond a simple recitation of steps to explain the causality behind experimental choices. It is designed to equip researchers with the expertise to navigate the challenges and leverage the opportunities presented by the unique nature of organic fluorine in the crystalline state.
The Fluorine Factor: Causality in Crystal Engineering
The influence of fluorine in crystal engineering is a subject of extensive study, as its unique properties can dramatically alter intermolecular interactions and, consequently, the overall crystal packing.[4][5] A priori understanding of these effects is crucial for designing crystallization experiments and interpreting the resulting structures.
1.1. Electronic and Steric Profile Fluorine is the most electronegative element, leading to a highly polarized C-F bond and a significant local dipole moment.[6] This electronic perturbation can change the charge distribution across the entire aniline ring system.[3] Despite its high electronegativity, fluorine is small (van der Waals radius of 1.47 Å), allowing it to act as a bioisosteric replacement for hydrogen (1.20 Å) without introducing significant steric bulk.[2] This combination of potent electronic influence and minimal steric footprint is a key reason for its widespread use.
1.2. Directing Intermolecular Interactions The presence of fluorine introduces a new landscape of potential non-covalent interactions that compete with and modify the traditional hydrogen bonding networks expected in anilines.
-
Hydrogen Bonds (N-H···N/O): The primary interaction in many aniline structures is the hydrogen bond involving the amine protons. Fluorine substitution, particularly in the ortho position, can increase the acidity of the N-H protons, strengthening these hydrogen bonds.[7]
-
Weak C-H···F Interactions: While debated, C-H···F interactions are now generally accepted as occurring, albeit weakly. They can serve to align molecules in the absence of stronger directing groups.[4]
-
Halogen Bonds (C-X···F): In polyhalogenated systems, fluorine can act as a halogen bond acceptor.[7]
-
π-Interactions (C-F···π and Phenyl-Perfluorophenyl): The electron-deficient nature of a fluorinated ring can lead to favorable stacking interactions with electron-rich aromatic systems.[4]
The critical insight for the experimentalist is that these fluorine-mediated interactions are weak. Their influence becomes most pronounced when strong hydrogen bond donors or acceptors are absent or sterically hindered. In a typical fluorinated aniline, a delicate balance exists between the robust N-H···N hydrogen bonds and a multitude of weaker interactions involving fluorine, which collectively guide the final crystal packing.[7] This can lead to unexpected packing motifs, such as a shift from π-stacking to a herringbone arrangement.[8]
The Crystallographic Workflow: From Purified Compound to Refined Structure
Obtaining a high-quality crystal structure is a systematic process. Each step builds upon the last, and a failure in an early stage cannot be rectified by computational prowess later. The entire process must be treated as a single, integrated experiment.
Caption: The iterative workflow from compound purification to final structure deposition.
2.1. Step 1: Crystallization - The Foundational Bottleneck
High-quality diffraction is impossible without high-quality crystals. This stage is often the most challenging and empirical part of the process.[9]
Protocol: Foundational Crystallization Screening
-
Purity Assurance (Self-Validating System): Before any screening, confirm compound purity is >95% by NMR and LC-MS. Impurities are a primary cause of crystallization failure.[10]
-
Solubility Assessment: Determine the solubility of your fluorinated aniline in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, water). This knowledge is critical for choosing an appropriate crystallization technique.
-
Primary Screening: Use a 24-well plate to screen multiple conditions in parallel. For a typical fluorinated aniline, a good starting point is slow evaporation.
-
Prepare near-saturated solutions in 4-6 promising solvents identified in the previous step.
-
Dispense ~0.5 mL of each solution into a separate well.
-
Cover the plate with a sealing mat that has small perforations to allow for slow solvent evaporation.
-
Store in a vibration-free environment and inspect daily under a microscope.
-
-
Technique Selection: If slow evaporation fails, the choice of the next technique is dictated by the compound's properties. The causality is key: if a compound "oils out," it means nucleation is happening too quickly, and a slower method like vapor or liquid diffusion is required to control the process.
| Technique | Principle | Causality & Suitability for Fluorinated Anilines | Advantages | Disadvantages |
| Slow Evaporation [11] | Solvent volume is slowly reduced, increasing solute concentration to the point of supersaturation and nucleation. | Best for moderately soluble compounds where supersaturation can be reached gently. Often the simplest and first method to try. | Simple setup, requires minimal compound. | Can lead to rapid crystallization, forming small or low-quality crystals. Limited control. |
| Vapor Diffusion [9] | A solution of the compound is equilibrated against a larger reservoir of a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor diffuses into the compound solution, slowly lowering its solubility. | Excellent for compounds that are highly soluble in one solvent but crash out of solution when an anti-solvent is added. Provides fine control over the rate of supersaturation. | High degree of control, often yields high-quality crystals. | More complex setup (hanging drop, sitting drop). Requires careful selection of solvent/anti-solvent pairs. |
| Slow Cooling [9] | A saturated solution is prepared at an elevated temperature and then cooled slowly, decreasing solubility and inducing crystallization. | Ideal for compounds that show a significant increase in solubility with temperature. The controlled cooling rate directly controls crystal growth. | Can produce large, high-quality crystals. | Requires a programmable heating/cooling block. Not suitable for thermally unstable compounds. |
| Liquid-Liquid Diffusion [9] | A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix. | Useful when vapor diffusion is too fast or when dealing with sensitive compounds. The diffusion rate governs crystallization. | Very gentle, can work where other methods fail. | Can be difficult to set up without disturbing the interface. |
Table 1: Comparison of common crystallization techniques.
2.2. Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. A robust data collection strategy is essential for a successful structure solution.[12]
Protocol: Standard Data Collection
-
Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. Mount it on a cryo-loop. For cryo-protection, briefly dip the crystal in a cryo-protectant (often Paratone-N oil or a solution containing glycerol) before flash-cooling in liquid nitrogen.
-
Diffractometer Setup: Center the crystal in the X-ray beam.[13]
-
Strategy Calculation: Use the diffractometer's software to collect a few initial frames. The software will determine the unit cell and Bravais lattice. Based on this, a data collection strategy is calculated to achieve the desired goals.[12]
-
Resolution: Aim for the highest possible resolution, ideally better than 0.8 Å for small molecules, which allows for the direct location of hydrogen atoms.
-
Completeness: The strategy should aim for >99% completeness of the unique reflections.
-
Redundancy: A higher redundancy (e.g., 4 or more) is beneficial as it improves data statistics and helps correct for absorption effects.[14]
-
-
Data Collection: Execute the full data collection run. This typically involves rotating the crystal through a specific range while exposing it to X-rays and recording the diffraction pattern on a detector.
2.3. Step 3 & 4: Structure Solution, Refinement, and Validation
This phase is largely computational but requires careful scientific judgment.
Protocol: Structure Determination
-
Data Processing: The raw diffraction images are processed (integrated, scaled, and absorption-corrected) to produce a reflection file.
-
Structure Solution: For small molecules like fluorinated anilines, Direct Methods are almost always successful in providing an initial structural model.[11] This method uses statistical relationships between the phases of strong reflections to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[11] This iterative process adjusts atomic positions, and thermal parameters (describing atomic vibrations) to improve the agreement between the observed diffraction pattern and the one calculated from the model.
-
Validation: The quality of the final model is assessed using several metrics. This is a critical self-validating step. A model is only trustworthy if it is chemically sensible and fits the data well.[15]
| Parameter | Typical Value (for publication) | What it Indicates |
| R1 | < 5% | The agreement between observed and calculated structure factor amplitudes. A direct measure of how well the model fits the data. |
| wR2 | < 15% | A weighted R-factor based on squared structure factor amplitudes. Generally higher than R1 but is considered a more robust indicator. |
| GooF (S) | ~1.0 | Goodness of Fit. Should be close to 1 for a good model. A value significantly higher or lower may indicate a poor model or incorrect data weighting. |
| Residual Electron Density | < ±0.5 e⁻/ų | The largest peaks and holes in the final difference Fourier map. Large, unexplained peaks may indicate missing atoms or disorder. |
Table 2: Key crystallographic refinement parameters and their significance.[16]
Special Considerations for Fluorinated Compounds
Working with fluorinated anilines presents specific challenges and points of interest during refinement and analysis.
Positional Disorder: Fluorine atoms, particularly when located at ortho or meta positions on the aniline ring, can exhibit positional disorder.[17] This means the fluorine atom occupies two or more positions in the crystal lattice.
-
Identification: Disorder is often indicated by elongated or misshapen electron density peaks and abnormally high thermal parameters for the fluorine atom during refinement.
-
Modeling: This is handled in refinement by creating two separate "parts" for the disordered atoms and refining their relative occupancies, which must sum to 1. Correctly modeling disorder is crucial for an accurate final structure.
Analysis of Intermolecular Interactions: The final, validated Crystallographic Information File (CIF) is not the end of the experiment. The primary scientific value often comes from analyzing the crystal packing. Using software like Olex2 or Mercury, one can visualize and quantify the intermolecular interactions discussed in Section 1. This allows for direct correlation between the molecular structure (i.e., the position of the fluorine atoms) and the resulting solid-state architecture. A thorough analysis should include searching for N-H···N, C-H···F, and other relevant contacts, which validates the principles of crystal engineering.
Case Study: The Impact of Fluorination on Aniline Crystal Packing
To illustrate these principles, consider a comparative analysis based on data from the Cambridge Structural Database (CSD).[18][19] We can examine how progressive fluorination impacts the crystal structure of a simple aniline derivative.
| Compound | Formula | Space Group | Key Intermolecular Contacts | Structural Implication |
| 4-Bromoaniline | C₆H₆BrN | P2₁/n | Strong N-H···N hydrogen bonds forming chains. Br···Br contacts present. | Classic hydrogen-bond-driven packing, with secondary halogen interactions. |
| 2-Fluoro-4-bromoaniline | C₆H₅BrFN | P2₁/c | N-H···N hydrogen bonds remain dominant. C-H···F contacts are present, linking the chains. | The fundamental packing motif is retained, but fluorine introduces additional, weaker cross-linking interactions. |
| 2,6-Difluoro-4-bromoaniline | C₆H₄BrF₂N | P-1 | N-H···N hydrogen bonds persist. Fluorine atoms act as acceptors for both C-H···F and N-H···F interactions. | The increased number of fluorine atoms creates a more complex 3D network. The N-H···F bond becomes a significant contributor to the lattice energy, demonstrating fluorine's ability to compete with traditional acceptors.[7] |
Table 3: A comparative look at the structural effects of fluorination on a halogenated aniline scaffold.
This comparison clearly demonstrates the expert insight: fluorination is not a passive modification. It actively participates in and reshapes the landscape of intermolecular forces, directly influencing the final crystal structure.
Caption: Logical flow from fluorine's intrinsic properties to macroscopic crystal characteristics.
Conclusion
The X-ray crystallography of fluorinated aniline compounds is a nuanced field where chemical intuition must guide rigorous experimental practice. The introduction of fluorine is a powerful tool in drug development and materials science, but it brings with it a unique set of behaviors in the solid state. By understanding the causal links between fluorine's electronegativity, the subtle intermolecular interactions it governs, and the resulting crystal architecture, researchers can move from being passive observers of crystallization to active designers of crystalline materials. A successful structure determination is not merely the production of a CIF file; it is the culmination of a well-executed, self-validating experimental workflow that provides unambiguous insight into the molecule's three-dimensional reality, enabling the rational design of the next generation of advanced materials and pharmaceuticals.
References
-
García, Y., et al. (2021). "X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds." Chem. Proc., MDPI. [Link]
-
Berger, R. J. F., et al. (2011). "Fluorine in Crystal Engineering – The Little Atom That Could." ResearchGate. [Link]
-
Das, P., & Sahu, S. K. (2023). "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." Future Journal of Pharmaceutical Sciences, PubMed Central. [Link]
-
Wróbel, D., et al. (2024). "Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems." Molecules, MDPI. [Link]
-
Dudkina, Y. B., et al. (2021). "Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor." RSC Advances, Royal Society of Chemistry. [Link]
-
de Graaff, R. A. G., & Hilge, M. (2007). "Limitations and lessons in the use of X-ray structural information in drug design." Acta Crystallographica Section D: Biological Crystallography, PubMed Central. [Link]
-
Choudhury, A. R., et al. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, Royal Society of Chemistry. [Link]
-
Vaksler, Y. A., et al. (2023). "Crystal structure and molecular docking studies of a new fluoroquinolone derivative." Acta Crystallographica Section E: Crystallographic Communications, IUCr. [Link]
-
Tantardini, C., et al. (2022). "Crystal Structure Evolution of Fluorine under High Pressure." The Journal of Physical Chemistry C, ACS Publications. [Link]
-
Sene S., F., et al. (2009). "4-Fluoro-N-(4-hydroxybenzylidene)aniline." ResearchGate. [Link]
-
Stilinović, V., et al. (2020). "Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines." Chemistry – A European Journal, ResearchGate. [Link]
-
Brewster, A., & Bernstein, H. (2019). "Metadata standards in x-ray crystallography." IUCr Journals. [Link]
-
Fedorov, P. P., et al. (2014). "Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects." ResearchGate. [Link]
-
Avci, D., et al. (2022). "Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study." ChemRxiv. [Link]
-
Cambridge Crystallographic Data Centre. "Chemical structure searching." CCDC. [Link]
-
Jordan, T. H., et al. (1969). "Single‐Crystal X‐Ray Diffraction Study of β‐Fluorine." The Journal of Chemical Physics. [Link]
-
Metherall, J. P., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
International Union of Crystallography. "IUCr." IUCr. [Link]
-
Dauter, Z. (2009). "Data Collection for Crystallographic Structure Determination." Methods in Molecular Biology, PubMed Central. [Link]
-
Gill, J. H., et al. (2020). "Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry. [Link]
-
Choudhury, A. R., et al. (2014). "“Organic Fluorine” and its Importance in Crystal Engineering." Acta Crystallographica Section A, Sci-Hub. [Link]
-
Davis, R. A., et al. "Examples of common challenges encountered when using X-ray crystal structures." ResearchGate. [Link]
-
Cambridge Crystallographic Data Centre. "The Largest Curated Crystal Structure Database." CCDC. [Link]
-
Creative Biostructure. "Common Problems in Protein X-ray Crystallography and How to Solve Them." Creative Biostructure. [Link]
-
Carta, V., et al. (2021). "Fully fluorinated Pd(F6acac) complexes: polymorphism and fluorine–fluorine interactions." Acta Crystallographica Section A, ResearchGate. [Link]
-
Tantardini, C., et al. (2022). "Crystal Structure Evolution of Fluorine under High Pressure." Munin. [Link]
-
Wu, L., et al. (2022). "Fluorine as a robust balancer for tuning the reactivity of topo-photoreactions of chalcones and the photomechanical effects of molecular crystals." CrystEngComm, Royal Society of Chemistry. [Link]
-
Karplus, P. A., & Diederichs, K. (2012). "Linking crystallographic model and data quality." Science. [Link]
-
Self, J., et al. (2022). "An Experimental Approach to Assess Fluorine Incorporation into Disordered Rock Salt Oxide Cathodes." Chemistry of Materials, NIH. [Link]
-
Olszewska, T., et al. (2016). "ortho-Fluorobenzanilides and ortho-fluorothiobenzanilides: Molecular conformations and crystal packing." Journal of Fluorine Chemistry. [Link]
-
Castellano, C., et al. (2023). "Luminescent frameworks from a butterfly-shaped co-facial bifluorene tetracarboxylic acid." CrystEngComm, University of Southampton. [Link]
-
Helliwell, J. R. (1995). "Matching X-ray source, optics and detectors to protein crystallography requirements." Acta Crystallographica Section D: Biological Crystallography, IUCr. [Link]
-
Ferrer, J.-L., et al. (2011). "X-ray crystallography: Data collection strategies and resources." ResearchGate. [Link]
-
BioxBio. "Journal of Fluorine Chemistry Impact Factor." BioxBio. [Link]
-
Choudhury, A. R., & Row, T. N. G. (2005). "Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides." CrystEngComm, Royal Society of Chemistry. [Link]
-
David, W. I. F., et al. (2020). "A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, PubMed Central. [Link]
-
Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, ResearchGate. [Link]
-
Wikipedia. "Quasicrystal." Wikipedia. [Link]
-
RCSB Protein Data Bank. "RCSB PDB." RCSB PDB. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 17. Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Methodological & Application
Application Notes and Protocol for the Palladium-Catalyzed Synthesis of 3-(2-Fluoro-5-methylphenyl)aniline
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline, a key biaryl amine intermediate for researchers in drug discovery and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of C-C bonds. This guide offers an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and a discussion of the critical parameters that influence reaction outcomes. By explaining the rationale behind experimental choices, this document serves as a practical resource for laboratory execution and a tool for deeper understanding of modern catalytic organic synthesis.
Introduction: The Significance of Biaryl Amines and the Suzuki-Miyaura Coupling
Biaryl amine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The targeted compound, 3-(2-Fluoro-5-methylphenyl)aniline, incorporates a fluorinated phenyl ring, a feature known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the synthesis of biaryl compounds.[2] Its appeal lies in its operational simplicity, mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a vast library of boronic acid and ester reagents.[2][3] This palladium-catalyzed reaction forges a carbon-carbon bond between an organohalide and an organoboron compound, offering a reliable and high-yielding pathway to the desired biaryl amine.[4]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of 3-(2-Fluoro-5-methylphenyl)aniline is achieved through the palladium-catalyzed cross-coupling of 1-bromo-2-fluoro-5-methylbenzene with 3-aminophenylboronic acid. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide (1-bromo-2-fluoro-5-methylbenzene) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) intermediate.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (3-aminophenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The halide on the palladium complex is then displaced by the aryl group from the boronate. The role of the base is multifaceted; it can either activate the boronic acid or interact with the palladium complex to facilitate ligand exchange.[7]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, where the two coupled organic fragments (the 2-fluoro-5-methylphenyl and the 3-aminophenyl groups) are expelled as the final biaryl product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a representative procedure for the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-2-fluoro-5-methylbenzene | 142405-14-3 | 189.04 | 1.0 | 1.0 |
| 3-Aminophenylboronic acid | 30418-59-8 | 136.94 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography equipment (e.g., flash column chromatography)
Reaction Setup and Procedure
-
Vessel Preparation: To an oven-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 1-bromo-2-fluoro-5-methylbenzene (1.0 mmol, 1.0 eq), 3-aminophenylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel.[8] The use of degassed solvents is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified 3-(2-Fluoro-5-methylphenyl)aniline should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the reaction parameters.
-
Palladium Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for a wide range of Suzuki-Miyaura couplings. The triphenylphosphine ligands stabilize the palladium(0) state and facilitate the oxidative addition and reductive elimination steps. For more challenging substrates, other palladium sources and more electron-rich and bulky phosphine ligands, such as those of the Buchwald-type (e.g., XPhos), may be necessary to improve catalytic activity and prevent catalyst deactivation.[3]
-
Base: The choice of base is critical for the transmetalation step.[5] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in many Suzuki-Miyaura reactions. Other commonly used bases include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃).[4] The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be employed.[6]
-
Solvent System: A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions.[4][9] 1,4-Dioxane is a common choice due to its ability to dissolve both organic and inorganic reagents. The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. Other suitable solvents include toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).[10] The choice of solvent can influence the reaction temperature and the solubility of the catalyst and reagents.
-
Starting Materials:
-
1-Bromo-2-fluoro-5-methylbenzene: Aryl bromides are generally good substrates for Suzuki-Miyaura couplings, offering a good balance of reactivity and stability. The electron-withdrawing fluorine atom can influence the reactivity of the C-Br bond. It is important to handle this and other halogenated organic compounds with appropriate personal protective equipment in a well-ventilated fume hood.
-
3-Aminophenylboronic acid: This organoboron reagent is a solid that can be an irritant to the skin, eyes, and respiratory tract.[11][12] It should be handled with care, and appropriate safety measures should be taken.[11] The presence of the free amino group can sometimes lead to catalyst inhibition through coordination with the palladium center; however, with the appropriate choice of catalyst and conditions, this issue can often be overcome.[3]
-
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. Ensure that the reagents are pure and the solvents are anhydrous and degassed.
-
Side Reactions: The formation of homocoupled products (biaryls from the coupling of two molecules of the same starting material) can sometimes be observed. This can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions.
-
Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. This can be mitigated by using appropriate ligands to stabilize the palladium catalyst and by ensuring the reaction is performed under a strict inert atmosphere.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline. By understanding the reaction mechanism and the role of each component, researchers can successfully implement and optimize this protocol for the efficient production of this valuable biaryl amine intermediate. The detailed protocol and the discussion of the underlying principles provided in this document are intended to empower researchers in their synthetic endeavors in the fields of drug discovery and materials science.
References
-
El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2902-2905. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Liang, Q., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(8), 1942–1945. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 131(38), 13662–13663. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92269, 3-Aminophenylboronic acid. PubChem. Retrieved from [Link]
-
Kotha, A. K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, Queen Mary University of London]. Retrieved from [Link]
Sources
- 1. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-(2-Fluoro-5-methylphenyl)aniline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of a Fluorinated Aniline Building Block
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The compound 3-(2-Fluoro-5-methylphenyl)aniline emerges as a particularly valuable scaffold. Its trifunctional nature—a nucleophilic aniline, a metabolically robust fluorinated ring, and a methyl group for potential steric interactions—offers a confluence of properties that medicinal chemists can exploit. The fluorine atom, in particular, is a celebrated addition in drug design, known to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[1] This document serves as a comprehensive guide for utilizing 3-(2-Fluoro-5-methylphenyl)aniline in the synthesis of potential Active Pharmaceutical Ingredients (APIs), presenting not just protocols, but the strategic rationale behind its application in a hypothetical drug discovery workflow.
Physicochemical and Reactivity Profile
Understanding the inherent properties of 3-(2-Fluoro-5-methylphenyl)aniline is crucial for its effective deployment in synthesis. While specific experimental data for this exact molecule is not extensively published, we can infer its characteristics from closely related analogs and computational predictions.
Table 1: Physicochemical Properties of 3-(2-Fluoro-5-methylphenyl)aniline and Related Analogs
| Property | 3-(2-Fluoro-5-methylphenyl)aniline (Predicted/Inferred) | 2-Fluoroaniline[2] | 3-Methoxyaniline |
| Molecular Formula | C₁₃H₁₂FN | C₆H₆FN | C₇H₉NO |
| Molecular Weight | 201.24 g/mol | 111.12 g/mol | 123.15 g/mol |
| Appearance | Inferred: Off-white to light brown solid or oil | Pale yellow to brown crystalline solid | Colorless to yellow liquid |
| Melting Point | Not available | 60-64 °C | -1 to 1 °C |
| Boiling Point | Predicted: ~250-260 °C at 760 mmHg | 245-246 °C | 251 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, acetone, chloroform)[2] | Slightly soluble in water (0.30 g/100 mL)[2] | Slightly soluble in water |
| pKa (of conjugate acid) | Predicted: ~3.5 - 4.5 | 4.99[2] | 4.23 |
The aniline functional group is the primary center of reactivity, serving as a potent nucleophile. The fluorine atom ortho to the aniline substituent and the methyl group meta to it create a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom reduces the basicity of the aniline compared to unsubstituted aniline, which can be advantageous in modulating reactivity and the physiological properties of downstream compounds.
Hypothetical Drug Discovery Workflow: Targeting Kinase Inhibitors
To illustrate the application of 3-(2-Fluoro-5-methylphenyl)aniline, we will outline a hypothetical workflow for the discovery of novel kinase inhibitors, a common target class for this type of building block.
Caption: A hypothetical workflow for kinase inhibitor discovery.
Core Synthetic Protocols
The following sections provide detailed, generalized protocols for key reactions involving 3-(2-Fluoro-5-methylphenyl)aniline. These protocols are designed to be robust starting points for derivatization.
Protocol 1: Amide Bond Formation via Acyl Chlorides
Amide bonds are a cornerstone of many pharmaceutical structures. This protocol describes a standard method for the acylation of our building block.
Rationale: This is a direct and often high-yielding method for creating a diverse set of amides by varying the acyl chloride. The reaction is typically fast and proceeds under mild conditions.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-Fluoro-5-methylphenyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. Stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent. The addition is often done at 0 °C to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of diarylamines or aryl-heteroarylamines, which are common motifs in kinase inhibitors.[3]
Rationale: The Buchwald-Hartwig amination is a highly versatile and functional group tolerant method for constructing complex aniline derivatives that would be difficult to access through other means.
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq), 3-(2-Fluoro-5-methylphenyl)aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to a dry Schlenk tube or reaction vial.
-
Solvent Addition: Add a dry, degassed solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Protocol 3: Sandmeyer Reaction for Aniline Functionalization
The Sandmeyer reaction provides a strategic method to replace the aniline's amino group with a variety of other functionalities (e.g., -OH, -Cl, -Br, -CN, -I) via a diazonium salt intermediate.[4] This is particularly useful in later stages of lead optimization to probe the SAR of the region of the molecule originally occupied by the aniline.
Rationale: This two-step process dramatically expands the accessible chemical space from a single aniline precursor, allowing for the introduction of groups that are not easily installed by other methods.
Sources
Application Notes and Protocols for Nucleophilic Substitution on 3-(2-Fluoro-5-methylphenyl)aniline
Introduction: Strategic Importance of Fluorinated Diarylamines
The 3-(2-fluoro-5-methylphenyl)aniline scaffold is a key structural motif in modern medicinal chemistry and materials science. Diarylamines derived from this aniline are integral to the development of targeted therapeutics, including kinase inhibitors and modulators of other critical biological pathways. The presence of the fluorine atom and the specific substitution pattern on the phenyl rings can significantly influence the molecule's conformational properties, metabolic stability, and binding affinity to protein targets. Consequently, robust and well-defined methods for the nucleophilic substitution on the amino group of 3-(2-fluoro-5-methylphenyl)aniline are of paramount importance for the synthesis of novel drug candidates and advanced organic materials.
This technical guide provides a comprehensive overview of the reaction conditions for the nucleophilic N-arylation of 3-(2-fluoro-5-methylphenyl)aniline, focusing on the two most powerful and widely adopted methodologies in contemporary organic synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize complex diarylamine structures with high efficiency and control.
I. Mechanistic Considerations and Substrate Reactivity
The nucleophilicity of the amino group in 3-(2-fluoro-5-methylphenyl)aniline is modulated by the electronic effects of the substituents on the phenyl ring. The fluorine atom at the ortho position of the second phenyl ring is strongly electron-withdrawing, which can decrease the basicity and nucleophilicity of the aniline nitrogen. Furthermore, the steric bulk of the substituted phenyl group can present challenges for the coordination of the aniline to the metal catalyst in cross-coupling reactions.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have largely overcome the limitations of classical nucleophilic aromatic substitution (SNAr) for the synthesis of diarylamines.[1] These catalyzed reactions proceed via a different mechanism and do not require harsh conditions or highly activated substrates.
II. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the formation of C-N bonds and is particularly well-suited for the N-arylation of anilines like 3-(2-fluoro-5-methylphenyl)aniline.[2][3] The reaction's success hinges on the judicious selection of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Palladium(0) is the active catalytic species. Precatalysts like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used and are reduced in situ to Pd(0).
-
Phosphine Ligands: The choice of ligand is critical for the efficiency of the catalytic cycle. For sterically hindered anilines, bulky and electron-rich biarylphosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[4] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility in challenging C-N cross-coupling reactions.[5]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the aniline, forming the more nucleophilic anilide in situ. Sodium tert-butoxide (NaOt-Bu) is a common choice, offering high reaction rates.[6] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.
Generalized Reaction Scheme:
Sources
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Strategic deployment of 3-(2-Fluoro-5-methylphenyl)aniline in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Architecture of a Fluorinated Aniline in Kinase Inhibitor Scaffolding
In the landscape of targeted cancer therapy, kinase inhibitors represent a paradigm shift, moving from cytotoxic agents to precision medicines. Within this field, the design and synthesis of novel inhibitors with high potency and selectivity remain a critical endeavor for medicinal chemists. The aniline moiety is a cornerstone of many kinase inhibitor scaffolds, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The strategic incorporation of fluorine atoms and methyl groups onto this aniline core can profoundly influence the compound's pharmacological properties, including binding affinity, metabolic stability, and cell permeability.[1][2]
3-(2-Fluoro-5-methylphenyl)aniline , a synthetically accessible building block, has emerged as a valuable precursor in the development of a new generation of kinase inhibitors. The presence of a fluorine atom at the 2-position and a methyl group at the 5-position of the phenyl ring introduces unique electronic and steric features. The fluorine atom, with its high electronegativity, can modulate the pKa of the aniline nitrogen and participate in favorable orthogonal interactions within the kinase active site. The methyl group can provide a lipophilic contact point, enhancing binding affinity in hydrophobic pockets. This application note will provide a detailed exploration of the utility of 3-(2-Fluoro-5-methylphenyl)aniline in the synthesis of potent kinase inhibitors, with a focus on a representative protocol for the synthesis of an mTOR kinase inhibitor and its broader applicability in targeting key signaling pathways such as those mediated by VEGFR-2 and EGFR.
Rationale for Use in Kinase Inhibitor Design: A Deeper Look
The structural attributes of 3-(2-Fluoro-5-methylphenyl)aniline offer several distinct advantages for its incorporation into kinase inhibitor scaffolds:
-
Hinge Binding Modulation: The aniline nitrogen is a critical hydrogen bond donor and acceptor for interaction with the kinase hinge region. The ortho-fluoro substituent can fine-tune the electronic properties of the aniline, influencing the strength of these crucial interactions.
-
Enhanced Lipophilicity and Permeability: The methyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The fluorine atom can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the resulting inhibitor.[2]
-
Conformational Control: The steric bulk of the ortho-fluoro and meta-methyl groups can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal kinase binding.
Application in the Synthesis of a Potent mTOR Kinase Inhibitor: A Representative Protocol
While a wide array of kinase inhibitors can be synthesized using 3-(2-Fluoro-5-methylphenyl)aniline, this section will detail a representative synthesis of a potent mTOR kinase inhibitor, adapted from a patented synthetic route.[3] This protocol highlights the versatility of this building block in constructing complex heterocyclic scaffolds.
Experimental Protocol: Synthesis of a 3-(4-Bromo-2-fluoro-5-methylphenyl)-1H-1,2,4-triazole Intermediate
This protocol outlines the conversion of a bromo-substituted derivative of the title compound into a key triazole intermediate, a common step in the synthesis of many kinase inhibitors.
Materials:
-
4-Bromo-N-((dimethylamino)methylene)-2-fluoro-5-methylbenzamide
-
Hydrazine hydrate
-
Acetic acid
-
Water
Procedure:
-
To a solution of 4-bromo-N-((dimethylamino)methylene)-2-fluoro-5-methylbenzamide (86.2 mmol) in acetic acid (200 mL), add hydrazine hydrate (0.70 mol) dropwise at 0 °C.[3]
-
Allow the reaction mixture to stir at room temperature overnight.
-
Filter the resulting mixture and wash the solid with water (3 x 500 mL).
-
Dry the collected solid under reduced pressure to yield 3-(4-Bromo-2-fluoro-5-methylphenyl)-1H-1,2,4-triazole.[3]
Expected Yield: 68%
Characterization: The product can be characterized by mass spectrometry (MS (ESI) m/z 256.0 [M+1]+) and NMR spectroscopy to confirm its structure.[3]
Synthetic Workflow Diagram
Caption: Synthetic pathway for an mTOR kinase inhibitor.
Broader Applications in Kinase Inhibitor Synthesis: Targeting VEGFR-2 and EGFR
The utility of 3-(2-Fluoro-5-methylphenyl)aniline and its derivatives extends beyond mTOR inhibitors. This building block is highly relevant for the synthesis of inhibitors targeting other critical oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5][6] Many VEGFR-2 inhibitors feature a substituted aniline moiety that interacts with the hinge region of the kinase. The 2-fluoro-5-methylphenyl group can be strategically employed in the synthesis of pyrimidine or quinazoline-based VEGFR-2 inhibitors. The nucleophilic aromatic substitution reaction is a cornerstone of these syntheses, where the aniline displaces a leaving group (typically a chlorine atom) on the heterocyclic core.
Caption: General synthesis of VEGFR-2 inhibitors.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, particularly in non-small cell lung cancer.[7][8][9][10][11] Similar to VEGFR-2 inhibitors, many EGFR inhibitors are based on a 4-anilinoquinazoline scaffold. The specific substitutions on the aniline ring are critical for achieving high potency and selectivity, as well as for overcoming resistance mutations. The 2-fluoro-5-methylphenyl moiety offers a unique combination of electronic and steric properties that can be exploited in the design of next-generation EGFR inhibitors.
Signaling Pathway Overview
A thorough understanding of the signaling pathways targeted by these inhibitors is essential for rational drug design and development.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.[4][5][6]
Caption: Simplified VEGFR-2 signaling pathway.
EGFR Signaling Pathway
Binding of ligands like EGF to EGFR leads to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues in the C-terminal domain, creating docking sites for various signaling proteins and initiating downstream cascades like the MAPK and PI3K/Akt pathways, which drive cell proliferation and survival.[7][8][9][10][11]
Caption: Simplified EGFR signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from fluorinated anilines, demonstrating the potency that can be achieved with these scaffolds.
| Kinase Target | Inhibitor Type | Representative IC50 | Reference |
| mTOR | Triazole-based | Sub-micromolar | [3] |
| VEGFR-2 | Pyrimidine-based | Nanomolar | [7] |
| EGFR | Quinazoline-based | Nanomolar | [12] |
Conclusion and Future Perspectives
3-(2-Fluoro-5-methylphenyl)aniline is a strategically important building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of their compounds. The representative synthetic protocol for an mTOR inhibitor highlights its utility in constructing complex heterocyclic systems, while its broader applicability to the synthesis of VEGFR-2 and EGFR inhibitors underscores its versatility. As the demand for more potent, selective, and resistance-avoiding kinase inhibitors continues to grow, the rational incorporation of building blocks like 3-(2-Fluoro-5-methylphenyl)aniline will be paramount to the successful development of the next generation of targeted cancer therapies.
References
-
Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]
-
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). National Institutes of Health.[Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. PubChem. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health.[Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(oxan-2-ylmethylsulfinyl)aniline. PubChem. [Link]
-
Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. [Link]
- Google Patents. (n.d.).
-
U.S. Patent No. 8,829,195. (2021). Regulations.gov. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]
-
2,4,6-Trichloropyrimidine. Reaction with Anilines. (n.d.). ResearchGate. [Link]
-
Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). [Link]
- Google Patents. (n.d.).
-
Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). MDPI. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Schematic diagram of signaling pathways activated by growth factors... (n.d.). ResearchGate. [Link]
- Google Patents. (n.d.). Tyrosine kinase inhibitors.
-
File:EGFR signaling pathway.png. (n.d.). Wikimedia Commons. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 6. medium.com [medium.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 12. 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline | C12H12FNOS | CID 112646530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis and Impurity Profiling of 3-(2-Fluoro-5-methylphenyl)aniline
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective analysis of 3-(2-Fluoro-5-methylphenyl)aniline, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. We delve into the rationale behind critical methodological choices, including the selection of the chromatographic column and mobile phase to resolve positional isomers, and the optimization of mass spectrometry parameters for enhanced sensitivity and specificity. This guide ensures scientific integrity through a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guidelines.
Introduction: The Analytical Challenge
3-(2-Fluoro-5-methylphenyl)aniline is a substituted aromatic amine, a class of compounds widely used as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] Due to their reactivity, monitoring the purity and reaction progress of such intermediates is critical for ensuring the safety and efficacy of the final drug product.[2] The presence of a fluorine atom and the potential for positional isomers present unique analytical challenges. Fluorinated compounds can exhibit altered chromatographic behavior and ionization efficiency, while isomeric impurities can be difficult to resolve and may possess different toxicological profiles.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis for its ability to separate complex mixtures and provide sensitive and selective detection.[5][6] This application note provides a robust LC-MS/MS method specifically tailored for 3-(2-Fluoro-5-methylphenyl)aniline, enabling accurate quantification and identification of process-related impurities.
Method Rationale and Key Considerations
The development of a successful LC-MS method hinges on a series of informed decisions. Here, we explain the causality behind the key experimental choices for the analysis of 3-(2-Fluoro-5-methylphenyl)aniline.
Chromatographic Separation: Taming Isomers
The primary challenge in the chromatography of substituted anilines is often the separation of positional isomers, which have identical mass-to-charge ratios (m/z) and can be difficult to distinguish by mass spectrometry alone.[4][7]
-
Stationary Phase Selection: A phenyl--based stationary phase, such as a Phenyl-Hexyl column, is recommended.[8] The π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes provide a unique selectivity for positional isomers that is often not achievable with standard C18 columns.[4][9] This interaction is crucial for resolving 3-(2-Fluoro-5-methylphenyl)aniline from its potential isomers.
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile and water with a formic acid modifier is a common and effective choice for the analysis of aromatic amines.[1] Formic acid serves two key purposes: it protonates the aniline moiety, enhancing ionization efficiency in positive ion mode electrospray ionization (ESI), and it improves peak shape by minimizing tailing.
Mass Spectrometric Detection: Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, making it ideal for quantitative analysis of trace-level impurities.[10][11]
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is the preferred method for aniline derivatives. The basic nitrogen atom in the aniline structure is readily protonated, leading to a strong [M+H]⁺ signal.[10][12]
-
MRM Transition Optimization: The key to a sensitive and specific MRM method is the selection of appropriate precursor-to-product ion transitions. This involves direct infusion of a standard solution of 3-(2-Fluoro-5-methylphenyl)aniline into the mass spectrometer to determine the optimal collision energy for fragmentation of the precursor ion ([M+H]⁺) into stable and abundant product ions.
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the analysis of 3-(2-Fluoro-5-methylphenyl)aniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-(2-Fluoro-5-methylphenyl)aniline | Reference Standard (>99.5%) | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Water | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
Sample and Standard Preparation Protocol
Rationale: Accurate and reproducible sample preparation is fundamental to reliable quantitative analysis. The goal is to dissolve the analyte in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(2-Fluoro-5-methylphenyl)aniline reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
-
Reaction Sample Preparation: Dilute the reaction mixture with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration within the calibration range. It may be necessary to filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS/MS Instrumentation and Parameters
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Value | Rationale |
| LC Parameters | ||
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | Provides π-π interactions for isomer separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved ionization and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 30% B to 95% B over 10 minutes | Ensures separation of the analyte from potential impurities. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| MS Parameters | ||
| Ionization Mode | ESI Positive | Aniline is a basic compound, readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion signal.[13] |
| Source Temperature | 120 °C | |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 °C | Efficiently removes solvent droplets.[13] |
| Cone Gas Flow | 50 L/hr | |
| Desolvation Gas Flow | 800 L/hr | |
| MRM Transitions | Analyte-specific (To be determined) | Provides high selectivity and sensitivity. |
Method Validation Protocol
The analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[14][15][16]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.995.[10][17] |
| Accuracy | Analyze samples spiked with known concentrations of the analyte (at least three levels). | Recovery within 80-120%.[17] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) analysis of replicate samples. | Relative Standard Deviation (RSD) ≤ 15%.[17] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ. |
| Robustness | Intentionally vary method parameters (e.g., column temperature, mobile phase composition). | No significant impact on the results. |
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is a chromatogram showing the intensity of the signal versus retention time.
-
Quantification: The concentration of 3-(2-Fluoro-5-methylphenyl)aniline in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from the working standard solutions.
-
Impurity Profiling: Unknown peaks in the chromatogram can be investigated for potential impurities.[5][6] High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass and elemental composition of the unknown, aiding in its structural elucidation.[18][19]
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Sources
- 1. d-nb.info [d-nb.info]
- 2. hovione.com [hovione.com]
- 3. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. chimia.ch [chimia.ch]
- 7. lcms.cz [lcms.cz]
- 8. welch-us.com [welch-us.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. drugtargetreview.com [drugtargetreview.com]
Application Note: Strategic Derivatization of 3-(2-Fluoro-5-methylphenyl)aniline for Kinase and Anticancer Drug Discovery Programs
Abstract
This document provides a comprehensive guide to the chemical derivatization of 3-(2-fluoro-5-methylphenyl)aniline, a scaffold of significant interest in medicinal chemistry. We outline a strategic approach for creating a focused library of N-acyl derivatives and provide detailed, validated protocols for their synthesis, characterization, and subsequent evaluation in relevant biological assays. The workflow is designed for researchers in drug discovery and chemical biology, emphasizing a tiered screening cascade that utilizes a primary cell-based antiproliferation assay followed by a secondary, target-oriented in vitro kinase inhibition assay. The methodologies are presented with a focus on the underlying scientific rationale to empower researchers to adapt and expand upon these core concepts.
Introduction: Rationale and Strategic Overview
The 3-(2-fluoro-5-methylphenyl)aniline core represents a privileged scaffold in modern drug discovery. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity to target proteins.[1][2][3] The biaryl-amine structure is a common feature in numerous biologically active molecules, particularly kinase inhibitors. However, the aniline functional group itself is often considered a "structural alert" due to its potential for metabolic oxidation, leading to toxicity.[4]
Therefore, a strategic derivatization of the aniline's amino group serves a dual purpose:
-
Exploration of Structure-Activity Relationships (SAR): By introducing a diverse set of chemical moieties, we can systematically probe the chemical space around the core scaffold to identify functional groups that enhance biological activity.
-
Mitigation of Metabolic Liabilities: Acylation or sulfonylation of the aniline nitrogen can block a key site of metabolic oxidation, potentially leading to derivatives with improved safety profiles.[4] This process of replacing a functional group with another that retains similar biological properties is a key tenet of bioisosterism.[5][6][7]
This application note details a robust workflow beginning with the synthesis of a diverse amide library, followed by rigorous analytical characterization and a logical, two-tiered biological screening process to identify promising lead compounds.
Synthetic Strategy and Protocols
The primary amino group of 3-(2-fluoro-5-methylphenyl)aniline is a versatile chemical handle, acting as a potent nucleophile. Our strategy focuses on N-acylation via reaction with various acyl chlorides. This reaction is reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for library synthesis. The selection of acyl chlorides should be diverse, incorporating aliphatic, aromatic, and heterocyclic motifs to comprehensively explore the impact of steric and electronic variations on biological activity.
Figure 1: General workflow for the synthesis and validation of the derivative library.
Protocol: General Procedure for N-Acylation
This protocol describes a representative procedure for the synthesis of an amide derivative.
Materials:
-
3-(2-Fluoro-5-methylphenyl)aniline (1.0 eq)
-
Acyl chloride of choice (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-(2-fluoro-5-methylphenyl)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (e.g., TEA, 1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise. Causality Note: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes excess acyl chloride and the HCl salt of the base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the final N-acylated product.
Protocol: Analytical Characterization of Derivatives
Ensuring the identity, structure, and purity of each synthesized compound is a prerequisite for reliable biological data.[8] A multi-technique approach is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of the newly formed amide N-H proton (typically a broad singlet in the 7-10 ppm range), and verify the integration of all aromatic and aliphatic protons match the expected structure.
-
¹³C NMR: Confirm the presence of the amide carbonyl carbon (typically in the 165-175 ppm range) and the correct number of aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS):
-
Use High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass of the compound. The measured mass should be within 5 ppm of the calculated theoretical mass for the expected molecular formula. This provides unambiguous confirmation of the elemental composition.[8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound. The sample should exhibit a single major peak, and the purity should ideally be ≥95% for use in biological assays.
-
Biological Evaluation: A Tiered Screening Approach
A tiered or cascaded screening approach is an efficient method to identify promising compounds from a library. This strategy uses a high-throughput, broad-scope primary assay to quickly identify active compounds ("hits"), which are then subjected to more specific, target-oriented secondary assays for confirmation and further characterization.
Figure 2: Tiered screening cascade for biological evaluation.
Protocol: Primary Screen - Cell Viability (MTT) Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Sterile 96-well flat-bottom plates
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
MTT labeling reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[11]
-
Absorbance Reading: Measure the spectrophotometrical absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background noise.
Protocol: Secondary Screen - In Vitro Kinase Inhibition (ADP-Glo™) Assay
For "hits" identified in the primary screen, a target-based assay is essential to determine if the mechanism of action involves kinase inhibition. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[12] In an inhibition context, a lower ADP level (and thus lower luminescence) corresponds to higher compound potency.
Materials:
-
Kinase of interest (e.g., Src, EGFR, Abl)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Kinase enzyme solution.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[13]
-
Initiate Kinase Reaction: Add a solution containing the substrate and ATP to each well to start the reaction.[13] Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is stable for several hours.
Data Presentation and Interpretation
Quantitative data should be organized clearly to facilitate SAR analysis. A summary table is an effective way to present the results.
Table 1: Representative Data for a Hypothetical Derivative Library
| Compound ID | R-Group Structure | Yield (%) | Purity (HPLC, %) | Cell Viability IC₅₀ (µM) [HeLa] | Kinase Inhibition IC₅₀ (µM) [Src] |
| Parent | -H | - | >98 | > 50 | > 50 |
| DER-01 | -CH₃ (Acetyl) | 85 | 99.1 | 25.3 | 30.1 |
| DER-02 | -Ph (Benzoyl) | 91 | 98.5 | 10.8 | 12.5 |
| DER-03 | -Ph-4-Cl | 88 | 99.3 | 2.1 | 1.8 |
| DER-04 | 2-Thiophenyl | 76 | 97.8 | 1.5 | 0.9 |
| DER-05 | Cyclopropyl | 82 | 99.5 | 35.7 | 41.2 |
-
Acylation of the parent aniline is necessary for activity.
-
Aromatic R-groups (DER-02) are preferred over small aliphatic ones (DER-01, DER-05).
-
Electron-withdrawing substituents on the phenyl ring (DER-03) significantly enhance potency.
-
Heterocyclic moieties (DER-04) are highly favorable and yield the most potent compound in this series.
-
There is a strong correlation between cellular antiproliferative activity and in vitro kinase inhibition, suggesting that the observed cytotoxicity is, at least in part, due to inhibition of the target kinase.
Conclusion
The systematic derivatization of the 3-(2-fluoro-5-methylphenyl)aniline scaffold provides a powerful strategy for the discovery of novel bioactive compounds. The detailed protocols for synthesis, characterization, and a tiered biological evaluation presented herein constitute a validated workflow for generating reliable data and establishing clear structure-activity relationships. This approach, combining robust chemistry with efficient biological screening, is well-suited for academic and industrial drug discovery programs aiming to develop novel therapeutics, particularly in the areas of oncology and kinase-mediated diseases.
References
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. Available at: [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (n.d.). MDPI. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Mass resolved IR spectroscopy of aniline-water aggregates. (2016). ResearchGate. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. Available at: [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. Available at: [Link]
-
Fluorine in Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]
-
Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Available at: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022). sfera. Available at: [Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO - UFRJ. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Available at: [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Available at: [Link]
-
Biological Potential of FluoroBenzene Analogs. (n.d.). JSciMed Central. Available at: [Link]
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. ctppc.org [ctppc.org]
- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 3-(2-Fluoro-5-methylphenyl)aniline Scaffold
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibacterial agents. The chemical space of traditional antibiotics is well-explored, and the rate of discovery of new scaffolds has slowed alarmingly. This has led to a critical need for the investigation of novel chemical starting points that can be developed into effective therapeutics against multidrug-resistant (MDR) pathogens.
Aniline derivatives have a long-standing history in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The specific scaffold, 3-(2-Fluoro-5-methylphenyl)aniline, presents an intriguing, yet underexplored, starting point for the development of new antimicrobial agents. The presence of a fluoro-substituent and a methyl group on one of the phenyl rings offers opportunities for diverse chemical modifications to tune the compound's physicochemical and pharmacological properties.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 3-(2-Fluoro-5-methylphenyl)aniline and its derivatives as potential antimicrobial agents. We will provide a logical workflow, from the initial synthesis of a chemical library to in-depth in vitro and in vivo characterization. The protocols detailed herein are based on established, robust methodologies and are designed to provide a solid foundation for a rigorous and efficient drug discovery program.
Section 1: Synthesis of a Focused Chemical Library
A successful antimicrobial discovery campaign begins with the generation of a library of chemical analogs with diverse functionalities. This allows for the exploration of the structure-activity relationship (SAR) and the identification of key chemical features that contribute to antimicrobial activity and selectivity.
Proposed Synthetic Strategy for the Core Scaffold and Derivatives
Proposed Synthesis of 3-(2-Fluoro-5-methylphenyl)aniline:
A palladium-catalyzed Suzuki coupling reaction between 3-bromoaniline and (2-fluoro-5-methylphenyl)boronic acid would be a primary synthetic route to investigate.
Protocol 1: Synthesis of 3-(2-Fluoro-5-methylphenyl)aniline via Suzuki Coupling
Materials:
-
3-Bromoaniline
-
(2-Fluoro-5-methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromoaniline (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(2-Fluoro-5-methylphenyl)aniline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategy
With the core scaffold in hand, a library of derivatives can be synthesized to explore the SAR. Modifications should target the aniline amino group and potentially the phenyl rings to modulate the electronic and steric properties of the molecule.
Suggested Modifications:
-
Acylation of the aniline nitrogen: Reaction with various acyl chlorides or anhydrides to introduce amide functionalities.
-
Sulfonylation of the aniline nitrogen: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Alkylation of the aniline nitrogen: Reductive amination with aldehydes or ketones.
-
Further functionalization of the phenyl rings: If synthetically feasible, introduction of additional substituents via electrophilic aromatic substitution.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The initial screening of the synthesized compound library will involve determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1]
Protocol 2: Broth Microdilution Assay
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin, vancomycin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antibiotic).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Data Presentation
Quantitative data from the MIC assays should be tabulated for easy comparison and analysis of SAR.
Table 1: Example MIC Data for 3-(2-Fluoro-5-methylphenyl)aniline Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Core-01 | Unmodified | >128 | >128 | >128 |
| Deriv-01 | Acetamide | 64 | 128 | >128 |
| Deriv-02 | Benzamide | 32 | 64 | 128 |
| Deriv-03 | Methanesulfonamide | 16 | 32 | 64 |
| Ciprofloxacin | - | 0.5 | 0.25 | 1 |
| Vancomycin | - | 1 | >128 | >128 |
Section 3: Elucidation of the Mechanism of Action
Understanding how a novel antimicrobial agent kills or inhibits the growth of bacteria is crucial for its development. A series of assays can be employed to investigate the potential cellular targets.
Bacterial Membrane Integrity Assay
Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial compounds. This can be assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.[2][3]
Protocol 3: Membrane Integrity Assay using Propidium Iodide
Materials:
-
Bacterial suspension (mid-log phase)
-
Test compounds
-
Propidium iodide (PI) solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend mid-log phase bacteria in PBS to an OD₆₀₀ of 0.5.
-
Add the test compound at its MIC and 2x MIC to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Incubate at 37 °C for a defined period (e.g., 30, 60, 120 minutes).
-
Add PI to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
Reactive Oxygen Species (ROS) Production Assay
Some antimicrobial agents exert their effect by inducing the production of harmful reactive oxygen species (ROS) within the bacterial cell. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels.[4][5]
Protocol 4: Intracellular ROS Measurement
Materials:
-
Bacterial suspension (mid-log phase)
-
Test compounds
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
PBS
-
Fluorometer
Procedure:
-
Wash and resuspend mid-log phase bacteria in PBS.
-
Load the cells with DCFH-DA (final concentration 10 µM) and incubate in the dark for 30 minutes at 37 °C.
-
Wash the cells to remove excess probe.
-
Treat the cells with the test compound at its MIC and 2x MIC. Include a positive control (e.g., hydrogen peroxide) and a negative control.
-
Measure the fluorescence intensity at various time points using a fluorometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.
DNA Gyrase Inhibition Assay
Fluoroquinolone antibiotics are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[6] Given the fluoro-substituted aniline core of the compounds under investigation, assessing their effect on DNA gyrase is a logical step.
Protocol 5: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (containing ATP)
-
Test compounds
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures containing the gyrase assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or ciprofloxacin.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37 °C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of DNA gyrase will be indicated by a decrease in the amount of supercoiled DNA compared to the no-drug control.
Section 4: In Vivo Toxicity and Efficacy Assessment
Promising lead compounds identified from in vitro studies must be evaluated for their toxicity and efficacy in a living organism. The Galleria mellonella (greater wax moth) larva model is an excellent preliminary in vivo screening tool that is cost-effective and ethically less complex than mammalian models.[7][8]
Galleria mellonella Toxicity Assay
Protocol 6: Galleria mellonella Toxicity Assay
Materials:
-
Galleria mellonella larvae in their final instar stage
-
Test compounds dissolved in a non-toxic solvent (e.g., PBS)
-
Hamilton syringe
-
Incubator
Procedure:
-
Inject groups of 10-20 larvae with different concentrations of the test compound (10 µL injection volume) into the last left proleg.
-
Include a control group injected with the vehicle only.
-
Incubate the larvae at 37 °C and monitor their survival over 72 hours.
-
Record the number of dead larvae (unresponsive to touch) at regular intervals.
-
Determine the concentration of the compound that is non-lethal to the larvae.
Galleria mellonella Efficacy Assay
Protocol 7: Galleria mellonella Infection Model
Materials:
-
Galleria mellonella larvae
-
Pathogenic bacterial strain (e.g., a clinical isolate of MRSA)
-
Test compounds
-
Positive control antibiotic
-
Hamilton syringe
-
Incubator
Procedure:
-
Inject a group of larvae with a lethal dose of the pathogenic bacteria.
-
At a specified time post-infection (e.g., 1-2 hours), inject the infected larvae with a non-toxic dose of the test compound or the positive control antibiotic.
-
Include a control group of infected larvae that receive only the vehicle.
-
Incubate the larvae at 37 °C and monitor their survival over 72 hours.
-
An effective antimicrobial agent will significantly increase the survival rate of the infected larvae compared to the untreated control group.
Section 5: Mammalian Cell Cytotoxicity
To assess the potential for toxicity in humans, lead compounds should be tested against mammalian cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[9]
Protocol 8: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability and therefore, cytotoxicity of the compound.
Section 6: Workflow and Pathway Diagrams
Visual representations of the experimental workflows and potential mechanisms of action can aid in the understanding and execution of the research plan.
Experimental Workflow Diagram
Caption: A streamlined workflow for the development of novel antimicrobial agents.
Hypothetical Mechanism of Action Pathway
Caption: Potential antimicrobial mechanisms of action for fluoroaniline derivatives.
References
-
PubChem. (2026). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(5-methylfuran-2-yl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining. Retrieved January 24, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved January 24, 2026, from [Link]
-
BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus. Retrieved January 24, 2026, from [Link]
-
PubMed. (2024). Galleria mellonella as an Antimicrobial Screening Model. National Center for Biotechnology Information. [Link]
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). [Link]
-
ACS Omega. (2019). Investigating the In Vivo Antimicrobial Activity of a Self-Assembling Peptide Hydrogel Using a Galleria mellonella Infection Model. American Chemical Society. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved January 24, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2016). How can I measure the ROS of bacteria (E coli) using DCFH-DA?. [Link]
-
National Center for Biotechnology Information. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. [Link]
-
MDPI. (2021). Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions. [Link]
-
ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]
-
The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. Retrieved January 24, 2026, from [Link]
-
Oxford Academic. (2011). Wax moth larva (Galleria mellonella): an in vivo model for assessing the efficacy of antistaphylococcal agents. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 24, 2026, from [Link]
-
Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. [Link]
-
MDPI. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. [Link]
-
PubMed. (n.d.). Galleria mellonella as an in vivo model for assessing the efficacy of antimicrobial agents against Enterobacter cloacae infection. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 24, 2026, from [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. [Link]
-
ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. Retrieved January 24, 2026, from [Link]
-
YouTube. (2022). Antimicrobial Synergy Testing:Inkjet Printer-Assisted Automated Checkerboard Array-Preview. [Link]
-
National Center for Biotechnology Information. (n.d.). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Impurities in Aniline Synthesis
Introduction: The Criticality of Purity in Aniline
Aniline (C₆H₅NH₂) is a cornerstone of the chemical industry, serving as a pivotal starting material for a vast range of products, including dyes, polymers, rubber processing chemicals, and, most critically, active pharmaceutical ingredients (APIs).[1][2][3][4] Given its role in drug synthesis, the purity of aniline is not merely a matter of quality but of safety and efficacy. Impurities, even at trace levels, can carry their own pharmacological and toxicological profiles, potentially altering the properties of the final drug product and posing a risk to patient health.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate rigorous characterization and control of impurities in drug substances and products.[5][6][7][8][9] This application note provides a comprehensive guide to the analytical strategies and detailed protocols required to detect, identify, and quantify impurities arising from the synthesis of aniline. We will explore the causality behind the selection of analytical techniques, offering field-proven insights into building a robust and self-validating impurity profiling system.
The Genesis of Impurities: Understanding Synthesis Pathways
Effective impurity profiling begins with an understanding of their origin. The most common industrial synthesis of aniline involves the catalytic reduction of nitrobenzene.[10] An alternative route is the ammonolysis of phenol. Each pathway can introduce a unique constellation of impurities.
These impurities can be broadly categorized as follows:[2][9]
-
Process-Related Impurities: These are substances that arise directly from the manufacturing process.
-
Starting Materials & Intermediates: Unreacted nitrobenzene or intermediates from incomplete reactions.
-
By-products: Result from side reactions. Examples include diphenylamine, triphenylamine, carbazole, and various substituted anilines like toluidines or chloroanilines if the starting materials contain corresponding impurities.[4]
-
-
Degradation Impurities: Aniline is susceptible to aerial oxidation, especially when exposed to light and air, leading to the formation of colored polymeric products and compounds like p-benzoquinone.[2][11][12] This is often observed as a darkening of the substance from colorless to reddish-brown over time.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, benzene, methanol) that are not completely removed.[2]
-
Elemental Impurities: Often catalysts or their residues from the manufacturing process, such as iron from the Béchamp reduction or other metal catalysts used in hydrogenation.[2][10]
Table 1: Common Impurities in Aniline Synthesis
| Impurity Class | Example Impurity | Typical Origin | Recommended Primary Analytical Technique |
| Process-Related | Nitrobenzene | Unreacted starting material | GC-MS, HPLC-UV |
| Diphenylamine | By-product of high-temperature reactions | HPLC-UV, GC-MS | |
| 4-Chloroaniline | Impurity in starting material or side-reaction | GC-MS, HPLC-UV | |
| Degradation | p-Benzoquinone | Oxidation of aniline | HPLC-UV/MS |
| Polymeric Species | Self-condensation/oxidation of aniline | Size Exclusion Chromatography, HPLC-UV | |
| Residual Solvents | Toluene | Reaction or purification solvent | Headspace GC-FID/MS |
| Elemental Impurities | Iron, Tin, Nickel | Remnants of catalysts from reduction step | Inductively Coupled Plasma-MS (ICP-MS) |
The Analytical Blueprint: An Integrated Workflow
A robust characterization of aniline impurities requires an orthogonal approach, where multiple analytical techniques are used to build a complete and verified profile. No single method is capable of detecting all possible impurities. The logical flow of analysis ensures that impurities are not only detected and quantified but also unambiguously identified.
Caption: Integrated workflow for aniline impurity characterization.
Core Analytical Protocols
This section details the methodologies for the principal analytical techniques. The causality for each experimental choice is explained to provide a deeper understanding of the method's design.
Gas Chromatography (GC) for Volatile and Semi-Volatile Impurities
-
Expertise & Rationale: GC is the premier technique for separating compounds that can be vaporized without decomposition.[1][13] This makes it ideal for analyzing residual solvents and many process-related impurities like chloroanilines and toluidines, which have sufficient volatility.[14][15] Coupling GC with a Mass Spectrometer (MS) provides a powerful tool for both quantification and definitive identification.[15][16] A Flame Ionization Detector (FID) is excellent for general-purpose quantification, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity for nitrogen-containing impurities.[14]
-
Protocol: GC-MS Analysis of Process-Related Impurities
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~25 mg of each known impurity standard (e.g., nitrobenzene, 4-chloroaniline) into a 25 mL volumetric flask and dilute with methanol. This creates a ~1000 µg/mL stock.
-
Calibration Standards: Prepare a series of 5 calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.5 µg/mL to 50 µg/mL).
-
Sample Preparation: Accurately weigh ~100 mg of the aniline sample into a 10 mL volumetric flask and dilute with methanol. This dilution minimizes matrix effects and brings impurity concentrations into the calibration range.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent with a mass spectrometer (e.g., 5977B MSD).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. Rationale: This non-polar column provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1). Temperature: 250 °C. Rationale: A split injection prevents column overloading from the aniline matrix.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
Rationale: This temperature program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of higher-boiling aromatic impurities.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Temperature: 230 °C.
-
Scan Range: 35-450 amu.
-
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-level calibration standard.
-
Acceptance Criteria: Peak tailing factor for key impurities < 2.0; resolution between critical pairs > 1.5. This ensures the chromatographic system is performing adequately.
-
-
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra to those of certified reference standards.
-
For unknown peaks, perform a library search (e.g., NIST) on the mass spectrum for tentative identification.
-
Quantify each impurity using the calibration curve generated from the standards. Report results as a percentage (w/w) relative to the aniline sample weight.
-
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
-
Expertise & Rationale: HPLC is the method of choice for compounds that are non-volatile, polar, or thermally unstable, such as oxidation products and higher molecular weight by-products.[1][17][18] Unlike GC, HPLC does not require derivatization for polar molecules like aniline and its derivatives.[1][17] A reversed-phase (RP-HPLC) setup with a C18 column is highly effective. A Photodiode Array (PDA) detector is crucial as it provides spectral information, aiding in peak purity assessment and preliminary identification.
-
Protocol: RP-HPLC-PDA for General Impurity Profiling
-
Mobile Phase and Solution Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with MS and helps to protonate aniline and its basic impurities, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard & Sample Prep: Follow the same principles as for GC, using the sample diluent, to prepare standards and samples at appropriate concentrations (e.g., sample at 1.0 mg/mL).
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent with a PDA detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. Rationale: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, and the particle size offers a good balance between efficiency and backpressure.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
PDA Detector: Wavelength: 254 nm for quantification. Full spectrum acquisition (200-400 nm) for peak purity analysis.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 25.0 90 30.0 90 30.1 10 35.0 10 Rationale: A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime while maintaining good peak shape and resolution.
-
-
System Suitability Test (SST):
-
Inject a standard containing aniline and key expected impurities.
-
Acceptance Criteria: Tailing factor for aniline < 1.5; resolution between critical impurity pairs > 2.0; theoretical plates > 5000.
-
-
Data Analysis:
-
Quantify impurities using an external standard calibration curve. Use the principle of relative response factors (RRFs) for impurities where no standard is available, assuming an RRF of 1.0 for preliminary quantification.
-
Check the peak purity of the main aniline peak and all impurity peaks using the PDA spectral data.
-
Any unknown peak exceeding the reporting threshold (typically 0.05% as per ICH) should be flagged for further investigation by MS.[8]
-
-
Spectroscopic Techniques for Unambiguous Identification
-
Expertise & Rationale: While chromatographic methods separate and quantify, spectroscopic techniques provide the definitive structural information needed for identification, especially for novel impurities.[13][18][19]
-
Mass Spectrometry (MS): When coupled with LC or GC, MS provides molecular weight information. High-Resolution MS (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown impurity.[13][15]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the gold standard for structural elucidation.[18][20] By analyzing chemical shifts, coupling patterns, and integrations, the precise connectivity of atoms in an isolated impurity can be determined.
-
-
Protocol: Isolation and NMR Characterization of an Unknown Impurity
-
Isolation:
-
Develop a preparative HPLC method based on the analytical method by scaling up the column diameter and injection volume.
-
Collect the fraction corresponding to the unknown impurity peak.
-
Evaporate the solvent under reduced pressure to yield the isolated impurity.
-
-
NMR Sample Preparation:
-
Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18] Add a trace amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
NMR Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra on a high-field spectrometer (e.g., 500 MHz or higher).
-
-
Data Interpretation:
-
Analyze the ¹H spectrum to identify proton environments and their neighbor relationships (via splitting).
-
Analyze the ¹³C spectrum to identify the number and type of carbon atoms.
-
Use 2D-NMR data to piece together the complete molecular structure. Compare the proposed structure with known by-products and degradation pathways to ensure it is chemically plausible.
-
-
Method Validation: Ensuring Trustworthiness
Every analytical protocol must be validated to prove it is fit for its intended purpose, as per ICH Q2(R1) guidelines. A self-validating system is one where performance is continuously monitored.
Caption: The self-validating cycle of an analytical method.
Table 2: Typical Validation Acceptance Criteria for an Impurity Method
| Parameter | Acceptance Criterion | Rationale |
| Specificity | Peaks are well-resolved (Resolution > 2.0); Peak purity analysis passes. | Ensures the method can distinguish the analyte from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. | Confirms a proportional relationship between concentration and detector response. |
| Accuracy | 80-120% recovery for spiked samples at three levels (e.g., 50%, 100%, 150% of limit). | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for ≥6 replicate injections. | Demonstrates consistency of results under the same conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; RSD at this concentration ≤ 10%. | Defines the lowest concentration that can be reliably quantified. |
Conclusion
The characterization of impurities in aniline is a multi-step, multi-technique endeavor that is fundamental to ensuring the safety and quality of pharmaceuticals. A successful strategy does not rely on a single method but integrates orthogonal techniques like GC-MS and HPLC-MS to build a comprehensive impurity profile. The protocols outlined in this note provide a robust framework for detection, quantification, and identification. By understanding the rationale behind method design and implementing rigorous validation and system suitability checks, researchers and drug development professionals can build a trustworthy, compliant, and scientifically sound system for aniline impurity analysis.
References
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
Li, H., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]
-
Ataman Kimya. (n.d.). ANILINE. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Online Chemistry Notes. (2020). Aniline - Lab preparation, Properties, Reactions and Uses. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. veeprho.com [veeprho.com]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. jpionline.org [jpionline.org]
- 10. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
- 11. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. biotech-spain.com [biotech-spain.com]
- 14. epa.gov [epa.gov]
- 15. d-nb.info [d-nb.info]
- 16. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-(2-Fluoro-5-methylphenyl)aniline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline, a key biarylaniline intermediate in pharmaceutical and materials science research. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.
The synthesis of substituted biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions. For the specific C-C bond formation required to construct 3-(2-Fluoro-5-methylphenyl)aniline (also known as 3'-Fluoro-6'-methyl-[1,1'-biphenyl]-3-amine), the Suzuki-Miyaura coupling is the industry-standard method due to its high functional group tolerance and generally robust nature.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding method for synthesizing 3-(2-Fluoro-5-methylphenyl)aniline?
The most effective and widely adopted method is the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary catalysts and reagents.[1]
Q2: There are two primary Suzuki-Miyaura pathways to the target molecule. Which is strategically better?
The two logical pathways are:
-
Pathway A: Coupling (2-Fluoro-5-methylphenyl)boronic acid with 3-bromoaniline .
-
Pathway B: Coupling 1-bromo-2-fluoro-5-methylbenzene with (3-aminophenyl)boronic acid .
Recommendation: Pathway A is generally preferred.
Causality: The decision rests on the stability and commercial availability of the starting materials. (3-aminophenyl)boronic acid (used in Pathway B) is known to be less stable than many other boronic acids due to the potential for intramolecular reactions and oxidative decomposition of the aniline moiety. In contrast, 3-bromoaniline and (2-Fluoro-5-methylphenyl)boronic acid are typically more robust and commercially available at high purity, leading to more consistent and reproducible results.
Q3: What are the most critical parameters that I need to control to maximize my reaction yield?
The yield of a Suzuki-Miyaura coupling is highly dependent on the interplay of four key parameters:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is crucial. Modern biarylphosphine ligands are designed to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination.[4]
-
Base: The base plays a critical role in the transmetalation step and must be carefully selected based on the substrates and solvent.[5]
-
Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aqueous mixtures are common and often enhance reaction rates.[6]
-
Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent thermal decomposition of reactants, products, or the catalyst.
Section 2: Troubleshooting Guide for Low Yields
This section addresses specific problems you may encounter during the synthesis.
Workflow for Suzuki-Miyaura Synthesis
Below is a general workflow diagram for the synthesis.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Problem 1: Reaction Fails to Start or Shows Low Conversion (<50%)
Q: My TLC/LC-MS analysis shows mostly unreacted starting materials even after several hours. What should I investigate first?
Your primary focus should be on the activity of your catalytic system and the reaction conditions.
-
Possible Cause A: Inactive Catalyst
-
Explanation: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. This reduction can fail, or the active catalyst can decompose. The phosphine ligand is essential for stabilizing the Pd(0) center and facilitating the reaction.
-
Troubleshooting Steps:
-
Palladium Source: Use a reliable palladium precatalyst. Pd(OAc)2 (palladium(II) acetate) is common but requires in situ reduction by the phosphine ligand. Air-stable precatalysts like Pd(dppf)Cl2 or palladacycles are often more reliable.
-
Ligand Choice: Standard PPh3 (triphenylphosphine) may not be effective for this sterically demanding coupling. Use an electron-rich, bulky biarylphosphine ligand such as SPhos , XPhos , or RuPhos . These ligands accelerate the rate-limiting reductive elimination step.[4]
-
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas your solvents thoroughly before use.
-
-
-
Possible Cause B: Incorrect Base or Insufficient Mixing
-
Explanation: The base is required to activate the boronic acid for the crucial transmetalation step. The choice of base affects both the reaction rate and the potential for side reactions. The base must also be sufficiently soluble or have enough surface area in the solvent to be effective.
-
Troubleshooting Steps:
-
Base Strength & Type: For couplings involving anilines, a moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is an excellent choice as it has good solubility in aqueous mixtures and is effective at promoting the reaction without causing significant hydrolysis of the boronic acid.[5] If K₃PO₄ fails, consider a stronger base like cesium carbonate (Cs₂CO₃), but be mindful of potential side reactions.
-
Physical Form: Use a finely ground powder for your base to maximize surface area, especially in biphasic systems. Ensure vigorous stirring to overcome mass transfer limitations.
-
-
-
Possible Cause C: Poor Quality Starting Materials
-
Explanation: Boronic acids can slowly decompose on storage, a process known as protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom). This is exacerbated by moisture and acidic or basic impurities.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your (2-Fluoro-5-methylphenyl)boronic acid via ¹H NMR or LC-MS before use.
-
Use Fresh Reagents: If possible, use a freshly opened bottle of the boronic acid. Store boronic acids in a desiccator away from light.
-
-
Problem 2: Significant Formation of Byproducts with Moderate Conversion
Q: My reaction is consuming the starting materials, but I'm getting a complex mixture with low yield of the desired product. What are the likely side reactions?
The most common side reactions in Suzuki couplings are homocoupling and protodeboronation.
-
Possible Cause A: Homocoupling of Boronic Acid
-
Explanation: The boronic acid can couple with itself to form a symmetrical biaryl (2,2'-Difluoro-5,5'-dimethyl-1,1'-biphenyl). This is often catalyzed by palladium in the presence of oxygen.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed via sparging with argon or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Stoichiometry: Use a slight excess of the aryl halide (3-bromoaniline, ~1.05-1.1 equivalents). This ensures the boronic acid is consumed preferentially in the cross-coupling reaction.
-
-
-
Possible Cause B: Protodeboronation and Dehalogenation
-
Explanation: This involves the cleavage of the C-B bond (protodeboronation) or C-Br bond (dehalogenation), replacing them with a C-H bond. This leads to the formation of 1-fluoro-4-methylbenzene and aniline, respectively. It is often caused by excessive heat or an overly strong base.
-
Troubleshooting Steps:
-
Temperature Control: Do not overheat the reaction. A typical temperature range is 80-100 °C. If side reactions persist, try lowering the temperature and accepting a longer reaction time.
-
Optimize Base: If using a very strong base, switch to a milder one like K₃PO₄ or K₂CO₃.
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.
Section 3: Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline.
Reaction: (2-Fluoro-5-methylphenyl)boronic acid + 3-bromoaniline → 3-(2-Fluoro-5-methylphenyl)aniline
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| 3-Bromoaniline | 172.02 | 1.72 g | 10.0 | 1.0 |
| (2-Fluoro-5-methylphenyl)boronic acid | 153.95 | 1.85 g | 12.0 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 163 mg | 0.20 | 0.02 |
| K₃PO₄ (potassium phosphate) | 212.27 | 4.25 g | 20.0 | 2.0 |
| Solvent | ||||
| 1,4-Dioxane | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.72 g, 10.0 mmol), (2-fluoro-5-methylphenyl)boronic acid (1.85 g, 12.0 mmol), potassium phosphate (4.25 g, 20.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (163 mg, 0.20 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is complete when the 3-bromoaniline spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to afford the pure 3-(2-Fluoro-5-methylphenyl)aniline. An expected yield under these optimized conditions would be in the range of 75-90%.
References
- Google Patents. (n.d.). Synthesis method of m-fluoroaniline.
-
ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved January 23, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. Retrieved January 23, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved January 23, 2026, from [Link]
-
Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved January 23, 2026, from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved January 23, 2026, from [Link]
-
University of East London Research Repository. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved January 23, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the Synthesis of Substituted Anilines. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting advice for the common challenges encountered during the synthesis of this critical class of compounds. This resource is structured to address specific issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Section 1: Reduction of Nitroarenes
The reduction of nitroarenes is a cornerstone of aniline synthesis. While seemingly straightforward, this transformation can be plagued by incomplete conversion and the formation of undesired dimeric side products. This section provides a comprehensive guide to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nitroarene reduction is incomplete, and I observe significant amounts of starting material. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue stemming from several factors related to the catalyst, reducing agent, and reaction conditions.
-
Catalyst Inactivation (Catalytic Hydrogenation):
-
Causality: The catalyst, typically Palladium on carbon (Pd/C), can become poisoned by impurities in the starting material or solvent, or by the aniline product itself.[1] The active sites on the catalyst surface become blocked, preventing further reaction.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure your nitroarene, solvent, and hydrogen gas are of high purity.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can compensate for some catalyst deactivation.
-
Optimize Reaction Conditions: Increase hydrogen pressure and/or reaction temperature to enhance the rate of the desired reduction.
-
Consider a Different Catalyst: Raney Nickel is an alternative that is sometimes less prone to poisoning by certain functional groups.
-
-
-
Insufficient Reducing Agent (Metal/Acid Reductions):
-
Causality: In reductions using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media, an insufficient stoichiometric amount of the metal or acid will lead to incomplete conversion.[1][2]
-
Troubleshooting:
-
Ensure Stoichiometric Excess: Use a sufficient excess of the metal and acid (typically 3-5 equivalents of metal).
-
Activate the Metal: Pre-treating the metal with a dilute acid wash can remove passivating oxide layers and increase its reactivity.
-
-
Question 2: I am observing significant amounts of azoxy- and azo-benzenes as side products in my nitroarene reduction. Why is this happening and how can I suppress their formation?
Answer: The formation of azoxy and azo compounds arises from the condensation of partially reduced intermediates, namely nitrosobenzene and phenylhydroxylamine.[3] The specific reaction conditions heavily influence the prevalence of these side products.
-
Mechanism of Formation: The reduction of a nitro group to an amine is a stepwise process. If the reduction is not rapid and complete, the intermediate nitroso and hydroxylamine species can react with each other.
-
Influence of Reducing Agent:
-
LiAlH4: This powerful reducing agent is known to produce azo compounds from aromatic nitro compounds.[2] It is generally not recommended for the clean synthesis of anilines from nitroaromatics.
-
Catalytic Hydrogenation (H2/Pd/C): Generally provides clean reduction to the aniline.[2] The formation of dimeric side products is usually minimal under optimized conditions.
-
Metal/Acid Reductions (e.g., Fe/HCl, Sn/HCl): These conditions are generally effective at full reduction. However, careful control of temperature and reaction time is necessary to minimize side product formation.
-
-
Troubleshooting Strategies:
-
Choice of Reducing System: For clean and high-yielding aniline synthesis, catalytic hydrogenation is often the preferred method due to its high chemoselectivity.[1][2]
-
Reaction Conditions: In metal/acid reductions, ensure vigorous stirring and maintain a consistent temperature to promote the complete reduction of intermediates before they can dimerize.
-
pH Control: In some cases, maintaining a neutral or slightly acidic pH can minimize the formation of these side products.
-
| Reducing Agent | Common Side Products | Mitigation Strategy |
| LiAlH4 | Azo compounds | Avoid for aromatic nitro to aniline conversion. |
| Catalytic Hydrogenation | Generally clean | Ensure high-purity reagents and optimized conditions. |
| Metal/Acid (Fe, Sn, Zn) | Azoxy and Azo compounds | Use a sufficient excess of reagents and control temperature. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. However, achieving high yields and purity can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My SNAr reaction to produce a substituted aniline is sluggish or fails to proceed. What factors could be hindering the reaction?
Answer: The success of an SNAr reaction is highly dependent on the electronic properties of the aryl halide and the reaction conditions.
-
Insufficient Ring Activation:
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[4][5] The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups (EWGs) like -NO2, -CN, or -CF3 are necessary to stabilize this intermediate through resonance and inductive effects.[1]
-
Troubleshooting:
-
Substrate Selection: Ensure your aryl halide has at least one strong EWG positioned ortho or para to the leaving group. Meta-positioned EWGs have a much weaker effect.[4]
-
Increase Reaction Temperature: Higher temperatures can often overcome a moderate activation barrier.
-
-
-
Poor Leaving Group:
-
Causality: While the C-X bond cleavage is not the rate-determining step, the ability of the leaving group to depart is still important.[4]
-
Troubleshooting: The general order of leaving group ability in SNAr is F > Cl > Br > I. Fluorine is often the best leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon being attacked.[4]
-
Question 2: I am observing the formation of unexpected regioisomers in my SNAr reaction. What could be the cause?
Answer: The formation of regioisomers in SNAr reactions is uncommon under standard conditions but can occur if a benzyne intermediate is formed.[1]
-
Benzyne Mechanism:
-
Causality: In the absence of strong electron-withdrawing groups and in the presence of a very strong base (like NaNH2), an elimination-addition mechanism can occur, proceeding through a highly reactive benzyne intermediate.[1] The incoming nucleophile can then attack either of the two carbons of the "triple" bond, leading to a mixture of regioisomers.
-
Troubleshooting:
-
Avoid Extremely Strong Bases: If you do not intend to proceed via a benzyne mechanism, use a milder base.
-
Ensure Proper Substrate Activation: For a regioselective SNAr, ensure your substrate is appropriately activated with EWGs.
-
-
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance.[6][7] However, this palladium-catalyzed cross-coupling reaction is sensitive to various parameters, and side reactions can diminish yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Buchwald-Hartwig amination is giving a low yield of the desired aniline, and I've identified a significant amount of the hydrodehalogenated arene as a side product. What is causing this?
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[7] It typically arises from β-hydride elimination from the palladium-amide intermediate.
-
Mechanism of Hydrodehalogenation:
-
Causality: After the amine has coordinated to the palladium center, if the amine has a β-hydrogen, it can be eliminated to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.
-
Troubleshooting:
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can promote the desired reductive elimination over β-hydride elimination.[8]
-
Amine Structure: This side reaction is more prevalent with primary amines that have β-hydrogens. If possible, using an amine without β-hydrogens can circumvent this issue.
-
-
Question 2: My Buchwald-Hartwig reaction is not proceeding, and the starting materials are largely unreacted. What are the likely causes of catalyst deactivation?
Answer: Catalyst deactivation is a frequent problem in palladium-catalyzed cross-coupling reactions. Several factors can contribute to the loss of catalytic activity.
-
Incomplete Reduction of Pd(II) to Pd(0):
-
Causality: The catalytic cycle begins with the active Pd(0) species.[6][9] If a Pd(II) precatalyst is used (e.g., Pd(OAc)2), it must be reduced in situ. Amines with an α-hydrogen can act as the reducing agent.[6] If the amine lacks an α-hydrogen, or if the reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Troubleshooting:
-
Use a Pd(0) Precatalyst: Using a precatalyst like Pd2(dba)3 can bypass the need for in situ reduction.
-
Add a Reducing Agent: A small amount of an external reducing agent can be added if using a Pd(II) source with an amine lacking α-hydrogens.
-
Water Addition: A small amount of water can sometimes facilitate the reduction of Pd(II) to Pd(0).[6]
-
-
-
Ligand Decomposition or Oxidation:
-
Causality: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which are not effective ligands.
-
Troubleshooting:
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen).
-
Use Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen.
-
-
-
Inhibition by Substrates or Products:
-
Causality: Certain functional groups, such as azo groups, can coordinate strongly to the palladium center and act as catalyst poisons.[6] Additionally, with aryl iodides, the iodide anion formed can bridge palladium centers, leading to inactive dimers.[6]
-
Troubleshooting:
-
Functional Group Compatibility: Be mindful of potentially inhibiting functional groups on your substrates.
-
Solvent Choice for Aryl Iodides: Using a less polar solvent like toluene can minimize the precipitation of inhibitory iodide salts.[6]
-
-
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield, Hydrodehalogenation | β-Hydride Elimination | Use bulky, electron-rich ligands; consider amine structure. |
| No Reaction | Incomplete Pd(II) reduction | Use a Pd(0) precatalyst or add a reducing agent. |
| No Reaction | Ligand Decomposition | Maintain a strict inert atmosphere and use degassed solvents. |
| No Reaction | Catalyst Poisoning | Check for incompatible functional groups; optimize solvent for aryl iodides. |
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. (n.d.). Available at: [Link]
-
synthesis of anilines - YouTube. (2020). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
-
Why C–N and C–O Couplings? - Macmillan Group. (n.d.). Available at: [Link]
-
Stable Spirocyclic Meisenheimer Complexes - PMC - NIH. (2008). Available at: [Link]
-
Conversion of aniline, selectivity towards azo and azoxybenzene, and... - ResearchGate. (n.d.). Available at: [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC - NIH. (n.d.). Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC - PubMed Central. (2016). Available at: [Link]
- CN102180800A - Synthesis method of aniline compound - Google Patents. (n.d.).
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Available at: [Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 3-(2-Fluoro-5-methylphenyl)aniline Hydrochloride
Welcome to the technical support guide for 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this key pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges, ensuring the highest purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride in a direct question-and-answer format.
Issue 1: Low Purity and Discoloration of Crude Product
Q: My crude 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride, synthesized via a Suzuki-Miyaura coupling, has a purity of less than 95% by HPLC and is a dark brown color. What are the likely impurities and how can I perform an initial cleanup?
A: Low purity and discoloration in crude biaryl amines from cross-coupling reactions are common. The primary culprits are typically a combination of residual catalysts, inorganic salts, and organic byproducts.
Scientific Rationale: The brown color is often due to trace amounts of palladium catalyst degrading to palladium black and the oxidation of the aniline functional group, which is sensitive to air, especially under non-acidic conditions.[1][2] Organic impurities may include unreacted starting materials or homocoupled byproducts from the aryl halide or boronic acid.
A robust acid-base extraction is the most effective initial purification step. This leverages the basicity of the aniline nitrogen. By converting the hydrochloride salt to its freebase form, its solubility profile changes dramatically, allowing for separation from non-basic and acidic impurities.
Recommended Protocol: Acid-Base Extraction and Workup
-
Dissolution: Suspend the crude hydrochloride salt in a mixture of ethyl acetate and water.
-
Basification: Slowly add a 2M aqueous sodium hydroxide (NaOH) solution while stirring until the pH of the aqueous layer is >12. This neutralizes the HCl salt, liberating the free aniline base. The free base will preferentially dissolve in the ethyl acetate layer.
-
Extraction: Transfer the mixture to a separatory funnel. Drain the aqueous layer, which contains inorganic salts and other water-soluble impurities.
-
Washing: Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove residual base and dissolved water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Conversion back to HCl Salt: Bubble dry HCl gas through the ethyl acetate solution or add a solution of HCl in isopropanol or ether. The 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum.[3][4]
This procedure effectively removes many colored impurities and prepares the material for final purification by recrystallization.
Issue 2: Oily Product or Failure to Crystallize
Q: After my initial purification, the product is a persistent, sticky oil or a gummy solid instead of a crystalline powder. How can I induce crystallization?
A: The failure to crystallize is typically caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.
Scientific Rationale: Even small amounts of solvent can act as a plasticizer, preventing solidification. Similarly, structurally related impurities can disrupt the ordered packing required for crystallization. Trituration is a technique used to purify impure compounds by washing them with a solvent in which the desired compound is insoluble, but the impurities are soluble.
Recommended Protocol: Trituration with a Non-polar Solvent
-
Solvent Selection: Choose a solvent in which your product is poorly soluble, but the suspected impurities are soluble. For aniline hydrochlorides, methyl tert-butyl ether (MTBE) or hexane are excellent choices.
-
Procedure: Place the oily product in a flask. Add a small volume of the chosen trituration solvent.
-
Agitation: Using a spatula or glass rod, vigorously scratch and stir the oil in the solvent. This mechanical agitation breaks up the oil and encourages nucleation.
-
Observation: Often, the oil will transform into a fine, free-flowing solid. If it remains oily, gentle warming followed by cooling in an ice bath can be effective.
-
Isolation: Once the solid has formed, collect it by vacuum filtration, wash with a fresh, cold portion of the trituration solvent, and dry thoroughly under vacuum.
Issue 3: Significant Product Loss During Recrystallization
Q: I am attempting to recrystallize the hydrochloride salt from isopropanol, but my recovery is below 50%. How can I improve my yield?
A: Poor recovery during recrystallization is almost always a solvent issue. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For salts like aniline hydrochlorides, a single solvent is often not optimal.
Scientific Rationale: The high polarity of the hydrochloride salt makes it quite soluble in alcohols like isopropanol, even at room temperature. This leads to significant product loss in the mother liquor upon cooling. Using a binary solvent system, consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), provides much finer control over the crystallization process.
Troubleshooting Steps & Optimization:
-
Solvent System Selection: Experiment with mixed solvent systems. A good starting point is an alcohol (like isopropanol or ethanol) as the primary solvent and a less polar co-solvent like ethyl acetate or MTBE as the anti-solvent.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more product upon cooling.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Anti-Solvent Addition: An alternative technique is to dissolve the salt in a minimal amount of a good solvent (e.g., isopropanol) at room temperature, and then slowly add an anti-solvent (e.g., hexane) until the solution becomes cloudy (the point of saturation). Gentle warming to redissolve, followed by slow cooling, can yield excellent results.
| Solvent System | Suitability for Aniline HCl Salts | Key Considerations |
| Isopropanol (IPA) / Water | Good for highly polar salts. | Water increases solubility; use sparingly. Can be difficult to remove all water. |
| Ethanol / Ethyl Acetate | Excellent general-purpose system. | Offers a good polarity gradient for controlled precipitation. |
| Acetonitrile | Can be effective, but solubility may be high. | Good for compounds that are difficult to dissolve in alcohols. |
| Isopropanol (IPA) / Hexane | High recovery due to the large polarity difference. | May cause the product to "oil out" if the anti-solvent is added too quickly. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My purified 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride turns pink or grey over time. Is this degradation, and how can I prevent it?
A: Yes, this discoloration is a sign of minor degradation, specifically oxidation of the aniline amine group.[5] While often only a surface-level issue, it indicates exposure to air and potentially light. To ensure long-term stability:
-
Storage: Store the material in a tightly sealed, amber glass vial to protect it from light.[6]
-
Inert Atmosphere: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing.[5][6]
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[7]
Q2: Is it better to purify the free aniline base first and then form the salt, or to purify the hydrochloride salt directly?
A: Both strategies are valid, and the best choice depends on the nature of the impurities.
-
Purifying the Free Base: This is advantageous if the main impurities are polar or ionic, as the non-polar free base can be easily purified by column chromatography on silica gel or by recrystallization from non-polar solvents (e.g., heptane/ethyl acetate). After purification, the salt can be formed cleanly.
-
Purifying the Salt: This is often simpler if the impurities are non-polar. Recrystallization of the salt from polar solvents like alcohol/water mixtures can effectively remove greasy, non-polar contaminants.[3] The salt is also typically more crystalline and easier to handle than the free base, which may be an oil.
Q3: What is the recommended HPLC method for purity analysis of this compound?
A: A reverse-phase HPLC method is standard.
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for ensuring good peak shape by keeping the aniline protonated.
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly, typically around 254 nm.
Q4: How should I handle waste streams containing this compound?
A: Aniline and its derivatives are classified as toxic and should be handled with care.[2][8] All waste streams (mother liquors, aqueous washes) should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate, for disposal by your institution's environmental health and safety department. Avoid disposal down the drain.[2]
Part 3: Visualizations and Workflows
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for purifying crude 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride.
Caption: Decision tree for purification of 3-(2-Fluoro-5-methylphenyl)aniline HCl.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Chempedia. (n.d.). Purification of Aniline. LookChem. Retrieved from [Link]
-
Reddit. (n.d.). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. Retrieved from [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]
-
Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Retrieved from [Link]
-
Pharma Troubleshooting. (n.d.). Qualification and Validation of Controlled Temperature Units (CTUs). Retrieved from [Link]
-
Loba Chemie. (n.d.). ANILINE AR - Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
Biochain Incorporated. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Pharma Troubleshooting [pharma-troubleshooting.com]
- 8. lobachemie.com [lobachemie.com]
Preventing oxidation of aniline intermediates during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation of Aniline Intermediates During Reaction
Introduction
Aniline and its derivatives are fundamental building blocks in modern chemistry, crucial for the synthesis of pharmaceuticals, dyes, and polymers.[1][2] However, the very electronic properties that make anilines versatile also render them highly susceptible to unwanted oxidation. The electron-rich nature of the aromatic ring, activated by the amino group (-NH₂), makes these intermediates prone to oxidation by atmospheric oxygen, metal catalysts, or other reagents present in the reaction mixture.[3] This degradation can lead to the formation of colored impurities, complex product mixtures, and significantly lower yields of the desired compound.[3]
This guide, designed by our senior application scientists, provides field-proven insights and practical solutions to navigate the challenges of aniline oxidation. We will delve into the causality behind these reactions and offer robust, self-validating protocols to ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Why is the aniline amino group so susceptible to oxidation?
The amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the attached phenyl ring. This high electron density makes the entire molecule more susceptible to losing electrons—the fundamental definition of oxidation.[3] Factors commonly encountered in a laboratory setting, such as atmospheric oxygen, acidic or basic conditions, and the presence of certain metal ions, can initiate or accelerate this oxidation process.[3][4]
Q2: What are the common visual indicators of aniline oxidation?
The most immediate sign of aniline oxidation is a distinct change in the color of your reaction mixture. While pure aniline is a colorless to slightly yellow liquid, its oxidation products are often intensely colored.[3][5] Observing a transition to yellow, brown, dark green, or even black is a strong indicator that your aniline intermediate is degrading.[3] These colors typically arise from the formation of compounds like nitrobenzene, benzoquinones, or polymeric species such as polyaniline.[4][6]
Q3: What are the primary undesired products of aniline oxidation?
The oxidation of aniline can lead to a variety of products depending on the specific oxidizing agent and reaction conditions.[6] Common byproducts include:
-
Nitrosobenzene and Nitrobenzene: Formed by oxidation localized at the nitrogen atom.
-
Azoxybenzene and Azobenzene: Result from the coupling of partially oxidized intermediates.[6]
-
Quinones: Formed by oxidation of the aromatic ring itself.[6]
-
Polyanilines (Aniline Black): Polymeric materials that often present as dark, insoluble precipitates.[6]
The formation of these impurities complicates purification and reduces the yield of your target molecule.
Troubleshooting Guide for Aniline Oxidation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions and detailed protocols.
Issue 1: My reaction solution turns dark brown or black upon starting the reaction.
A rapid color change upon the addition of a reagent, especially a metal salt, points to an aggressive and immediate oxidation event.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for rapid reaction darkening.
Featured Protocol: Working Under an Inert Atmosphere
Displacing atmospheric oxygen is the most direct way to prevent air oxidation.[3] The use of a Schlenk line or a glovebox is standard practice for handling sensitive reagents like aniline intermediates.
Objective: To set up and run a reaction in an oxygen-free environment using standard Schlenk line techniques.
Materials:
-
Schlenk-type reaction flask with a sidearm
-
Rubber septa and glass stoppers
-
Cannulas (double-tipped needles)
-
Source of inert gas (Nitrogen or Argon) with a bubbler
-
Vacuum pump
-
Degassed solvents (previously sparged with inert gas or freeze-pump-thawed)
Procedure:
-
System Purge: Assemble your dry glassware and connect it to the Schlenk line.
-
Evacuate: Open the flask's sidearm to the vacuum manifold to remove the air. Be cautious with volatile solids to prevent them from being pulled into the line.
-
Backfill: Close the connection to the vacuum and carefully open the connection to the inert gas manifold. You will see the gas from the bubbler flow into your flask.
-
Repeat: Perform this "vacuum/backfill" cycle at least three times to ensure the atmosphere is fully inert.
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas.
-
Liquids/Solvents: Use a gas-tight syringe or a cannula to transfer degassed solvents and liquid reagents from a septum-sealed storage flask to your reaction flask.[3]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas (indicated by slow bubbling in the bubbler) throughout the reaction.[3]
-
Work-up: Once the reaction is complete, cool to room temperature. If the product is also air-sensitive, conduct filtration and washing using Schlenk techniques or in a glovebox.[3]
Issue 2: My reaction is sluggish and produces a mixture of products, including some colored impurities.
This scenario suggests that while the primary reaction is proceeding, a slower, background oxidation process is competing with it. This is common in longer reactions or when the aniline is only moderately stable.
Root Cause: Activated Amino Group
The high reactivity of the -NH₂ group not only makes it prone to oxidation but can also lead to other side reactions (e.g., multiple substitutions in electrophilic aromatic substitution).[7][8]
Solution: Employ a Protecting Group
Temporarily masking the amino group with a protecting group is a classic and highly effective strategy.[3][7] Acetylation is a common choice, converting the highly activating -NH₂ group into a less activating acetamido (-NHCOCH₃) group. This modification reduces the aniline's susceptibility to oxidation and moderates its reactivity in other transformations.[3][6]
Protecting Group Strategy Workflow
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling of Aniline Derivatives
Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter low conversion rates in their reactions. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to specific experimental issues.
FAQs: Foundational Knowledge for Successful Coupling
This section addresses common questions about the Suzuki coupling of anilines, providing the foundational knowledge needed to prevent issues before they arise.
Q1: Why are aniline derivatives considered challenging substrates for Suzuki coupling?
Aniline derivatives can be challenging for several reasons. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the electronic properties of the aniline (whether it is electron-rich or electron-poor) significantly influence the rate-determining step of the catalytic cycle.[1] Electron-rich anilines can make the oxidative addition of the aryl halide to the Pd(0) catalyst sluggish.[1][2] Conversely, while electron-withdrawing groups can facilitate oxidative addition, they may hinder the final reductive elimination step.[]
Q2: What is the general mechanism of the Suzuki-Miyaura coupling, and which steps are critical for aniline derivatives?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For aniline derivatives, the electronic nature of the aromatic ring is a critical factor here.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[6][7]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7][8]
For aniline derivatives, both the oxidative addition and reductive elimination steps can be rate-limiting depending on the substrate's electronic properties.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving specific problems leading to low conversion rates.
Problem 1: My reaction is stalled at low conversion with an electron-rich aniline.
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted aryl halide starting material.
-
The reaction mixture may have changed color, indicating some catalyst activity, but the reaction does not proceed to completion.
Possible Causes & Solutions:
-
Cause A: Slow Oxidative Addition. Electron-donating groups on the aniline ring increase the electron density on the aryl halide, making the oxidative addition to the electron-rich Pd(0) center less favorable.[1][2]
-
Solution 1: Switch to a more electron-rich ligand. Bulky, electron-donating phosphine ligands, such as those from the Buchwald or JohnPhos families, can accelerate oxidative addition by making the palladium center more electron-rich and nucleophilic.[1][9] Consider ligands like SPhos, XPhos, or RuPhos.
-
Solution 2: Increase the reaction temperature. Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition. However, be mindful of potential side reactions and decomposition at elevated temperatures.
-
Solution 3: Change the halide. The reactivity order for the aryl halide is I > Br > OTf >> Cl.[4][7] If you are using an aryl chloride or bromide, switching to the corresponding iodide can significantly improve the rate of oxidative addition.
-
-
Cause B: Catalyst Inhibition by the Aniline. The nitrogen lone pair of the aniline can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Use a bulky ligand. Sterically hindered ligands can create a "pocket" around the palladium center that disfavors coordination of the aniline substrate while still allowing the smaller aryl halide to approach for oxidative addition.
-
Problem 2: I'm observing significant protodeboronation of my boronic acid.
Symptoms:
-
You observe the formation of a byproduct corresponding to the protonated version of your boronic acid's organic group.
-
The desired coupled product is formed in low yield, even with consumption of the aryl halide.
Possible Causes & Solutions:
-
Cause A: Base-Mediated Protodeboronation. The base required for the transmetalation step can also promote the cleavage of the C-B bond, especially in the presence of water.[10][11]
-
Solution 1: Use a milder base. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or even KF.[][6] The choice of base can be critical and often requires screening.
-
Solution 2: Use an anhydrous solvent. Minimizing the amount of water in the reaction can suppress protodeboronation. Ensure your solvents are properly dried before use.
-
-
Cause B: Palladium-Catalyzed Protodeboronation. Recent studies have shown that the palladium catalyst itself, particularly with bulky ligands, can facilitate protodeboronation.[11][12]
-
Solution: Screen different palladium precursors and ligands. The choice of palladium source (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligand can influence the rate of protodeboronation.[11] It may be necessary to screen a panel of catalysts and ligands to find an optimal combination that favors cross-coupling over protodeboronation.
-
Problem 3: The reaction is not working with my electron-poor aniline derivative.
Symptoms:
-
Both starting materials remain largely unreacted.
-
There is little to no formation of the desired product.
Possible Causes & Solutions:
-
Cause A: Slow Reductive Elimination. While electron-withdrawing groups on the aniline facilitate oxidative addition, they can make the final reductive elimination step more difficult.[]
-
Solution 1: Use a ligand that promotes reductive elimination. Ligands with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can promote reductive elimination.
-
Solution 2: Increase the reaction temperature. As with slow oxidative addition, increasing the temperature can help overcome the energy barrier for reductive elimination.
-
-
Cause B: Poor Solubility. Electron-poor anilines can sometimes have poor solubility in common Suzuki coupling solvents, leading to a heterogeneous reaction mixture and low conversion.
-
Solution: Choose a different solvent system. A solvent screen is recommended. Consider polar aprotic solvents like DMF, DMAc, or NMP, or solvent mixtures like dioxane/water or toluene/water to improve solubility.
-
Visualizing the Catalytic Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol outlines a method for efficiently screening different phosphine ligands to optimize the coupling of a challenging aniline derivative.
Materials:
-
Aryl halide (aniline derivative)
-
Boronic acid or ester
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, dppf)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
An array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) to each reaction vial.
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium precursor and each ligand in the chosen solvent. Add the appropriate amount of the palladium precursor solution (e.g., 2 mol %) and ligand solution (e.g., 4 mol %) to each reaction vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a stirrer plate.
-
Monitoring: After a set time (e.g., 2, 6, and 24 hours), take an aliquot from each reaction vial, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS to determine the conversion to the desired product.
-
Analysis: Compare the conversion rates for each ligand to identify the most effective one for your specific substrate combination.
Protocol 2: Reaction Setup Under Inert Atmosphere
Strict anaerobic conditions are often crucial for successful Suzuki couplings.
Procedure using a Schlenk Line:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: Add the solid reagents (aryl halide, boronic acid, base, catalyst, and ligand) to the reaction flask.
-
Purging: Seal the flask with a septum and purge with inert gas for 10-15 minutes by cycling between vacuum and the inert gas supply on the Schlenk line (at least three cycles).
-
Solvent Addition: Add the degassed solvent via a syringe or cannula. To degas the solvent, bubble inert gas through it for 20-30 minutes before use.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
Data Summary Table
| Parameter | Recommendation for Electron-Rich Anilines | Recommendation for Electron-Poor Anilines | General Recommendation |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂ |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Ligands with large bite angles (e.g., dppf) | Buchwald or JohnPhos type ligands |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃ | K₃PO₄ |
| Solvent | Dioxane, Toluene, THF | DMF, DMAc, NMP | Dioxane/Water, Toluene/Water |
| Temperature | 80-120 °C | 80-140 °C | 100 °C |
References
- Vertex AI Search. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
American Chemical Society. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
American Chemical Society. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Retrieved from [Link]
-
American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
The Chemistry of Boronic Acids. (2025). Suzuki Coupling and Beyond. Retrieved from [Link]
-
American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. aspuru.substack.com [aspuru.substack.com]
- 12. pubs.acs.org [pubs.acs.org]
How to remove catalyst residue from 3-(2-Fluoro-5-methylphenyl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with catalyst removal during the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline. This biaryl amine is commonly synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), which frequently leave trace amounts of palladium in the final product.
Regulatory bodies and downstream applications mandate stringent limits on metal impurities, making efficient removal a critical step.[1] This guide provides a structured, question-and-answer approach to troubleshooting common issues, explaining the underlying chemical principles to empower you to make informed decisions for your specific system.
Frequently Asked Questions (FAQs)
Q1: My initial workup (filtration through Celite) isn't removing all the palladium. Why is it still present and what should I try next?
A1: This is a common issue. A simple filtration through Celite is primarily effective at removing heterogeneous palladium, such as palladium on carbon (Pd/C), or palladium that has precipitated as an insoluble species (e.g., Pd(0) black).[2] However, during the catalytic cycle, soluble palladium species (both Pd(0) and Pd(II)) are generated and can remain in your organic solution.[3]
Furthermore, the aniline nitrogen in your product, 3-(2-Fluoro-5-methylphenyl)aniline, can act as a ligand, forming stable, soluble complexes with palladium. This coordination makes simple filtration ineffective.
Your Next Steps Should Be:
-
Acid-Base Extraction: Leverage the basicity of the aniline group. This is often the most effective and scalable first-line approach for this class of compounds.
-
Scavenging: If extraction is insufficient or problematic, targeted scavengers are an excellent second-line option.
-
Adsorption on Activated Carbon: A cost-effective, albeit less selective, alternative to scavenging.
The following diagram outlines a decision-making workflow for purifying your product.
Caption: Decision workflow for palladium removal.
Q2: How does acid-base extraction work for my compound, and what is the detailed procedure?
A2: Acid-base extraction leverages the fundamental principle that ionic salts are highly soluble in water, while neutral organic molecules are not.[4][5] Your product, an aniline derivative, is a weak base. By treating your organic solution with an aqueous acid (like 1 M HCl), you protonate the aniline's nitrogen atom, forming a water-soluble ammonium salt.
-
R-NH₂ (organic soluble) + H⁺Cl⁻ (from aqueous acid) → R-NH₃⁺Cl⁻ (water soluble)
This salt partitions into the aqueous layer, while neutral impurities, including many palladium-ligand complexes, remain in the organic layer. You can then separate the layers, re-basify the aqueous layer to regenerate the neutral aniline, and extract it back into an organic solvent.
-
Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, add fresh 1 M HCl to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated Sodium Bicarbonate) with stirring until the solution is basic (pH > 9). Your product will precipitate or form an oily layer.
-
Final Extraction: Extract the neutral product back into a fresh organic solvent (e.g., Ethyl Acetate) two or three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aniline.
Q3: Acid-base extraction helped, but I still have >10 ppm of palladium. What type of scavenger should I use?
A3: If residual palladium persists, it may be in a form that is also extracted or is particularly stable. Solid-supported scavengers are an excellent next step.[1][3] These are materials, typically silica or polystyrene beads, functionalized with groups that chelate strongly to palladium.[6][7] The choice of scavenger depends on the nature of the palladium species and process conditions.
| Scavenger Type | Functional Group | Primary Target | Key Considerations |
| Thiol-Based (e.g., ISOLUTE® Si-Thiol) | -SH | Broad range: Pd(0), Pd(II), Pt, Cu, Ag, Pb.[6] | Highly effective but can sometimes be sensitive to oxidation. Good general-purpose choice. |
| Triamine-Based (e.g., ISOLUTE® Si-Trisamine) | -NH(CH₂)₂NH(CH₂)₂NH₂ | Lewis acidic metals. | The amine groups can also interact with your aniline product; screen carefully to avoid product loss. |
| TMT-Based (e.g., ISOLUTE® Si-TMT, MP-TMT) | Tri-mercapto-s-triazine | Specifically effective for Palladium.[6][8] | Often considered the gold standard for palladium removal, showing high efficiency in reducing Pd to <10 ppm.[8] |
For 3-(2-Fluoro-5-methylphenyl)aniline, a Thiol- or TMT-based scavenger is the most logical starting point due to their high affinity for palladium and lower likelihood of non-specific binding to your product compared to amine-based scavengers.
-
Solvent Selection: Dissolve the crude product in a suitable solvent (e.g., THF, Acetonitrile, Toluene).
-
Scavenger Addition: Add the chosen scavenger resin (typically 3-5 molar equivalents relative to the initial palladium catalyst loading).[9]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–50 °C). The optimal time can range from 4 to 18 hours.[3][9]
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin. A simple Büchner funnel or a filter cartridge is sufficient.
-
Rinse and Concentrate: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product loss during acid-base extraction. | Emulsion formation at the interface. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the issue persists, filter the entire mixture through a pad of Celite. |
| Product salt is partially soluble in the organic layer. | Use a more polar organic solvent for the initial dissolution or perform multiple acidic washes to ensure complete extraction into the aqueous phase. | |
| Scavenger is ineffective; Pd levels remain high. | Incorrect scavenger type for the Pd species. | The palladium may be in an unusual oxidation state or have very stable ligands. Screen a different class of scavenger (e.g., if you used a thiol scavenger, try a TMT-based one). |
| Insufficient time or temperature. | Increase the scavenging time to 24 hours or raise the temperature (e.g., to 60 °C), provided your product is stable under these conditions.[3] | |
| Product is adsorbed onto the scavenger/activated carbon. | Non-specific binding. | This is more common with activated carbon.[9] Reduce the amount of adsorbent used (e.g., from 10 wt% to 5 wt%). For scavengers, ensure you are not using an excessive molar excess. Perform a thorough wash of the scavenger with fresh solvent after filtration. |
| Product turns dark after purification. | Oxidation of the aniline. | Aniline compounds are prone to air oxidation.[10] Handle the purified product under an inert atmosphere (Nitrogen or Argon) and store it in a dark, cool place. If discoloration is severe, a final purification by recrystallization or short-path distillation may be necessary.[10][11] |
Visualizing the Scavenging Process
The following diagram illustrates the general mechanism of solid-supported scavenging.
Caption: Mechanism of solid-supported scavenging.
References
-
IONiC / VIPEr. (n.d.). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Retrieved from [Link]
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]
-
Acid base extraction flow chart. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(3-phenylpropylsulfanyl)aniline. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Identifying Unknown Impurities in 3-(2-Fluoro-5-methylphenyl)aniline via LC-SPE/NMR
Welcome to the technical support center for the identification of unknown impurities in 3-(2-Fluoro-5-methylphenyl)aniline using the powerful hyphenated technique of Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR). This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of characterizing and controlling impurities in pharmaceutical substances.
The structural elucidation of unknown, low-level impurities presents a significant analytical challenge. It requires a combination of high-resolution separation and exquisitely sensitive spectroscopic techniques. LC-SPE/NMR has emerged as a robust solution, seamlessly integrating the separation power of HPLC with the definitive structure-elucidating capability of NMR.[1][2] This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve reliable, high-quality results.
I. Understanding the Workflow: A Conceptual Overview
Before diving into troubleshooting, it's crucial to understand the causality behind the LC-SPE/NMR workflow. Each stage is designed to overcome a specific analytical hurdle, primarily the inherent sensitivity limitations of NMR spectroscopy when dealing with trace-level analytes in complex mixtures.[3]
The process begins with an optimized HPLC separation to resolve the parent compound, 3-(2-Fluoro-5-methylphenyl)aniline, from its related impurities. As peaks of interest elute from the column, they are diverted to a solid-phase extraction (SPE) unit. Here, the analyte is trapped and concentrated on a small cartridge, while the protonated mobile phase is washed away. This crucial step serves two purposes: it removes interfering solvent signals and significantly increases the concentration of the impurity. Finally, the trapped impurity is eluted from the SPE cartridge with a small volume of deuterated solvent directly into the NMR flow probe for spectroscopic analysis.[4]
Figure 1. High-level experimental workflow for LC-SPE/NMR impurity analysis.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the analysis of impurities in 3-(2-Fluoro-5-methylphenyl)aniline.
Q1: Why am I not seeing a signal for my low-level impurity in the NMR spectrum?
A1: This is one of the most common challenges and can stem from several factors related to the inherent sensitivity of NMR.[3]
-
Insufficient Trapping on SPE Cartridge: The analyte may not be retained effectively on the SPE sorbent. For an aromatic amine like 3-(2-Fluoro-5-methylphenyl)aniline and its likely impurities, a reversed-phase sorbent (e.g., C18) is a good starting point. However, trapping efficiency is highly dependent on the mobile phase composition at the time of elution.[5] If the organic content is too high, the analyte will have a low affinity for the stationary phase and pass through to waste.
-
Solution: Implement a post-column dilution with an aqueous "make-up" flow to reduce the mobile phase's eluotropic strength just before it enters the SPE cartridge. A typical starting point is a 1:3 ratio of LC eluent to aqueous make-up flow.[5]
-
-
Incomplete Elution from the SPE Cartridge: The chosen deuterated solvent may not be strong enough to completely desorb the trapped analyte.
-
Solution: While deuterated acetonitrile or methanol are common choices, consider a stronger solvent like deuterated DMSO or a mixture (e.g., acetonitrile-d3/D2O) if poor elution is suspected. Perform elution tests with known standards to verify recovery.
-
-
Insufficient Number of Trapping Cycles: For extremely low-level impurities (e.g., <0.1%), a single trapping event may not accumulate enough material for detection.
-
Solution: Program the system to perform multiple injections and trap the same peak of interest onto the same SPE cartridge. This cumulative loading can increase the analyte mass to a detectable level.
-
-
NMR Acquisition Parameters: The number of scans may be too low.
-
Solution: Increase the number of scans (NS). For trace analysis, it is not uncommon to acquire data for several hours. Utilizing a cryoprobe can significantly reduce acquisition time by a factor of 3-4, or provide a ~3-4 fold sensitivity enhancement for the same experiment time.[5]
-
Q2: My NMR signals are broad and distorted. What is the cause?
A2: Signal broadening can degrade spectral quality and make interpretation difficult. The primary culprits are often related to solvent viscosity, sample shimming, and paramagnetic impurities.
-
Poor Shimming: The magnetic field homogeneity across the sample volume in the flow probe is critical. Automated shimming routines may struggle with the small, sometimes irregular, sample volumes in an LC-NMR setup.
-
Solution: Manually optimize the shims, particularly Z1, Z2, and the non-spinning shims (X, Y, XZ, YZ). If available, use a 3D gradient shimming routine.
-
-
Solvent Viscosity: High concentrations of buffers or salts from the mobile phase can increase the viscosity of the final sample, leading to broader lines.
-
Solution: Ensure the SPE wash step is efficient in removing non-volatile mobile phase components. Use volatile buffers like ammonium formate or acetate in your LC method if possible.
-
-
Presence of Paramagnetic Species: Trace metals leached from the HPLC system, column, or sample can cause significant line broadening.
-
Solution: Passivate the LC system with a strong chelating agent like EDTA before connecting it to the SPE-NMR interface. Ensure high-purity solvents and sample vials are used.
-
Q3: How do I handle the strong residual solvent signals from the HPLC mobile phase?
A3: Even after the SPE process, residual protonated solvent signals (e.g., from acetonitrile or methanol) can be much larger than the analyte signals.
-
Solvent Suppression Techniques: Modern NMR spectrometers are equipped with excellent solvent suppression pulse sequences.
-
Use of Deuterated Mobile Phases: While expensive, using fully deuterated solvents for the LC separation is the most effective way to eliminate this problem.
-
Solution: This is typically reserved for capillary LC (capLC)-NMR configurations where the flow rates, and thus solvent consumption, are much lower.[1] For standard analytical scale LC-SPE-NMR, efficient SPE trapping and subsequent elution with a deuterated solvent is the more common and cost-effective approach.
-
Q4: Why is ¹⁹F NMR particularly useful for analyzing impurities in 3-(2-Fluoro-5-methylphenyl)aniline?
A4: The presence of a fluorine atom in your parent molecule is a significant analytical advantage that should be fully exploited.
-
High Sensitivity and No Background: The ¹⁹F nucleus has a high gyromagnetic ratio (close to ¹H) and is 100% naturally abundant, making it an inherently sensitive nucleus for NMR. Furthermore, biological and synthetic matrices are typically devoid of fluorine, resulting in a clean, background-free spectrum where every signal corresponds to a fluorine-containing molecule.[5][6]
-
Impurity Profiling: A simple 1D ¹⁹F NMR spectrum of the bulk drug substance can serve as a rapid and powerful tool for impurity profiling. It can quickly reveal the number and relative proportions of all fluorine-containing impurities down to levels of ~0.1 mole% in just a few minutes of acquisition time.[7]
-
Structural Information: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment. This means that small changes in the molecular structure, such as those in a related impurity, will often lead to a distinct and well-resolved signal in the ¹⁹F spectrum.[8] This can be invaluable for tracking impurities during process development and for guiding the LC-SPE trapping process.
III. Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for key experimental stages, framed as troubleshooting guides.
Guide 1: Optimizing SPE Trapping and Elution
Problem: Low or no recovery of the target impurity after the SPE step.
Underlying Principle: Efficient trapping requires the analyte to have a strong affinity for the SPE sorbent under the loading conditions. Efficient elution requires the analyte to have a strong affinity for the elution solvent. These are opposing requirements that must be carefully balanced.[9]
Protocol: Step-by-Step SPE Method Development
-
Sorbent Selection:
-
Rationale: The sorbent must retain the analyte based on its physicochemical properties. 3-(2-Fluoro-5-methylphenyl)aniline is a moderately polar aromatic amine.
-
Action: Start with a universal reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB). These offer good retention for a broad range of compounds.
-
-
Loading Condition Optimization (The "Trap"):
-
Rationale: To ensure retention on a reversed-phase sorbent, the mobile phase must be sufficiently aqueous when it reaches the cartridge.
-
Action:
-
Monitor the organic percentage of your LC gradient at the retention time of your impurity.
-
If the %B (organic solvent) is >20-30%, implement a post-column make-up flow of 95:5 water:acetonitrile at a flow rate 2-3 times that of your LC flow.
-
Verification: Inject a standard of a related compound and collect the flow-through from the SPE cartridge. Analyze this fraction by LC-UV to see if any analyte has "broken through" (i.e., was not trapped).
-
-
-
Wash Step Optimization:
-
Rationale: The wash step removes interfering substances (like salts) without prematurely eluting the analyte of interest.
-
Action: After trapping, wash the cartridge with a weak solvent. For a reversed-phase sorbent, this should be a highly aqueous solution (e.g., 100% D₂O or 5% Acetonitrile-d₃ in D₂O). This removes residual protonated mobile phase and non-volatile buffers.
-
-
Elution Step Optimization (The "Elute"):
-
Rationale: The elution solvent must be strong enough to completely desorb the analyte in the smallest possible volume to maximize concentration for NMR.
-
Action:
-
Test a series of deuterated solvents of increasing elution strength: Methanol-d₄, Acetonitrile-d₃, Acetone-d₆, Dichloromethane-d₂, DMSO-d₆.
-
Verification: Perform trapping of a known standard. Elute with a small, fixed volume (e.g., 30-40 µL) of your chosen solvent. Then, re-elute the same cartridge with a very strong solvent (like DMSO-d₆) and analyze this second fraction. If a significant signal is seen in the second elution, your primary elution solvent is too weak.
-
-
Data Summary Table: SPE Solvent Selection
| Solvent (Deuterated) | Polarity Index | Elution Strength (Reversed-Phase) | Common Use Case |
| Water (D₂O) | 10.2 | Very Weak | Wash Solvent |
| Acetonitrile-d₃ | 5.8 | Medium | General purpose elution |
| Methanol-d₄ | 5.1 | Medium | General purpose elution |
| Acetone-d₆ | 4.3 | Medium-Strong | For more retained compounds |
| Dichloromethane-d₂ | 3.1 | Strong | For very non-polar compounds |
| DMSO-d₆ | 7.2 | Very Strong | "Universal" but viscous |
Guide 2: Enhancing NMR Sensitivity for Trace Impurities
Problem: The acquired NMR spectrum has a very low signal-to-noise (S/N) ratio, preventing structural elucidation.
Underlying Principle: The S/N in NMR is proportional to the number of molecules in the detection coil and the square root of the number of scans. Maximizing both is key.
Protocol: Step-by-Step NMR Acquisition Optimization
-
Hardware Selection:
-
Rationale: The NMR hardware itself is the biggest determinant of sensitivity.
-
Action:
-
Use a Cryoprobe: If available, a cryogenically cooled probe provides a 3-4x boost in S/N compared to a standard room temperature probe. This is the single most effective hardware upgrade for sensitivity.[5]
-
Use a Micro-NMR Flow Probe: Probes with smaller active volumes (e.g., 30-60 µL) are better matched to the small elution volumes from SPE and provide better mass sensitivity.
-
-
-
Cumulative Trapping:
-
Rationale: If the impurity concentration is below the single-shot detection limit, you must concentrate more of it.
-
Action: Automate a sequence of multiple LC injections (e.g., 10-50 runs), trapping the target peak onto the same SPE cartridge each time. This physically accumulates the impurity on the sorbent before the final elution and NMR acquisition.
-
-
Pulse Sequence and Parameter Optimization:
-
Rationale: The NMR experiment itself must be set up for optimal signal detection.
-
Action:
-
¹H 1D Acquisition:
-
Use a pulse sequence with solvent suppression (e.g., zgesgp or noesygppr1d on Bruker systems).
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
Increase the number of scans (NS) significantly. Start with 256 or 512 scans and increase as needed. It is common to acquire for several hours for a trace impurity.
-
-
¹⁹F 1D Acquisition:
-
Use a simple one-pulse experiment (zg or zgig with inverse-gated decoupling to remove ¹H coupling).
-
¹⁹F nuclei often have longer relaxation times (T₁). Ensure D1 is adequate (e.g., 5-10 seconds) to avoid signal saturation and allow for accurate quantification.
-
-
2D NMR (HSQC, HMBC): These experiments are critical for structure elucidation but require significantly more material than a 1D ¹H spectrum. Only attempt these after obtaining a strong 1D signal and be prepared for very long acquisition times (12-24+ hours).
-
-
Figure 2. Troubleshooting decision tree for low NMR signal-to-noise.
IV. Regulatory Context and Reporting
The identification and control of impurities are mandated by regulatory bodies worldwide. The ICH Q3A(R2) guideline provides a framework for this process.[10]
-
Identification Threshold: The level at which an impurity must be structurally characterized. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.10% or 1.0 mg total daily intake, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.15% or 1.0 mg total daily intake, whichever is lower.[10]
LC-SPE/NMR is a primary tool for generating the structural data required to meet the identification threshold. The unequivocal structural information it provides is essential for synthesizing the impurity as a reference standard and for conducting subsequent toxicological qualification studies if necessary.[11]
V. Conclusion
The identification of unknown impurities in active pharmaceutical ingredients like 3-(2-Fluoro-5-methylphenyl)aniline is a challenging but essential aspect of drug development. The LC-SPE/NMR technique offers an unparalleled ability to isolate and structurally characterize these trace-level compounds.[12] Success hinges on a systematic and logical approach to method development and troubleshooting. By understanding the principles behind each step—from chromatographic separation and SPE trapping to NMR data acquisition—researchers can overcome common hurdles like low sensitivity and poor spectral quality. The strategic use of ¹⁹F NMR, in particular, provides a significant advantage for fluorine-containing molecules. This guide serves as a practical resource to empower scientists to confidently tackle these analytical challenges, ensuring the safety, quality, and efficacy of pharmaceutical products.
VI. References
-
S. Jayaraman, G. G. T. T. T., P. G. J. J. T. J., & M. K. T. K. T. (2020). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. MDPI. [Link]
-
Gaudette, F., & Arns, S. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]
-
Kumar, A., Kumar, A., & Kumar, A. (2025). Interfaces of LC-NMR. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Spraul, M., & Godejohann, M. (2010). Chapter 5: Application of LC-NMR to the Study of Natural Products. Royal Society of Chemistry. [Link]
-
Nara, S. N., et al. (2019). UPDATED REVIEW ON LC-NMR. ResearchGate. [Link]
-
Sharma, R., & Kumar, D. (2019). A Review: Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) and Its Applications. IOSR Journal of Pharmacy. [Link]
-
Nara, S. N., et al. (2020). A REVIEW ON THE LIQUID CHROMATOGRAPHY- NUCLEAR MAGNETIC RESONANCE (LC-NMR) AND IT. World Journal of Pharmaceutical Research. [Link]
-
Morris, G. A., & Griffiths, L. (2008). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy. [Link]
-
Kim, H. K., & Verpoorte, R. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Nature Protocols. [Link]
-
Joyce, A. S., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
-
N. B. Colthup, & M. S. Blois. (1960). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance*. CORROSION. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
P. A. M. J. (2004). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Magnetic Resonance in Chemistry. [Link]
-
Godejohann, M. (2007). LC-SPE-NMR-MS: a total analysis system for bioanalysis. Analytical and Bioanalytical Chemistry. [Link]
-
Grimm, J., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
-
Joyce, A. S., et al. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]
-
M. A. F. (2019). Application of novel Solid Phase Extraction-NMR protocols for metabolic profiling of human urine. ResearchGate. [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]
-
Moran, D., & Se-Jin, K. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
SMASH NMR. (2021). 19F NMR of Pharmaceuticals. YouTube. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
Al-Tannak, N. F. (2012). 19F Solid-state NMR characterization of pharmaceutical solids. ResearchGate. [Link]
-
Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. [Link]
-
Monakhova, Y. B., et al. (2019). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI. [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]
-
Reddit. (2023). NMR impurities after chromatography. Reddit. [Link]
-
Faraday Discussions. (n.d.). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
-
Seger, C., & Godejohann, M. (2007). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. [Link]
-
ACD/Labs. (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures. YouTube. [Link]
-
MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. European Medicines Agency. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-SPE-NMR-MS: a total analysis system for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 10. database.ich.org [database.ich.org]
- 11. jpionline.org [jpionline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Managing Exothermic Reactions in Large-Scale Aniline Synthesis
<Technical Support Center: Aniline Synthesis >
Introduction: The catalytic hydrogenation of nitrobenzene to aniline is a cornerstone of the chemical industry, essential for producing polymers, pharmaceuticals, and dyes.[1][2] However, this transformation is highly exothermic, releasing a significant amount of thermal energy (ΔH ≈ -544 kJ/mol).[3] Improper management of this reaction heat on a large scale can lead to thermal runaway, a dangerous situation characterized by rapid increases in temperature and pressure, which can result in reactor failure and loss of containment.[4][5][6] This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure safe, efficient, and reproducible large-scale aniline synthesis.
Troubleshooting Guide: Rapid Q&A
This section addresses specific, critical issues that may arise during the synthesis process.
Q1: We are observing a sudden, uncontrolled temperature spike in the reactor that is not responding to standard cooling adjustments. What is happening and what is our immediate course of action?
A1: You are likely experiencing the onset of a thermal runaway.[4] This occurs when the heat generated by the reaction exceeds the heat removal capacity of your cooling system.
-
Immediate Actions (Emergency Protocol):
-
Stop Reactant Feed: Immediately cease the addition of nitrobenzene and hydrogen to the reactor. This is the most critical step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Increase the flow of your cooling medium to the reactor jacket and any internal cooling coils to the maximum possible rate.
-
Emergency Quenching: If the temperature continues to rise unabated, introduce an inert, cold solvent (a "quench") into the reactor to rapidly dilute the reactants and absorb heat. The choice of quench solvent should be predetermined and included in your standard operating procedure (SOP).
-
Vent Pressure Safely: If the pressure approaches the maximum allowable working pressure (MAWP) of the reactor, initiate emergency venting through a designated and properly sized relief system to a safe location or a scrubber.
-
-
Root Cause Analysis (Post-Incident):
-
Cooling System Failure: Was there a loss of coolant flow, a malfunction in a control valve, or a failure of the chiller/cooling tower?[5]
-
Incorrect Reactant Addition Rate: Was the nitrobenzene added too quickly, leading to an accumulation of unreacted material and a sudden surge in reaction rate?
-
Catalyst Activity: Was a new batch of catalyst more active than anticipated? Was the catalyst loading incorrect?
-
Agitation Failure: Loss of agitation can create localized hot spots where the reaction accelerates uncontrollably.[7]
-
Q2: The pressure in our reactor is climbing steadily beyond the expected operating range, even though the temperature is within limits. What are the potential causes?
A2: This situation can be caused by several factors unrelated to a classic thermal runaway, but it is still a serious safety concern.
-
Potential Causes:
-
Inert Gas Accumulation: If the hydrogen feed contains inert gases (like nitrogen or argon), they can accumulate in the reactor headspace over time, increasing the total pressure.
-
Side Reactions: Unwanted side reactions may be producing gaseous byproducts. The reaction of nitrobenzene to aniline can have intermediates that, under certain conditions, could lead to other products.[1]
-
Vent or Off-Gas Line Blockage: A partial or complete blockage in the downstream vent or off-gas system can cause pressure to build up in the reactor.
-
Inaccurate Pressure Reading: The pressure transducer or gauge may be malfunctioning. Cross-check with a secondary, calibrated gauge if possible.
-
-
Troubleshooting Steps:
-
Verify the composition of your hydrogen feed gas.
-
Carefully analyze the composition of the reactor off-gas to check for unexpected byproducts.
-
Inspect all vent lines and pressure relief devices for potential obstructions.
-
Calibrate or replace the suspect pressure sensor.
-
Q3: Our aniline yield is lower than expected, and we are seeing an increase in byproducts. Could this be related to thermal management?
A3: Absolutely. Poor temperature control is a primary cause of reduced selectivity and yield.
-
Causality: The desired hydrogenation of nitrobenzene to aniline has a specific activation energy and optimal temperature range. If the temperature is too high, even in localized areas (hot spots), the reaction energy can overcome the activation barriers for undesired side reactions, such as the formation of azoxybenzene, azobenzene, and hydrazobenzene.[1]
-
Investigative Actions:
-
Review Temperature Data: Analyze the temperature logs from your reactor. Are there frequent, small-scale temperature excursions? Is the temperature uniform throughout the reactor, or are there indications of poor mixing?
-
Check Agitator Performance: Ensure the agitator is functioning at the correct speed and that the impellers are appropriate for the reactor geometry and fluid viscosity to ensure even heat distribution.
-
Evaluate Heat Transfer: The overall heat transfer coefficient (U) of your reactor can degrade over time due to fouling on the reactor walls or in the cooling jacket.[8] This reduces cooling efficiency and can lead to higher average reaction temperatures. Consider a scheduled clean-out and inspection of the reactor's heat transfer surfaces.
-
Frequently Asked Questions (FAQs)
Q: What are the primary methods for heat removal in large-scale aniline synthesis reactors?
A: Multiple strategies are employed, often in combination, to manage the significant heat load from this reaction.
| Cooling Method | Mechanism | Advantages | Disadvantages |
| Jacketed Vessel | A cooling medium (e.g., water, glycol, thermal oil) circulates through an outer jacket surrounding the reactor.[9][10] | Standard on most reactors, good for uniform cooling. | Limited surface area-to-volume ratio, which becomes less effective as reactor size increases.[11] |
| Internal Cooling Coils | Coils containing a circulating coolant are installed inside the reactor. | Significantly increases the heat transfer surface area, very effective for large volumes. | Can be difficult to clean, may interfere with mixing patterns. |
| External Heat Exchanger | The reaction mixture is continuously pumped out of the reactor, through an external heat exchanger, and back into the reactor.[12] | Provides a very large and scalable heat transfer area, independent of reactor size.[12] | Requires an external pump loop, increasing complexity and potential points of failure. |
| Boiling/Reflux Cooling | The reaction is run at the boiling point of the solvent or a reactant. The vapor is condensed in an overhead condenser and returned to the reactor, removing heat via the latent heat of vaporization. | Extremely effective at maintaining a constant temperature; provides a high rate of heat removal. | Only applicable if a suitable component boils at the desired reaction temperature; requires a large condenser. |
Q: How does the choice of catalyst impact thermal management?
A: The catalyst is a critical variable. Catalysts with higher activity (e.g., noble metals like palladium) will generate heat at a much faster rate than less active catalysts (e.g., nickel or copper-based).[2][13] When changing catalyst type or supplier, it is imperative to conduct a thorough process safety review and potentially run small-scale trials to understand the new thermal profile before implementing it at a large scale. A more active catalyst may require a lower operating temperature or a reduced reactant feed rate to stay within the cooling capacity of the reactor.
Q: What is a "thermal runaway" and how can we design our process to prevent it?
A: A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn releases heat more rapidly, further increasing the temperature.[5] This can lead to a catastrophic failure of the reactor.
-
Prevention through Process Design:
-
Semi-Batch Operation: For highly exothermic reactions, adding one reactant (e.g., nitrobenzene) slowly and controllably to the reactor containing the catalyst and the other reactant (hydrogen) is a key safety strategy. This ensures that the instantaneous reaction rate is limited by the feed rate, not by the reaction kinetics.
-
Adequate Cooling Capacity: The reactor's cooling system must be designed to handle the maximum heat output of the reaction under normal operating conditions, with a significant safety margin.
-
Redundant Monitoring: Use multiple, independent temperature and pressure sensors.
-
High-Integrity Alarms and Interlocks: Implement automated systems that trigger alarms when temperature or pressure deviates from the safe operating window and automatically initiate corrective actions, such as stopping the reactant feed.
-
Experimental Protocols
Protocol 1: Determining Maximum Heat Output (Q_rxn)
This protocol uses a reaction calorimeter to measure the heat of reaction, which is essential for safe scale-up.
-
Setup: Calibrate a reaction calorimeter (e.g., RC1e) according to the manufacturer's instructions.
-
Charge Reactor: Charge the calorimeter vessel with the solvent and catalyst.
-
Establish Conditions: Bring the vessel to the intended reaction temperature and begin stirring at the desired rate. Start a constant flow of hydrogen.
-
Controlled Feed: Begin feeding a known concentration of nitrobenzene at a slow, controlled rate.
-
Monitor Heat Flow: The calorimeter software will continuously measure the heat flow from the reaction (Qr).
-
Calculate Heat of Reaction: Integrate the heat flow over the course of the addition to determine the total heat released. The maximum instantaneous heat flow observed dictates the minimum cooling capacity required for the plant-scale reactor.
Visualizations
Troubleshooting Workflow for Temperature Excursions
This diagram outlines the logical steps to take when facing a temperature increase in the reactor.
Caption: Decision tree for emergency response to a reactor temperature alarm.
References
-
Intratec. (n.d.). Aniline Production from Nitrobenzene (Liquid- Phase Hydrogenation). Intratec.us. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Mettler Toledo. Retrieved from [Link]
-
MDPI. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. MDPI. Retrieved from [Link]
-
DWSIM. (n.d.). Production of aniline by hydrogenation of nitrobenzene. DWSIM. Retrieved from [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
-
Total Fluid Solutions. (n.d.). Reactor Heating and Cooling. Total Fluid Solutions. Retrieved from [Link]
- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene. Google Patents.
-
ResearchGate. (2026). Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. ResearchGate. Retrieved from [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2025). Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
-
Wiley Online Library. (2017). Industrial Process Design for the Production of Aniline by Direct Amination. Wiley Online Library. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics of Catalytic Vapor-Phase Hydrogenation of Nitrobenzene to Aniline. ACS Publications. Retrieved from [Link]
-
Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. Retrieved from [Link]
- Google Patents. (n.d.). US8153076B2 - System and process for production of aniline and toluenediamine. Google Patents.
-
ResearchGate. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism. ResearchGate. Retrieved from [Link]
-
UTEQ. (2024). Simulation and conceptual design of an aniline production process from catalytic hydrogenation of nitrobenzene in ChemCAD®. UTEQ. Retrieved from [Link]
-
Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. Idaho National Laboratory. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Slideshare. Retrieved from [Link]
-
Lund University Publications. (n.d.). Modeling and Simulation of Chemical Reactors Cooled by Thermosyphons. Lund University Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal runaway. Wikipedia. Retrieved from [Link]
-
ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Thermal Runaway in Semibatch Chemical Reactors by an Early Warning Detection Device. ResearchGate. Retrieved from [Link]
Sources
- 1. dwsim.fossee.in [dwsim.fossee.in]
- 2. researchgate.net [researchgate.net]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. iokinetic.com [iokinetic.com]
- 10. totalfluidsolutions.com [totalfluidsolutions.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Best Practices for Drying 3-(2-Fluoro-5-methylphenyl)aniline HCl Salt
Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the best practices for drying 3-(2-Fluoro-5-methylphenyl)aniline HCl salt. As a critical intermediate in pharmaceutical synthesis, ensuring the dryness and stability of this hydrochloride salt is paramount for downstream applications and final product quality. This document is structured in a question-and-answer format to directly address common challenges and provide troubleshooting solutions.
Understanding the Compound: Physicochemical Properties and Stability
Before delving into drying protocols, it is essential to understand the key characteristics of 3-(2-Fluoro-5-methylphenyl)aniline HCl salt that influence the drying process. While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its structural components—a substituted aniline hydrochloride.
Q1: What are the expected physicochemical properties of 3-(2-Fluoro-5-methylphenyl)aniline HCl salt?
Based on analogous compounds, we can anticipate the following:
-
Appearance: A white to off-white or pale-yellow crystalline solid. Discoloration to greenish or brownish hues can occur upon exposure to air and light due to oxidation of the aniline moiety.
-
Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic, meaning they tend to absorb moisture from the atmosphere. The degree of hygroscopicity can vary and should be experimentally determined.
-
Solubility: The free base, 3-(2-Fluoro-5-methylphenyl)aniline, is expected to be soluble in many organic solvents.[1] The hydrochloride salt will have significantly higher solubility in polar solvents like water and lower alcohols (methanol, ethanol) and lower solubility in non-polar organic solvents like toluene and hexanes.
-
Thermal Stability: The presence of the fluorine atom on the aromatic ring is expected to enhance the thermal stability of the molecule.[2][3] However, like many amine hydrochlorides, it will likely decompose at elevated temperatures. For comparison, unsubstituted aniline hydrochloride has a melting point of 196-198 °C and a boiling point of 245 °C.
| Property | Expected Characteristic | Rationale/Comparison |
| Appearance | White to off-white crystalline solid | Typical for amine HCl salts. |
| Hygroscopicity | Likely hygroscopic | Common for hydrochloride salts of amines. |
| Solubility | Soluble in water and alcohols; sparingly soluble in non-polar solvents | Salt formation increases polarity. |
| Thermal Stability | Expected to be relatively high, but will decompose at elevated temperatures | Fluorine substitution often increases thermal stability.[2][3] |
Recommended Drying Protocols
The choice of drying method depends on the scale of the experiment, the required level of dryness, and the available equipment. Here, we detail the most common and effective methods.
Q2: What is the recommended laboratory-scale drying procedure for 3-(2-Fluoro-5-methylphenyl)aniline HCl salt?
For laboratory-scale quantities, vacuum oven drying is the preferred method. This technique combines reduced pressure and gentle heating to efficiently remove residual solvents and water.
Experimental Protocol: Vacuum Oven Drying
-
Preparation:
-
Transfer the filtered and washed solid cake of 3-(2-Fluoro-5-methylphenyl)aniline HCl to a clean, tared glass drying dish or tray.
-
Break up any large clumps of material with a spatula to increase the surface area for drying.
-
Place the dish in a vacuum oven.
-
-
Drying Cycle:
-
Close the oven door and ensure a tight seal.
-
Begin to apply vacuum, gradually reducing the pressure to below 100 mbar.
-
Once the desired vacuum is achieved, set the oven temperature. A starting point of 50-60 °C is recommended. Caution: The optimal temperature should be determined experimentally by thermal analysis (TGA/DSC) to avoid decomposition.
-
Dry for a minimum of 12-24 hours. The exact time will depend on the solvent to be removed, the amount of material, and the oven's efficiency.
-
-
Completion and Cooling:
-
To confirm dryness, the material should be weighed at intervals (e.g., every 4-6 hours) until a constant weight is achieved.
-
Once dry, turn off the heat and allow the oven to cool to room temperature under vacuum. This prevents the hot, dry material from rapidly absorbing atmospheric moisture.
-
Slowly vent the oven with a dry, inert gas such as nitrogen.
-
Immediately transfer the dried salt to a tightly sealed container and store it in a desiccator.
-
Q3: Can I dry 3-(2-Fluoro-5-methylphenyl)aniline HCl salt without a vacuum oven?
Yes, for small quantities or when a vacuum oven is unavailable, drying in a desiccator at ambient or elevated temperatures is an alternative.
Experimental Protocol: Desiccator Drying
-
At Ambient Temperature (for removal of trace water):
-
Ensure the desiccator contains a fresh, active desiccant (e.g., anhydrous calcium sulfate, silica gel with a moisture indicator, or phosphorus pentoxide for a high degree of dryness).
-
Place the sample in an open container inside the desiccator.
-
Allow the material to dry for an extended period (24-72 hours or until constant weight is achieved). This method is slow and may not be effective for removing larger quantities of residual solvents.
-
-
At Elevated Temperature (in a standard oven):
-
Place the sample in a drying dish in a laboratory oven set to a temperature significantly below the compound's melting or decomposition point (e.g., 60-80 °C). Note: This method is not recommended for heat-sensitive materials or if complete removal of high-boiling point solvents is required. The absence of a vacuum will necessitate longer drying times.
-
A gentle flow of dry nitrogen through the oven can improve drying efficiency.
-
Troubleshooting Common Drying Issues
Q4: My 3-(2-Fluoro-5-methylphenyl)aniline HCl salt has turned yellow/brown during drying. What happened, and is it still usable?
Discoloration upon drying is a common issue with aniline salts and is typically due to oxidation.
-
Cause: Exposure to air (oxygen) and heat can accelerate the oxidation of the aniline functional group, leading to the formation of colored impurities. Residual acidic or basic impurities can also catalyze this degradation.
-
Troubleshooting:
-
Lower the drying temperature: High temperatures can promote oxidation.
-
Ensure a good vacuum: A lower pressure reduces the amount of oxygen in the oven.
-
Use an inert gas bleed: Introducing a slow stream of nitrogen into the vacuum oven can help to displace any residual oxygen.
-
Check for impurities: Ensure the material was thoroughly washed to remove any residual reagents from the synthesis.
-
-
Usability: For many synthetic applications, slight discoloration may not significantly impact the outcome. However, for applications requiring high purity, such as in late-stage drug development, the material may need to be repurified (e.g., by recrystallization) and then dried again under more controlled conditions.
Q5: After drying, my material is sticky or oily. What could be the cause?
A sticky or oily consistency after drying usually indicates incomplete removal of solvents or the presence of impurities.
-
Cause:
-
Residual Solvents: High-boiling point solvents used during synthesis or washing (e.g., DMF, DMSO) can be difficult to remove under standard drying conditions.
-
Hygroscopicity: The material may have absorbed a significant amount of atmospheric moisture after drying, especially if it was not cooled under vacuum and handled quickly.
-
Low Melting Point Impurities: The presence of impurities can lower the overall melting point of the solid, making it appear oily or partially melted at the drying temperature.
-
-
Troubleshooting:
-
Increase Drying Time/Temperature: If thermal analysis permits, a longer drying time or a modest increase in temperature may be necessary.
-
Improve Vacuum: A lower vacuum pressure will facilitate the removal of residual solvents.
-
Solvent Wash: Before the final drying step, consider washing the solid with a low-boiling point, non-polar solvent in which the HCl salt has low solubility (e.g., diethyl ether, hexanes) to help displace higher-boiling point solvents.
-
Proper Handling: Ensure the dried material is handled in a low-humidity environment (e.g., a glove box) or transferred quickly to a desiccator.
-
Quality Control: Ensuring Dryness and Purity
Q6: How can I be certain that my 3-(2-Fluoro-5-methylphenyl)aniline HCl salt is sufficiently dry?
Visual inspection is not enough. Analytical techniques are required to quantify the levels of residual water and organic solvents.
-
Water Content - Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample.[4][5][6] It is a highly sensitive method that can quantify water down to the parts-per-million (ppm) level.
-
Residual Organic Solvents - Gas Chromatography (GC): Headspace Gas Chromatography (GC-HS) is the most common method for identifying and quantifying residual volatile organic solvents.[7][8][9] The sample is heated in a sealed vial, and the vapor is injected into the GC for analysis.
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A weight loss at temperatures below 100-120 °C typically corresponds to the loss of residual water or volatile solvents.[10]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the compound. A sharp melting peak close to the literature value (if available) is indicative of high purity. A broad or depressed melting point can suggest the presence of impurities, including residual solvents.
-
Logical Workflow for Drying and Analysis
Sources
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. metrohm.com [metrohm.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Biarylanilines: A Comparative Analysis of Modern Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the synthesis of fluorinated biarylanilines represents a critical task in the creation of novel therapeutics and functional materials. The introduction of fluorine atoms into the biarylaniline scaffold can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making these compounds highly sought after. This guide provides an in-depth, objective comparison of the primary synthetic routes to these valuable molecules, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of Fluorinated Biarylanilines in Drug Discovery
The biarylaniline motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic incorporation of fluorine can enhance a drug candidate's profile. For instance, the high electronegativity of fluorine can lead to more polarized C-F bonds, improving molecular stability. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the in vivo half-life of a drug.
A Comparative Overview of Synthetic Strategies
The construction of fluorinated biarylanilines can be approached from several angles, with the choice of method often depending on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on three primary palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and direct C-H arylation. We will also touch upon emerging techniques like photocatalysis as promising alternatives.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Strategy
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly well-suited for the synthesis of biarylanilines, often proceeding with excellent functional group tolerance.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0) catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step, which is often rate-limiting.[2]
Experimental Protocol: Synthesis of N-(4'-fluorobiphenyl-4-yl)aniline
This protocol describes the synthesis of a representative fluorinated biarylaniline via a Buchwald-Hartwig amination.
Reactants:
-
4-Bromo-4'-fluorobiphenyl (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-4'-fluorobiphenyl, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by aniline and sodium tert-butoxide.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4'-fluorobiphenyl-4-yl)aniline.
Expected Yield: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific substrates and optimization of reaction conditions.
Causality and Field Insights:
The choice of a bulky biarylphosphine ligand like XPhos is crucial as it accelerates the rate-limiting reductive elimination step. The strong, non-nucleophilic base, sodium tert-butoxide, is necessary to deprotonate the amine, forming the palladium-amido complex. The anhydrous conditions are critical to prevent catalyst deactivation and competing hydrolysis reactions.
Suzuki-Miyaura Coupling: A Classic C-C Bond Forming Approach
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] In the context of biarylaniline synthesis, it can be employed in two main ways: coupling an arylboronic acid with a halogenated aniline, or coupling an aminophenylboronic acid with a halo-biaryl.
Mechanistic Rationale
The Suzuki coupling also proceeds via a palladium(0) catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in the transmetalation step by activating the organoboron species.
Experimental Protocol: Synthesis of N-(4'-fluorobiphenyl-4-yl)aniline
This protocol outlines the synthesis using a Suzuki coupling approach.
Reactants:
-
4-Aminophenylboronic acid hydrochloride (1.2 equiv)
-
4-Bromo-4'-fluorobiphenyl (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-4'-fluorobiphenyl, 4-aminophenylboronic acid hydrochloride, and potassium carbonate in a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Yield: This reaction can provide good to excellent yields, often in the range of 80-98%.[4]
Causality and Field Insights:
The use of an aqueous base like potassium carbonate is common in Suzuki couplings and facilitates the transmetalation step. The choice of a ligand like dppf provides a stable and active catalyst. This approach is often favored when the corresponding boronic acids are readily available and the halogenated precursors are stable.
Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H arylation has emerged as a more atom- and step-economical approach to biaryl synthesis, as it avoids the need for pre-functionalized organometallic reagents.[5] This methodology allows for the direct coupling of an aryl halide with a C-H bond of another aromatic ring.
Mechanistic Rationale
The mechanism of direct C-H arylation is more complex and can vary depending on the specific catalytic system. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst activates the C-H bond.
Representative Application:
General Conditions:
-
Aryl Halide: An aryl bromide or iodide (e.g., 4-bromo-4'-fluorobiphenyl).
-
Arene: The C-H containing partner (e.g., aniline, which can be challenging due to the directing effect of the amino group).
-
Catalyst: A palladium catalyst, often with a phosphine or N-heterocyclic carbene (NHC) ligand.
-
Base: A carbonate or phosphate base is typically used.
-
Solvent: A polar aprotic solvent like DMF or DMAc.
-
Temperature: Elevated temperatures are often required (120-150 °C).
Causality and Field Insights:
A significant challenge in the direct C-H arylation of anilines is controlling the regioselectivity, as the amino group can direct arylation to the ortho position. Overcoming this challenge often requires specific directing groups or carefully designed catalyst systems. However, the potential for a more streamlined synthesis makes this an active area of research.
Emerging Synthesis Routes: A Glimpse into the Future
Photocatalysis
Visible-light photocatalysis offers a green and sustainable approach to organic synthesis. In the context of fluorinated biarylanilines, photocatalytic methods for C-N cross-coupling are being developed, which can proceed under mild conditions and offer unique reactivity patterns. These reactions often involve the generation of radical intermediates, which can participate in C-N bond formation.
Comparative Summary of Synthesis Routes
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Bond Formed | C-N | C-C | C-C |
| Key Precursors | Aryl halide, Amine | Aryl halide, Organoboron | Aryl halide, Arene (C-H) |
| Catalyst System | Pd(0) with bulky phosphine ligands | Pd(0) with various phosphine ligands | Pd(II) with specialized ligands |
| Typical Base | Strong, non-nucleophilic (e.g., NaOt-Bu) | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Carbonates or phosphates |
| Key Advantages | High functional group tolerance, reliable | Well-established, high yields, readily available reagents | Atom- and step-economical, avoids organometallic reagents |
| Key Challenges | Requires anhydrous conditions, expensive ligands | Requires pre-functionalized organoboron reagents | Regioselectivity control can be difficult |
Conclusion
The synthesis of fluorinated biarylanilines can be effectively achieved through several powerful palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a highly reliable and versatile method for the direct formation of the crucial C-N bond. The Suzuki-Miyaura coupling offers a robust alternative for constructing the biaryl framework, particularly when the requisite boronic acids are accessible. Direct C-H arylation represents a more modern and atom-economical approach, though challenges in regioselectivity for certain substrates remain.
References
-
Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o755. [Link]
- Google Patents. (n.d.). Preparation of fluorinated anilines.
-
ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]
-
Wang, W., et al. (2021). Recent Advances in C—H Fluorination and Amination with N-Fluorobenzenesulfonimide. Chinese Journal of Organic Chemistry, 41(1), 123-138. [Link]
-
Daugulis, O., et al. (2012). Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates. Organic Letters, 14(24), 6294–6297. [Link]
-
Fitri, A. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 335–340. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Fitri, A. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 335–340. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13192-13205. [Link]
-
Esfahani, M. R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 53. [Link]
-
Goossen, L. J., & Koley, D. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Chemical Society Reviews, 35(9), 814-823. [Link]
-
Wikipedia. (2023). 4-Fluoroaniline. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Frank, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1259–1266. [Link]
-
Macmillan Group, Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Journal of the American Chemical Society, 142(43), 18436–18452. [Link]
-
Wang, D., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Journal of the American Chemical Society, 143(50), 22449–22457. [Link]
-
Sephton, T., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. [Link]
-
Anderson, K. W., et al. (2006). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
-
Zhang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 735622. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4569–4572. [Link]
-
ResearchGate. (n.d.). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Retrieved from [Link]
-
Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17859–17871. [Link]
-
Le, C., et al. (2022). Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Journal of the American Chemical Society, 144(1), 228–236. [Link]
-
Sentjens, R. A., et al. (2022). Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. Organic Chemistry Frontiers, 9(1), 115-121. [Link]
-
ChemWis. (2022, November 25). Conversion of Aniline to 4-Bromoaniline [Video]. YouTube. [Link]
-
Sharma, A., & Hartwig, J. F. (2022). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 55(15), 2095–2110. [Link]
-
Wang, Q., et al. (2018). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 54(5), 515-518. [Link]
-
Li, Y., et al. (2020). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. Frontiers in Chemistry, 8, 27. [Link]
-
Wang, D., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(51), 26656-26664. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of para-fluoroaniline.
-
Sephton, T., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RAF Kinase Inhibitors: Efficacy of Phenylaniline Derivatives vs. Established Therapeutics
For researchers, scientists, and professionals in drug development, the landscape of targeted cancer therapy is in a constant state of evolution. A deep understanding of the comparative efficacy and mechanisms of novel chemical entities against established drugs is paramount for informed decision-making in the pursuit of more effective treatments. This guide provides an in-depth technical comparison of a promising class of compounds, exemplified by a 3-(2-Fluoro-5-methylphenyl)aniline derivative, against clinically approved BRAF inhibitors.
The focus of this guide will be on the pan-RAF inhibitor, LY3009120 , which incorporates a fluoro-methylphenyl aniline-like moiety, and its comparison with the first-generation, selective BRAF V600E inhibitors: Vemurafenib , Dabrafenib , and Encorafenib . We will delve into their differential efficacy, underpinned by their distinct mechanisms of action, and provide the experimental frameworks necessary to validate these findings.
The Rationale: Beyond Selective BRAF V600E Inhibition
The discovery of activating BRAF mutations, particularly the V600E substitution, in a significant portion of melanomas and other cancers, heralded the era of targeted therapy with selective inhibitors like Vemurafenib.[1] These drugs have shown remarkable initial clinical efficacy in patients with BRAF V600E-mutant tumors.[2] However, the development of resistance and the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells have necessitated the development of next-generation inhibitors with broader or different activity profiles.[3][4]
This has led to the exploration of pan-RAF inhibitors, such as LY3009120, which are designed to inhibit all RAF isoforms (ARAF, BRAF, CRAF) and their dimers.[5][6] The central hypothesis is that by inhibiting all forms of RAF, these compounds can overcome some of the resistance mechanisms and avoid the paradoxical activation associated with selective BRAF inhibitors.[7]
Comparative Efficacy: A Quantitative Look at Inhibition
The efficacy of a kinase inhibitor is most directly measured by its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. The following table summarizes the reported IC50 values for LY3009120 and the approved BRAF inhibitors against various RAF kinases.
| Compound | Target | IC50 (nM) | Citation(s) |
| LY3009120 | BRAF V600E | 5.8 | [5] |
| BRAF (wild-type) | 9.1 | [8] | |
| CRAF (wild-type) | 15 | [8] | |
| ARAF | 44 | [9] | |
| Vemurafenib | BRAF V600E | 13-31 | |
| BRAF (wild-type) | 100-160 | ||
| CRAF (wild-type) | 6.7-48 | [10] | |
| Dabrafenib | BRAF V600E | 0.6 | [10] |
| CRAF (wild-type) | 5 | [10] | |
| Encorafenib | BRAF V600E | 0.3 | [11] |
Note: IC50 values can vary between different assay conditions and laboratories.
From this data, it is evident that while Dabrafenib and Encorafenib exhibit the highest potency against the BRAF V600E mutant, LY3009120 demonstrates a more balanced and potent inhibition across all RAF isoforms, including the wild-type kinases.[5][8] This broader activity is central to its distinct mechanism of action.
Mechanism of Action: Selective Inhibition vs. Pan-RAF Inhibition
The differential efficacy of these compounds is a direct result of their distinct mechanisms of action at the molecular level.
Selective BRAF V600E Inhibitors (e.g., Vemurafenib)
Vemurafenib and other first-generation inhibitors are highly selective for the constitutively active BRAF V600E mutant kinase.[1] In these cancer cells, the MAPK pathway is constantly "on," driving proliferation. By binding to the ATP-binding site of the mutant BRAF, these inhibitors effectively shut down this signaling cascade, leading to cell cycle arrest and apoptosis.[2]
However, in cells with wild-type BRAF and an upstream mutation (e.g., in RAS), these inhibitors can induce a conformational change in BRAF that promotes its dimerization with other RAF isoforms, particularly CRAF.[12] This dimerization can lead to the "paradoxical activation" of the MAPK pathway, as the inhibitor is less effective against the CRAF partner in the dimer.[3][6] This can promote the growth of secondary malignancies and is a significant limitation of these drugs.[4]
Caption: Differential action of Vemurafenib in BRAF mutant vs. wild-type cells.
Pan-RAF Inhibitors (e.g., LY3009120)
LY3009120 was designed to inhibit all RAF isoforms (ARAF, BRAF, and CRAF) as well as RAF dimers.[5][6] By binding to all RAF kinases with high affinity, it prevents the formation of active dimers and shuts down MAPK signaling in a wider range of genetic contexts, including tumors with RAS mutations.[7][8] This approach is intended to minimize the paradoxical activation seen with selective BRAF inhibitors.[5]
Caption: Mechanism of pan-RAF inhibition by LY3009120.
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate RAF inhibitors.
In Vitro B-Raf Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the B-Raf kinase.
Objective: To determine the IC50 value of a test compound against B-Raf V600E.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (serially diluted)
-
Positive control (e.g., Vemurafenib)
-
Negative control (DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MEK antibody)
-
Luminometer or ELISA plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a multi-well plate, add the kinase assay buffer.
-
Add the test compound, positive control, or DMSO to the appropriate wells.
-
Add the B-Raf V600E enzyme to all wells except the no-enzyme control.
-
Add the MEK1 substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or kinase detection reagent).
-
Measure the signal (luminescence or absorbance) which is proportional to the amount of phosphorylated MEK1.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro B-Raf kinase assay.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the proliferation of cancer cells (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation).
Materials:
-
A375 human melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
Positive control (e.g., Vemurafenib)
-
Negative control (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol with 0.1% NP-40)[13]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed A375 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound, positive control, or DMSO.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against the compound concentration to determine the IC50 value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encorafenib | Raf | TargetMol [targetmol.com]
- 12. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Guide to the Definitive Structural Validation of 3-(2-Fluoro-5-methylphenyl)aniline Using a 2D NMR-Based, Self-Validating Workflow
For researchers and professionals in drug development and chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. An incorrect isomeric assignment can derail a research program, leading to wasted resources and invalid biological data. While 1D NMR and mass spectrometry provide preliminary data, they often lack the resolving power to distinguish between closely related isomers. This is particularly true for complex aromatic systems like 3-(2-Fluoro-5-methylphenyl)aniline, where multiple substitution patterns are plausible.
This guide presents a robust, multi-technique 2D Nuclear Magnetic Resonance (NMR) workflow designed to provide unambiguous, self-validating structural evidence. We will move beyond simple data reporting to explain the causal logic behind experimental choices, demonstrating how a synergistic combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments creates a closed-loop system of verification for the structure of 3-(2-Fluoro-5-methylphenyl)aniline.
The Analytical Challenge: Beyond Ambiguity
The target molecule, 3-(2-Fluoro-5-methylphenyl)aniline, possesses two distinct aromatic rings with specific substitution patterns. The core analytical challenge is to confirm not only the substitution on each ring (e.g., the 1,2,4-substitution on the fluoro-methyl-phenyl ring) but also the precise point of connection between the two rings (the C3-C1' bond).
Figure 1. The proposed structure of 3-(2-Fluoro-5-methylphenyl)aniline with atom numbering for NMR assignment.
A 1D ¹H NMR spectrum, while useful, would likely present a complex, overlapping multiplet region for the aromatic protons, making definitive assignment difficult. ¹³C NMR would confirm the number of unique carbons but would not reveal their connectivity. Therefore, a more sophisticated approach is required to build the molecular framework piece by piece.
The Workflow: A Synergistic Approach
Our strategy relies on using a suite of 2D NMR experiments, where each experiment provides a specific piece of the structural puzzle, and the collective data cross-validates the final assignment.
Experimental Protocols and Data Interpretation
Foundational Spectra: 1D ¹H and ¹³C NMR
Before delving into 2D techniques, high-quality 1D spectra are essential. They provide the chemical shift axes for the 2D plots.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters on a 500 MHz spectrometer would include a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.[1]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (~1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[2]
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. This is a crucial cross-check for the HSQC data.
Anticipated 1D NMR Data: Based on the proposed structure, we can predict the expected signals. The fluorine atom will cause additional splitting in nearby ¹H and ¹³C signals (J-coupling).
| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Carbon Type (DEPT) |
| CH₃ (at C5') | ~2.3 | ~20 | CH₃ |
| NH₂ | ~3.7 (broad) | - | - |
| H2 | ~6.8 | ~115 | CH |
| H4 | ~7.2 | ~130 | CH |
| H5 | ~6.7 | ~118 | CH |
| H6 | ~6.9 | ~120 | CH |
| H3' | ~7.1 (d, JHF) | ~125 (d, JCF) | CH |
| H4' | ~7.0 | ~132 | CH |
| H6' | ~7.3 (d, JHF) | ~116 (d, JCF) | CH |
| C1 | - | ~147 | Quaternary |
| C3 | - | ~140 | Quaternary |
| C1' | - | ~135 (d, JCF) | Quaternary |
| C2' | - | ~160 (d, JCF) | Quaternary (C-F) |
| C5' | - | ~138 | Quaternary |
Table 1. Predicted ¹H and ¹³C chemical shifts for 3-(2-Fluoro-5-methylphenyl)aniline. Actual values may vary.
¹H-¹H COSY: Mapping Proton Networks
Causality & Experimental Choice: The COSY experiment is the first step in mapping the molecular framework. It identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[3] For our target molecule, this is essential to:
-
Confirm the proton connectivity on the aniline ring (H4, H5, H6, and H2).
-
Confirm the proton connectivity on the fluoro-methyl-phenyl ring (H3', H4', and H6').
-
Crucially, demonstrate the absence of correlation between the two rings, proving they are separate spin systems linked by non-proton-bearing atoms.
Experimental Protocol: COSY Acquisition
-
Pulse Sequence: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Parameters: Acquire a 2D matrix of at least 1024 x 256 data points. The spectral width in both dimensions should cover the entire proton chemical shift range.
-
Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the contour plot.
Expected Correlations & Interpretation: The COSY spectrum is symmetrical about the diagonal. Off-diagonal cross-peaks indicate coupling between two protons.
-
Aniline Ring: Expect a cross-peak between H4 and H5, and between H5 and H6. A weaker, 4-bond coupling might be seen between H4 and H6.
-
Fluoro-phenyl Ring: A clear cross-peak should exist between H3' and H4'. A weaker 4-bond coupling may be visible between H4' and H6'.
-
Validation: The key validation point is the lack of any cross-peaks between the set of {H2, H4, H5, H6} and {H3', H4', H6'}, confirming they are isolated spin systems.
¹H-¹³C HSQC: Linking Protons to Carbons
Causality & Experimental Choice: The HSQC experiment unambiguously identifies which proton is directly attached to which carbon atom via a single bond (¹JCH coupling).[4][5] This is a critical step for two reasons:
-
It allows for the definitive assignment of all protonated carbon signals in the ¹³C spectrum.
-
It provides a highly resolved map of the ¹H signals, as they are spread out across the wider ¹³C chemical shift range, which can resolve overlapping proton multiplets.[6]
Experimental Protocol: HSQC Acquisition
-
Pulse Sequence: Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsp on Bruker instruments). This sequence can also be edited to show CH/CH₃ and CH₂ groups with different phases, correlating with the DEPT-135 data.
-
Parameters: The experiment is optimized for a one-bond ¹H-¹³C coupling constant of ~145 Hz. The ¹H spectral width is set to the proton range, and the ¹³C spectral width covers the full carbon range.
-
Processing: Fourier transformation in both dimensions yields the 2D spectrum with the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis.
Expected Correlations & Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on the x-axis with a carbon signal on the y-axis.
-
A cross-peak will connect the methyl proton signal (~2.3 ppm) to the methyl carbon signal (~20 ppm).
-
Each aromatic proton (H2, H4, H5, H6, H3', H4', H6') will show a single cross-peak to its directly attached carbon, allowing for the assignments in Table 1 to be confirmed.
-
Validation: The number of cross-peaks must match the number of protonated carbons. Quaternary carbons will not show any correlation, which is a key diagnostic feature.
¹H-¹³C HMBC: Assembling the Skeleton
Causality & Experimental Choice: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[7][8] Direct one-bond correlations are suppressed. For our target molecule, HMBC is indispensable for:
-
Connecting the Rings: Identifying correlations from protons on one ring to carbons on the other, definitively proving the C3-C1' linkage.
-
Placing Substituents: Confirming the position of the methyl group and the fluorine atom by observing correlations from nearby protons to the quaternary carbons (e.g., from CH₃ protons to C5' and C6').
-
Assigning Quaternary Carbons: As quaternary carbons have no attached protons, HMBC is the only way to assign them by correlating them with nearby protons.
Experimental Protocol: HMBC Acquisition
-
Pulse Sequence: Use a standard gradient-selected HMBC pulse sequence.
-
Parameters: The experiment is typically optimized for a long-range coupling constant of 8-10 Hz. This value is a compromise to detect the wide range of possible long-range couplings.[5]
-
Processing: Standard 2D Fourier transformation.
Expected Correlations & Interpretation: This experiment provides the final, definitive proof of the entire molecular structure.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. emerypharma.com [emerypharma.com]
- 4. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(2-Fluoro-5-methylphenyl)aniline Based Inhibitors
In the landscape of targeted drug discovery, the quest for highly selective kinase inhibitors is paramount. The 3-(2-Fluoro-5-methylphenyl)aniline scaffold has emerged as a promising pharmacophore for the development of potent kinase inhibitors, demonstrating significant potential in preclinical studies. However, the ultimate clinical success of these inhibitors hinges not only on their on-target potency but also, critically, on their off-target profile. Unintended interactions with other kinases can lead to unforeseen toxicities or diminished efficacy, making a thorough understanding of cross-reactivity an indispensable component of the drug development process.
This guide provides a comprehensive comparison of the cross-reactivity profiles of three hypothetical, yet representative, inhibitors based on the 3-(2-Fluoro-5-methylphenyl)aniline scaffold: Compound A , Compound B , and Compound C . We will delve into the experimental methodologies used to generate these profiles, analyze the comparative data, and discuss the implications for advancing these compounds toward clinical application. Our audience—researchers, scientists, and drug development professionals—will find actionable insights grounded in scientific rigor.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive therapeutic targets.[1] Aniline-based scaffolds have proven to be particularly effective in targeting the ATP-binding site of kinases.[2][3][4] The aniline moiety can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[5] However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving inhibitor selectivity.[6]
Off-target effects of kinase inhibitors can manifest in various ways, from mild side effects to severe, dose-limiting toxicities.[7][8][9][10] For instance, inhibitors targeting BRAF and MEK kinases in melanoma are associated with a range of cutaneous adverse events, believed to be caused by the paradoxical activation of the MAPK pathway in cells lacking the BRAF mutation.[11] Therefore, early and comprehensive assessment of an inhibitor's selectivity profile is not merely a regulatory requirement but a strategic necessity to de-risk a drug development program.[12]
Comparative Cross-Reactivity Profiles
To illustrate the nuances of cross-reactivity, we present hypothetical kinome scan data for our three representative inhibitors. This data was generated using a competitive binding assay, which measures the ability of a test compound to displace a ligand from a panel of kinases. The results are presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM), providing a broad overview of the inhibitor's selectivity.
Table 1: Kinome Scan Data for 3-(2-Fluoro-5-methylphenyl)aniline Based Inhibitors (% Inhibition at 1 µM)
| Kinase Target | Compound A | Compound B | Compound C |
| Primary Target (e.g., EGFR) | 98 | 95 | 92 |
| SRC | 75 | 45 | 20 |
| ABL1 | 68 | 30 | 15 |
| LCK | 65 | 25 | 10 |
| VEGFR2 | 40 | 85 | 35 |
| PDGFRβ | 35 | 80 | 30 |
| c-KIT | 20 | 15 | 88 |
| FLT3 | 18 | 12 | 85 |
| p38α | 10 | 5 | 8 |
| JNK1 | 8 | 3 | 5 |
Analysis of Comparative Data:
-
Compound A demonstrates high potency against its primary target but also exhibits significant off-target activity against SRC family kinases (SRC, LCK) and ABL1. This profile suggests a higher risk of off-target toxicities associated with the inhibition of these critical cellular kinases.
-
Compound B also potently inhibits the primary target but displays a distinct off-target profile, with strong inhibition of the receptor tyrosine kinases VEGFR2 and PDGFRβ. This could be therapeutically beneficial in cancers where angiogenesis is a key driver, but it also raises concerns about potential cardiovascular side effects.
-
Compound C shows the most selective profile of the three. While slightly less potent against the primary target, its off-target interactions are significantly reduced, with the exception of strong inhibition of c-KIT and FLT3. This profile might be advantageous in terms of a cleaner safety profile, but the potent inhibition of c-KIT and FLT3 would need to be carefully considered, especially in the context of potential hematological effects.
This comparative analysis underscores that even subtle structural modifications to the 3-(2-Fluoro-5-methylphenyl)aniline scaffold can dramatically alter the cross-reactivity profile, highlighting the importance of iterative medicinal chemistry efforts guided by comprehensive selectivity screening.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach employing a suite of orthogonal assays is crucial for building a robust understanding of an inhibitor's selectivity. Below, we detail the methodologies for two key experimental workflows.
Workflow 1: Broad Kinome Profiling via Competitive Binding Assay (e.g., KINOMEscan™)
This high-throughput method provides a panoramic view of an inhibitor's interactions across the human kinome.[13][14]
Objective: To quantitatively measure the binding of a test compound to a large panel of kinases.
Principle: The assay relies on the competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test compounds (Compound A, B, and C) are serially diluted to the desired screening concentration (e.g., 1 µM) in an appropriate buffer (e.g., DMSO).
-
A panel of DNA-tagged human kinases is prepared. Commercial services like Eurofins' KINOMEscan™ offer panels of over 400 kinases.[13]
-
Ligand-immobilized beads are prepared in a multi-well plate format.
-
-
Binding Reaction:
-
The DNA-tagged kinases are incubated with the ligand-immobilized beads and the test compounds in the reaction wells.
-
A control reaction without the test compound is included for each kinase to determine the maximum binding signal.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Washing and Elution:
-
The beads are washed to remove unbound kinases and test compounds.
-
The bound kinases are then eluted from the beads.
-
-
Quantification by qPCR:
-
The amount of eluted kinase is quantified by real-time quantitative PCR (qPCR) using primers specific for the DNA tag.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to the control to calculate the percentage of inhibition.
-
Results are often visualized using a "tree-spot" diagram, which maps the inhibited kinases onto a dendrogram of the human kinome, providing an intuitive visual representation of the selectivity profile.[13]
-
Diagram 1: Workflow for Kinome Profiling
Caption: A streamlined workflow for assessing inhibitor cross-reactivity using a competitive binding assay.
Workflow 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular context, providing a more physiologically relevant measure of inhibitor binding.[15][16][17][18][19]
Objective: To determine if a compound binds to its intended target within intact cells and to assess its cellular selectivity.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA®, cells are treated with the test compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound (e.g., Compound A, B, or C) at various concentrations or a vehicle control (DMSO) for a defined period.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A no-heat control is also included.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the total protein concentration in the soluble fraction.
-
Analyze the amount of the target protein in the soluble fraction at each temperature point using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the no-heat control against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and therefore target engagement.
-
Diagram 2: The Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: A step-by-step illustration of the CETSA® protocol for verifying cellular target engagement.
The Path Forward: Integrating Cross-Reactivity Data into Drug Development
The cross-reactivity data generated from these and other assays are not merely data points but rather critical pieces of a larger puzzle. Integrating these findings into the drug development strategy is essential for success.
-
Structure-Activity Relationship (SAR) and Selectivity-Activity Relationship (SSAR): The comparative data from Compounds A, B, and C can guide medicinal chemists in modifying the 3-(2-Fluoro-5-methylphenyl)aniline scaffold to enhance selectivity. For example, if the off-target activity of Compound A against SRC kinases is deemed undesirable, modifications can be made to the molecule to reduce its affinity for these kinases while maintaining potency against the primary target.
-
Informing In Vivo Studies: A well-characterized cross-reactivity profile can help in the design of more informative in vivo studies. For instance, if an inhibitor shows significant off-target activity against a kinase known to be involved in a particular toxicity, researchers can be more vigilant in monitoring for those specific adverse effects in animal models.
-
Predicting Clinical Outcomes: While not a perfect predictor, a comprehensive understanding of an inhibitor's off-target profile can provide valuable insights into its potential clinical performance. A highly selective inhibitor may have a better therapeutic window and a more manageable side-effect profile.
References
-
BRAF/MEK Inhibitors for Melanoma: Management of Side Effects. (2024, March 20). YouTube. Retrieved from [Link]
- Drewry, D. H., et al. (2017). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 27(15), 3414-3418.
- Davies, S. P., et al. (2000). Off-target effects of MEK inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
- Galan, A., et al. (2021). Drug-induced hypersensitivity syndrome like reaction with angioedema and hypotension associated with BRAF inhibitor use and antecedent immune checkpoint therapy. JAAD Case Reports, 10, 57-61.
- Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- de Oliveira, P. S. M., et al. (2019). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl)
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912.
-
eviQ. (n.d.). Skin toxicities associated with BRAF and MEK inhibitors. Retrieved from [Link]
- Al-Ali, H., et al. (2016). The Cellular Thermal Shift Assay (CETSA) for Monitoring of Drug-Target Interactions in Cells. Current Protocols in Chemical Biology, 8(3), 147-164.
- Boyd, M. R., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports, 12(1), 12848.
- Zhang, J., et al. (2013). Targeting Bcr-Abl by combining allosteric and ATP-binding-site inhibitors.
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Schneider, E. V., et al. (2013). The structure of the c-Kit receptor tyrosine kinase in complex with the type II inhibitor imatinib. Journal of Biological Chemistry, 288(41), 29777–29783.
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
- Sangpheak, W., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 18057-18071.
- Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291–3310.
- Milani, A., et al. (2016). The KINOMEscan™ platform for kinase inhibitor drug discovery. Future Medicinal Chemistry, 8(11), 1235–1249.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
- Zarrinkar, P. P., et al. (2009). A systematic evaluation of kinase inhibitors for their effects on cell growth. Molecular Cancer Therapeutics, 8(6), 1675–1684.
- Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507–2516.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein synthesis. ACS Chemical Biology, 4(12), 1029–1037.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling. Retrieved from [Link]
- Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Chemical Biology, 7(12), 1039–1045.
- Vieth, M., et al. (2004). Kinase-specific selectivity of inhibitors assessed against a panel of 36 human kinases. Journal of Medicinal Chemistry, 47(9), 224–232.
-
Eurofins Discovery. (n.d.). KINOMEscan. Retrieved from [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-433.
-
Charles River. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.
- Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from [Link]
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561–577.
Sources
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
A Comparative Guide to the Antimicrobial Properties of Trifluoro-Anilines
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, aniline derivatives have emerged as a promising class of compounds. Their synthetic tractability and diverse biological activities make them an attractive scaffold for medicinal chemistry exploration. Among these, trifluoro-anilines have garnered significant attention due to the unique properties conferred by the trifluoromethyl (-CF3) group, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparative analysis of the antimicrobial properties of various trifluoro-aniline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development of next-generation antimicrobial therapies.
The Antimicrobial Potential of Trifluoro-Anilines: A Comparative Overview
Recent studies have demonstrated the potent and broad-spectrum antimicrobial activity of several trifluoro-aniline derivatives. These compounds have shown efficacy against a range of clinically relevant bacteria, including both Gram-positive and Gram-negative species. The antimicrobial performance of these derivatives is significantly influenced by the nature and position of other substituents on the aniline ring.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected trifluoro-aniline derivatives against various bacterial strains, offering a clear comparison of their potency. A lower MIC value indicates greater antimicrobial activity.
| Compound | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | [1] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | [1] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 13) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | [2] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) | MRSA, Staphylococcus epidermidis, Enterococcus faecium | 0.78 | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 22) | S. aureus (including MRSA) | 0.5 - 1 | [3] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 26) | S. aureus (including MRSA) | 0.25 - 1 | [3] |
Key Insights:
-
The incorporation of a trifluoromethyl group, often in combination with other halogens or functional groups, can lead to potent antimicrobial activity.[2][3]
-
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated particularly strong efficacy against Gram-positive bacteria, including challenging multidrug-resistant strains like MRSA.[2]
-
The position of the trifluoromethyl group and the presence of other substituents on the aniline ring play a crucial role in determining the antimicrobial spectrum and potency.
Unraveling the Mechanisms of Action
The antimicrobial efficacy of trifluoro-anilines is attributed to a multi-pronged attack on bacterial cells, disrupting essential cellular processes and compromising structural integrity. Understanding these mechanisms is pivotal for the rational design of more effective derivatives.
Disruption of Bacterial Cell Membranes
A primary mechanism of action for several trifluoro-aniline derivatives is the disruption of the bacterial cell membrane.[1] Scanning electron microscopy studies have revealed severe structural damage, including cell lysis and degradation, in bacteria treated with compounds like ACNBF and ITFMA.[1] This membrane-compromising activity leads to a rapid bactericidal effect.
Generation of Reactive Oxygen Species (ROS)
Trifluoro-anilines have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[1] ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[1][4] This ROS-mediated killing mechanism is a common feature of many effective antimicrobial agents.[5]
Caption: Proposed mechanism of ROS-mediated bacterial cell death by trifluoro-anilines.
Inhibition of Virulence Factors
Beyond direct killing, trifluoro-anilines can also disarm bacteria by inhibiting the expression and function of key virulence factors.[1] This anti-virulence approach is a promising strategy to combat bacterial infections, as it may exert less selective pressure for the development of resistance.[6]
Inhibited virulence factors include:
-
Biofilm Formation: Trifluoro-anilines can effectively suppress the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses.[1][7]
-
Motility: Bacterial motility is crucial for colonization and dissemination. Certain trifluoro-anilines have been shown to significantly reduce bacterial swimming and swarming motility.[1]
-
Enzyme Production: These compounds can inhibit the production of virulence-associated enzymes such as proteases and hemolysins, which contribute to tissue damage and nutrient acquisition for the bacteria.[1]
-
Quorum Sensing: Some aniline derivatives are thought to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence.[1]
Experimental Protocols for Antimicrobial Evaluation
To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for two widely used antimicrobial susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test trifluoro-aniline compound
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of the Antimicrobial Stock Solution: Dissolve the trifluoro-aniline compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of the Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[2][9]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (containing CAMHB and inoculum but no drug), and well 12 serves as the sterility control (containing only CAMHB).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[8]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion test is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[3][10]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
Test trifluoro-aniline compound
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of the Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of the Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3][11]
-
-
Application of Antimicrobial Disks:
-
Impregnate sterile paper disks with a known concentration of the trifluoro-aniline compound solution and allow the solvent to evaporate.
-
Aseptically place the impregnated disks on the surface of the inoculated MHA plate using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.[10]
-
Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[10]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement of the Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Conclusion and Future Directions
Trifluoro-anilines represent a promising and versatile class of compounds with significant potential for the development of novel antimicrobial agents. Their multifaceted mechanisms of action, including membrane disruption, ROS generation, and virulence factor inhibition, make them particularly attractive in the fight against drug-resistant bacteria. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the potency and spectrum of these derivatives.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing and screening a broader range of trifluoro-aniline derivatives to identify new lead compounds with improved efficacy and safety profiles.
-
In-depth mechanistic studies: Further elucidating the specific molecular targets and pathways affected by these compounds to enable more targeted drug design.
-
In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety.
-
Combination therapies: Investigating the synergistic effects of trifluoro-anilines with existing antibiotics to enhance their efficacy and combat resistance.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel trifluoro-aniline-based antimicrobials, ultimately contributing to the global effort to address the critical threat of antibiotic resistance.
References
-
Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Molecules, 30(1), 123. [Link]
-
Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]
-
Hansa, R. K. C., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5184. [Link]
-
Dickey, S. W., et al. (2017). Small molecules that sabotage bacterial virulence. Trends in Microbiology, 25(9), 766-778. [Link]
-
Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Fleitas, T., et al. (2020). Small-Molecule Inhibition of Bacterial Biofilm. ACS Omega, 5(6), 2565-2574. [Link]
-
Jang, S., et al. (2021). Reactive Oxygen Species in Pathogen Clearance: The Killing Mechanisms, the Adaption Response, and the Side Effects. Frontiers in Immunology, 12, 628339. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Microbiology Online. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]
-
YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Khodavandi, A., et al. (2018). Antimicrobial use of reactive oxygen therapy: current insights. Journal of Medical Microbiology, 67(4), 459-468. [Link]
Sources
- 1. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. asm.org [asm.org]
- 4. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Small molecules that sabotage bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(2-Fluoro-5-methylphenyl)aniline, HCl
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Fluoro-5-methylphenyl)aniline, HCl was not located during the compilation of this guide. The following procedures are based on the known hazards of structurally similar compounds, including aniline hydrochloride and other halogenated aromatic amines.[1][2][3][4][5] It is imperative to consult your institution's Chemical Hygiene Plan and your local hazardous waste disposal regulations for full compliance.[6]
This guide provides a detailed framework for the safe handling and disposal of this compound, a compound class known for its potential toxicity. The procedures outlined below are designed to protect laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Substituted anilines, particularly those with halogen atoms, are generally classified as hazardous materials.[1][2][4] The primary risks associated with this class of compounds include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][4]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[2][3][5]
The hydrochloride salt form suggests the material is likely a solid.
| Hazard Classification | Potential Effects | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled. | Ingestion, Skin Contact, Inhalation of dust |
| Skin/Eye Irritation | May cause skin irritation and serious eye damage.[1][4] | Skin and eye contact |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and/or genetic defects.[3][4] | Long-term or repeated exposure |
| Aquatic Toxicity | Very toxic to aquatic life.[2][4] | Environmental release |
Pre-Disposal: Immediate Safety and Handling
Proper handling is the first step in safe disposal. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[2] Always check the glove manufacturer's specifications for compatibility.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Lab Coat: A full-length lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a respirator may be necessary.
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]
Materials Needed:
-
Designated hazardous waste container (solid waste)
-
Hazardous waste labels
-
Sealable plastic bags
-
Spatula and brush for solid transfer
-
Absorbent material for spill cleanup
Procedure:
-
Container Preparation: Obtain a designated and properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) office. The container must be in good condition and compatible with the chemical.
-
Waste Segregation: This chemical waste should be segregated as a halogenated organic solid waste. Do not mix with other waste streams unless specifically instructed to do so by your EHS office.
-
Transferring Waste:
-
Carefully transfer any residual solid this compound into the hazardous waste container using a clean spatula.
-
For empty containers that held the chemical, triple rinse with a suitable solvent (e.g., methanol or acetone). The rinsate is also considered hazardous waste and must be collected in a designated liquid hazardous waste container for halogenated solvents.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of waste.
-
Include the date of accumulation and the responsible researcher's name.
-
-
Storage:
-
Disposal Request:
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Contain: If it is safe to do so, prevent the spill from spreading. For a solid spill, you can gently cover it with an absorbent, non-reactive material.
-
Cleanup: Spill cleanup should only be performed by trained personnel. The cleanup materials will also be considered hazardous waste and must be disposed of accordingly.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
References
- Apollo Scientific. (2023, October 13). Safety Data Sheet: 3-Chloro-5-(methylsulfanyl)aniline.
- Chemos GmbH & Co. KG. (2021, November 30).
- Carl Roth GmbH + Co. KG. (n.d.).
- Ing. Petr Švec - PENTA s.r.o. (2024, May 7).
- Carl Roth GmbH + Co. KG. (n.d.).
- Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry.
- Fisher Scientific. (n.d.).
- Cole-Parmer. (n.d.).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- PubChem. (2026, January 18). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline.
- PubChem. (n.d.). 3-Fluoro-5-(5-methylfuran-2-yl)aniline.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-(trifluoromethyl)aniline.
- U.S. Department of Labor. (n.d.). Occupational exposure to hazardous chemicals in laboratories.
- BLD Pharm. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5-Bis(trifluoromethyl)aniline.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Clean Management Environmental Group. (2022, September 13).
- American Chemical Society (ACS). (n.d.). Hazardous Waste and Disposal.
- Med-Pro Disposal. (n.d.).
- U.S. Environmental Protection Agency (EPA). (2025, May 30).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
- California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. 3-Fluoro-5-(5-methylfuran-2-yl)aniline | C11H10FNO | CID 107335554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 54962-75-3|3-Bromo-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 8. 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline | C12H12FNOS | CID 112646530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
